molecular formula C10H17IO2 B1405211 Ethyl 2-(4-iodocyclohexyl)acetate CAS No. 1521255-68-4

Ethyl 2-(4-iodocyclohexyl)acetate

Cat. No.: B1405211
CAS No.: 1521255-68-4
M. Wt: 296.14 g/mol
InChI Key: PMWLMDGASBSEMM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodocyclohexyl)acetate is a useful research compound. Its molecular formula is C10H17IO2 and its molecular weight is 296.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-iodocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWLMDGASBSEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Unlocking a Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-iodocyclohexyl)acetate

This document provides a comprehensive, field-proven guide for the synthesis of this compound, starting from the commercially available precursor, Ethyl 2-(4-oxocyclohexyl)acetate (CAS No. 58012-34-3). We will detail a robust, two-step synthetic pathway, providing not just the methodology but the underlying chemical principles that govern the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with novel, synthetically accessible building blocks.

Physicochemical Properties of the Precursor: Ethyl 2-(4-oxocyclohexyl)acetate

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of Ethyl 2-(4-oxocyclohexyl)acetate are summarized below.

PropertyValueSource(s)
CAS Number 58012-34-3[3][4]
Molecular Formula C₁₀H₁₆O₃[3][4]
Molecular Weight 184.23 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 96°C[5]
IUPAC Name ethyl 2-(4-oxocyclohexyl)acetate[3]

Proposed Synthetic Workflow

The transformation of the keto-ester precursor to the target iodo-ester is most effectively achieved via a two-step process: the selective reduction of the ketone to a secondary alcohol, followed by the substitution of the hydroxyl group with iodine. This approach ensures high yields and minimizes side reactions.

G start Ethyl 2-(4-oxocyclohexyl)acetate (Precursor) step1 Step 1: Ketone Reduction Reagent: Sodium Borohydride (NaBH4) Solvent: Methanol (MeOH) start->step1 intermediate Ethyl 2-(4-hydroxycyclohexyl)acetate (Intermediate) step1->intermediate step2 Step 2: Iodination (Appel Reaction) Reagents: Triphenylphosphine (PPh3), Iodine (I2), Imidazole Solvent: Dichloromethane (DCM) intermediate->step2 final This compound (Target Compound) step2->final

Caption: Synthetic pathway from precursor to target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and rationales for each manipulation.

Step 1: Reduction of Ethyl 2-(4-oxocyclohexyl)acetate

Objective: To selectively reduce the ketone functionality to a secondary alcohol without affecting the ester group.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and excellent chemoselectivity for ketones and aldehydes in the presence of esters.[6][7] Methanol serves as a suitable protic solvent that also facilitates the reaction. The reaction is performed at a low temperature to control the rate of reaction and minimize potential side reactions.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Ethyl 2-(4-oxocyclohexyl)acetate in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 2.0 g of sodium borohydride to the cooled solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this process; ensure adequate ventilation in a fume hood.[6][8][9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is approximately neutral.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(4-hydroxycyclohexyl)acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Iodination of Ethyl 2-(4-hydroxycyclohexyl)acetate

Objective: To convert the secondary alcohol to the corresponding iodide with inversion of stereochemistry.

Causality of Experimental Choices: The Appel reaction is an effective method for converting alcohols to alkyl iodides under mild conditions.[10][11][12] It utilizes triphenylphosphine and iodine. The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the carbon center.[10] Imidazole is added to act as a mild base and to facilitate the reaction.[10][13]

Protocol:

  • Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude Ethyl 2-(4-hydroxycyclohexyl)acetate from the previous step, along with 1.5 equivalents of triphenylphosphine and 1.5 equivalents of imidazole, in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Iodine: Slowly add a solution of 1.5 equivalents of iodine in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition. Caution: Handle iodine in a well-ventilated fume hood as it is corrosive and harmful.[14]

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting alcohol.

  • Quenching and Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the iodine dissipates.

    • Separate the organic layer, and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a byproduct. This can be removed by column chromatography on silica gel to afford the pure this compound.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of iodine through its characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl group.

Applications and Future Directions

This compound, as a newly synthesized building block, holds significant potential in drug discovery and development. Organo-iodides are valuable precursors in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are cornerstones of modern medicinal chemistry for the construction of complex molecular architectures.[15][16][17] The presence of the ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. This bifunctional nature makes it a versatile intermediate for the synthesis of novel libraries of compounds for biological screening. Future work could explore the stereoselective synthesis of this compound to investigate the impact of stereochemistry on biological activity.

References

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Sources

Synthesis of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 2-(4-iodocyclohexyl)acetate, a valuable bifunctional building block in modern medicinal chemistry and materials science. The guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deep understanding of the reaction dynamics. We will present a primary, three-step synthetic pathway that is robust, scalable, and proceeds from a readily available commercial starting material. This primary route involves the sequential hydrogenation of a substituted aromatic ring, classical Fischer esterification, and a mild, selective iodination of a secondary alcohol. Alternative strategies and their comparative merits are also discussed to provide a holistic view of the synthetic landscape. All protocols are designed as self-validating systems, with in-process controls and characterization data to ensure the integrity of intermediates and the final product.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, reveals several potential pathways. The primary disconnections are at the ester linkage and the carbon-iodine bond.

Retrosynthesis Target This compound Intermediate1 Ethyl 2-(4-hydroxycyclohexyl)acetate Target->Intermediate1 C-I Disconnection (Iodination) Intermediate2 4-Hydroxycyclohexylacetic Acid Intermediate1->Intermediate2 Ester Disconnection (Esterification) StartingMaterial 4-Hydroxyphenylacetic Acid Intermediate2->StartingMaterial Ring Saturation (Hydrogenation)

Caption: Retrosynthetic analysis of this compound.

This analysis leads to our proposed forward synthesis, which begins with the aromatic precursor, 4-hydroxyphenylacetic acid. This starting material is strategically advantageous due to its commercial availability and the presence of two key functional groups: a phenol that can be reduced to a secondary alcohol and a carboxylic acid ready for esterification. The chosen forward pathway prioritizes reactions that are high-yielding and avoid harsh conditions that could compromise the ester functionality once it is formed.

Primary Synthetic Pathway: A Three-Step Approach

This section details the recommended, optimized three-step synthesis from 4-hydroxyphenylacetic acid.

Synthetic_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification cluster_2 Step 3: Iodination A 4-Hydroxyphenylacetic Acid B 4-Hydroxycyclohexylacetic Acid A->B H2, Rh/C Ethanol, 50°C, 5 bar C 4-Hydroxycyclohexylacetic Acid D Ethyl 2-(4-hydroxycyclohexyl)acetate C->D Ethanol, H2SO4 (cat.) Reflux E Ethyl 2-(4-hydroxycyclohexyl)acetate F This compound E->F PPh3, I2, Imidazole DCM, 0°C to RT

Caption: The recommended three-step synthetic workflow.

Step 1: Catalytic Hydrogenation of 4-Hydroxyphenylacetic Acid

Causality and Expertise: The initial step involves the reduction of the aromatic ring of 4-hydroxyphenylacetic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion, avoiding the use of stoichiometric metal hydrides which are less practical on a large scale. While catalysts like Raney Nickel could be used, Rhodium on Carbon (Rh/C) is selected for its superior activity under milder conditions (lower temperature and pressure), which minimizes potential side reactions.[1] Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under hydrogenation conditions.

Experimental Protocol: Synthesis of 4-Hydroxycyclohexylacetic Acid
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-hydroxyphenylacetic acid (1.0 eq) and a 5% Rhodium on Carbon catalyst (0.5-1.0 mol%).

  • Solvent Addition: Add anhydrous ethanol to the vessel to create a slurry with a substrate concentration of approximately 0.5 M.

  • Inerting: Seal the vessel and purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to 5 bar. Begin stirring and heat the mixture to 50°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature and venting the excess hydrogen, filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-hydroxycyclohexylacetic acid as a white solid, which is typically of sufficient purity (>95%) for the next step.

Step 2: Fischer Esterification of 4-Hydroxycyclohexylacetic Acid

Causality and Expertise: The Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[2] To drive the reaction to completion, Le Châtelier's principle is applied by using the alcohol reactant (ethanol) as the solvent, ensuring a large molar excess. Concentrated sulfuric acid is a highly effective and economical catalyst for this process.[3] The reaction is run at reflux to achieve a reasonable reaction rate. This step is performed before iodination because the hydroxyl group is generally stable to acidic conditions, whereas converting it to an iodide first would create a molecule more prone to elimination or other side reactions under the heat and acid of esterification.

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxycyclohexyl)acetate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxycyclohexylacetic acid (1.0 eq) and absolute ethanol (10-20 fold molar excess).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours.[3]

  • Monitoring: Track the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC).

  • Quenching & Neutralization: Cool the mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Iodination via Appel Reaction

Causality and Expertise: The final step is the conversion of the secondary alcohol in Ethyl 2-(4-hydroxycyclohexyl)acetate to the target iodide. While classic methods using HI can be effective, they are harsh and can potentially hydrolyze the ester. A superior method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds under very mild, neutral conditions, preserving the ester functional group.[4] Imidazole is added to act as a mild base and to catalyze the reaction by forming a more reactive phosphonium iodide intermediate. Dichloromethane (DCM) is an excellent solvent as it is inert and effectively dissolves all reactants.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM).

  • Iodine Addition: Cool the solution to 0°C in an ice bath. Add iodine (1.2 eq) portion-wise, allowing the dark color to dissipate between additions, forming the phosphonium iodide complex.

  • Substrate Addition: Add a solution of Ethyl 2-(4-hydroxycyclohexyl)acetate (1.0 eq) in DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine. Separate the organic layer.

  • Washing & Isolation: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel. The non-polar triphenylphosphine oxide byproduct is easily separated from the desired product.

Alternative Synthetic Strategies

While the primary pathway is recommended, it is valuable for researchers to understand alternative approaches.

  • Pathway B: Iodination Before Esterification: This route involves first converting 4-hydroxycyclohexylacetic acid to 4-iodocyclohexylacetic acid, followed by Fischer esterification.

    • Pros: May be viable.

    • Cons: The iodo-acid intermediate is less stable, particularly under the acidic and heated conditions of Fischer esterification, where elimination to form a cyclohexene derivative is a significant risk. The Appel reaction on the free carboxylic acid can also lead to side reactions, such as the formation of an acyl phosphonium species.

  • Pathway C: Synthesis from 1,4-Cyclohexanedione: A more convergent approach could begin with 1,4-cyclohexanedione.

    • Strategy: A Wittig reaction with an appropriate phosphonium ylide (e.g., (carbethoxymethyl)triphenylphosphorane) could install the acetate side chain.[5] This would be followed by selective reduction of the ketone to an alcohol, and subsequent iodination.

    • Pros: Offers a different strategic entry point.

    • Cons: This route is longer and may present challenges with chemoselectivity during the reduction step, potentially leading to a mixture of isomers.

Characterization and Data

Confirmation of the successful synthesis of the target compound and its intermediates relies on standard analytical techniques.

CompoundTechniqueExpected Key Data
4-Hydroxycyclohexylacetic Acid ¹H NMRBroad singlet for -OH, multiplet for CH-OH (~3.6 ppm), absence of aromatic signals (6.5-8.0 ppm).
IR (cm⁻¹)Broad O-H stretch (~3300), C=O stretch (~1710).
Ethyl 2-(4-hydroxycyclohexyl)acetate ¹H NMRQuartet for -OCH₂CH₃ (~4.1 ppm), triplet for -OCH₂CH₃ (~1.2 ppm), multiplet for CH-OH (~3.6 ppm).
IR (cm⁻¹)Broad O-H stretch (~3400), C=O stretch (ester) (~1730).
This compound ¹H NMRDownfield shift of the CH-I multiplet (~4.2-4.5 ppm) compared to the CH-OH precursor.
¹³C NMRSignal for the carbon bearing the iodine (C-I) will be significantly upfield (~20-30 ppm).
MS (ESI+)Correct molecular ion peak [M+H]⁺ or [M+Na]⁺.

References

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  • Wustrow, D. J., et al. (1998). Journal of Medicinal Chemistry, 41(5), 768.
  • Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Google Patents. (2016). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from masterorganicchemistry.com. [Link]

  • Atlantis Press. (2024, January 19). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Retrieved from atlantis-press.com. [Link]

Sources

Physical properties of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-iodocyclohexyl)acetate

Introduction: Contextualizing a Novel Building Block

This compound is a halogenated ester of significant interest to the fields of medicinal chemistry and materials science. Its bifunctional nature—possessing a reactive iodo group on a cyclohexane scaffold and a versatile ethyl ester—positions it as a valuable intermediate for the synthesis of more complex molecular architectures. The iodo-substituent can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or nucleophilic substitution, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or participate in a variety of condensation reactions.

In drug development, the cyclohexyl ring is a common bioisostere for phenyl groups, often used to improve metabolic stability and solubility. The iodine atom can act as a heavy-atom derivative for X-ray crystallography or be a precursor for radiolabeling studies.

Given the compound's novelty, comprehensive experimental data on its physical properties are not widely published. This guide, therefore, serves a dual purpose: first, to present a profile of predicted physicochemical properties based on established chemical principles and analogous structures, and second, to provide detailed, field-proven protocols for the empirical determination of these properties. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize and utilize this compound in their work.

Section 1: Physicochemical Property Profile

The physical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They dictate purification strategies (distillation, crystallization), formulation approaches (solubility), and pharmacokinetic profiles (lipophilicity). While specific experimental values for this compound are scarce, we can predict its key properties based on its molecular structure.

Molecular Structure:

Caption: Molecular Structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / RangeSignificance in Research & Development
Molecular Formula C₁₀H₁₇IO₂Defines the elemental composition and exact mass.
Molecular Weight 296.14 g/mol Crucial for all stoichiometric calculations and mass spectrometry.
Appearance Colorless to pale yellow liquid or low-melting solidThe initial qualitative assessment of purity. Color may indicate impurities.
Boiling Point > 250 °C (at 760 mmHg)Essential for purification by distillation. High boiling point suggests vacuum distillation is necessary to prevent decomposition.[1][2]
Melting Point < 25 °CIf solid, its melting point range is a key indicator of purity. A sharp range suggests high purity.[3][4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate)Critical for selecting reaction solvents, purification methods (extraction, crystallization), and formulation vehicles in drug development.[5][6]
logP (Octanol/Water) ~3.5 - 4.5 (Estimated)Predicts lipophilicity, which influences membrane permeability, bioavailability, and potential for bioaccumulation. A key parameter in ADME studies.

Section 2: Protocols for Experimental Determination

The following sections provide detailed, self-validating protocols for determining the key physical properties of this compound. The causality behind experimental choices is explained to ensure both accuracy and a deep understanding of the process.

Melting Point Determination

Expertise & Trustworthiness: The melting point is one of the most reliable indicators of a compound's purity.[4] Pure crystalline compounds exhibit a sharp melting range (typically < 2°C), whereas impurities depress and broaden this range.[3][7] The Thiele tube method is a classic, reliable technique that provides uniform heating.[3]

Step-by-Step Protocol (Thiele Tube Method):

  • Sample Preparation: Ensure the sample is completely dry. If it is a solid, finely powder a small amount (1-2 mg).

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Proper packing is crucial for accurate heat transfer.[8]

  • Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.

  • Heating: Insert the thermometer and attached capillary into a Thiele tube filled with mineral oil, ensuring the oil level is above the sample but below the top of the Thiele tube's side arm.

  • Initial Heating: Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner. The design of the tube promotes natural convection, ensuring uniform heating of the oil bath.[3]

  • Rate of Heating: Heat rapidly to within 20°C of the expected melting point, then reduce the heating rate to 1-2°C per minute.[4][9] A slow heating rate near the melting point is critical for thermal equilibrium and an accurate reading.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination via Thiele Tube.

Boiling Point Determination

Expertise & Trustworthiness: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[1] For high-boiling-point compounds like this compound, determination at atmospheric pressure risks thermal decomposition. Therefore, the capillary method (Siwoloboff's method), which requires only a small sample volume, is ideal and can be adapted for reduced pressure.[10]

Step-by-Step Protocol (Capillary Method):

  • Sample Preparation: Place 0.5-1 mL of the liquid sample into a small test tube or fusion tube.

  • Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid.[11]

  • Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (Thiele tube with mineral oil or an aluminum block).

  • Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary will expand and slowly bubble out.

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure has exceeded the external pressure.[10]

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[10] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Pressure Correction: Record the ambient atmospheric pressure. If not at standard pressure (760 mmHg), the observed boiling point will need to be corrected.

Caption: Workflow for Boiling Point Determination (Capillary Method).

Solubility Determination

Expertise & Trustworthiness: In drug development, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS).[12] It directly impacts a drug's absorption and bioavailability.[5] The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.[13] Kinetic solubility is often used for high-throughput screening, but thermodynamic solubility is preferred for lead optimization and pre-formulation.[5]

Step-by-Step Protocol (Shake-Flask Method):

  • System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance) and the organic solvent of interest.

  • Sample Addition: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[12]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifuge the sample.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Reporting: Express solubility in units of mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility (Shake-Flask Method).

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. The following data are predicted based on the known structure of this compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key FeaturesRationale & Interpretation
¹H NMR δ ~4.1 ppm (quartet, 2H, -OCH₂ CH₃)δ ~1.2 ppm (triplet, 3H, -OCH₂CH₃ )δ ~4.0-4.5 ppm (multiplet, 1H, -CH -I)δ ~1.0-2.5 ppm (multiplets, 11H, cyclohexyl & -CH₂ CO₂Et)The ethyl ester protons show a characteristic quartet and triplet.[14][15] The proton on the carbon bearing the iodine (CH -I) is significantly deshielded by the electronegative halogen. The remaining cyclohexyl and acetate methylene protons will appear as complex, overlapping multiplets in the aliphatic region.[16]
¹³C NMR δ ~172 ppm (C =O)δ ~60 ppm (-OCH₂ CH₃)δ ~30-40 ppm (C H-I)δ ~14 ppm (-OCH₂CH₃ )δ ~25-45 ppm (other C)The ester carbonyl carbon is highly deshielded.[17] The carbon attached to iodine is shifted downfield relative to a standard alkane carbon but not as much as carbons bonded to more electronegative halogens.[18]
IR Spectroscopy ~1735-1750 cm⁻¹ (strong, sharp)~1150-1300 cm⁻¹ (strong, broad)~500-600 cm⁻¹ (medium)The strong absorption at ~1740 cm⁻¹ is characteristic of the C=O stretch in a saturated aliphatic ester.[19][20] The C-O stretching vibrations of the ester group appear as strong bands in the 1300-1000 cm⁻¹ region.[21][22] The C-I bond stretch is expected in the far-IR region.
Mass Spectrometry M⁺ at m/z = 296Fragment at m/z = 169 ([M-I]⁺)Fragment at m/z = 251 ([M-OEt]⁺)Fragment at m/z = 223 ([M-CO₂Et]⁺)Iodine has only one major isotope (¹²⁷I), so no characteristic M+2 peak will be observed, unlike with Cl or Br.[23] The most prominent fragmentation pathway is often the loss of the halogen atom via alpha-cleavage, resulting in a stable carbocation.[24] Other common fragmentations include losses related to the ester group.

Conclusion

This compound represents a promising, albeit under-characterized, chemical entity. This guide provides a robust framework for its investigation, moving from theoretically predicted properties to concrete, actionable laboratory protocols. By systematically determining its melting point, boiling point, solubility, and spectroscopic signature, researchers can establish a reliable foundation for its use in synthesis, optimize purification processes, and make informed decisions in the context of drug discovery and materials science. The integrity of future research relies on the careful and precise characterization of such foundational building blocks.

References

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

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  • University of Basrah. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from [Link]

  • Varma, M. V. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Jain, A., & Yalkowsky, S. H. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research. Retrieved from [Link]

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  • Mount Royal University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Lee, J., et al. (2021). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Environmental Health Perspectives. Retrieved from [Link]

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  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

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  • Koudelakova, T., et al. (2013). Structure-Function Relationships and Engineering of Haloalkane Dehalogenases. Applied and Environmental Microbiology. Retrieved from [Link]

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  • Yordanova, D., & Dobchev, D. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Weight and Characterization of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular weight of Ethyl 2-(4-iodocyclohexyl)acetate, a compound of interest for researchers and professionals in drug development and organic synthesis. While this specific molecule is not extensively cataloged in common chemical databases, this paper constructs its physicochemical profile based on first principles and established analytical methodologies for analogous structures. We will delve into the theoretical basis of its molecular weight, robust experimental protocols for its verification, and the causality behind these advanced analytical choices.

Compound Identification and Physicochemical Properties

The foundational step in any chemical workflow is the precise identification of the molecule and its intrinsic properties. The structure of this compound consists of an ethyl acetate moiety linked to a cyclohexane ring, which is substituted with an iodine atom at the C4 position.

Chemical Structure:

Chemical structure of this compound (Note: Image is a representation of the described structure)

Based on this structure, we can deduce its molecular formula and subsequently calculate its key mass-related properties.

Table 1: Calculated Physicochemical Data for this compound

PropertyValueDerivation
IUPAC Name This compoundStructural Nomenclature
Molecular Formula C₁₀H₁₇IO₂Derived from Structure
Average Molecular Weight 296.14 g/mol Calculated from atomic weights
Monoisotopic Mass 296.02731 DaCalculated from principal isotopes
CAS Number Not assignedCompound not found in major registries

The molecular weight is a cornerstone property, critical for stoichiometric calculations in synthesis, dosage formulation in pharmacology, and for the interpretation of various analytical data.

Theoretical and Experimental Framework for Molecular Weight Determination

The molecular weight of a compound is not merely a theoretical number but a physical characteristic that must be empirically verified. The following diagram illustrates the logical flow from conceptual structure to experimental validation.

G cluster_0 Conceptual Stage cluster_1 Calculation cluster_2 Experimental Verification A Proposed Structure This compound B Molecular Formula C₁₀H₁₇IO₂ A->B Derive C Theoretical Molecular Weight (Average & Monoisotopic) B->C Calculate D Mass Spectrometry (MS) [M]+, [M+H]+ D->C Corroborates E NMR Spectroscopy (¹H, ¹³C) E->A Confirms Structure F IR Spectroscopy (Functional Groups) F->A Confirms Groups G Elemental Analysis (%C, %H) G->B Confirms Ratio

Caption: Logical workflow from structure to experimental validation.

Advanced Analytical Protocols for Structural Elucidation

To move from a theoretical molecular weight to a validated, trustworthy value, a multi-technique analytical approach is required. Each protocol serves as a self-validating system when used in concert.

Mass Spectrometry: The Definitive Molecular Weight Measurement

Mass spectrometry (MS) is the primary technique for the direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, providing the most accurate determination of molecular weight. For a halogenated compound like this compound, specific MS approaches are necessary due to the unique properties of the carbon-iodine bond.

Causality Behind Method Selection: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the molecule susceptible to fragmentation in the high-energy ion sources of traditional Gas Chromatography-Mass Spectrometry (GC-MS) systems. Standard Electron Ionization (EI) can often fail to produce a visible molecular ion peak, making accurate mass determination impossible.[1] Therefore, "soft ionization" techniques are paramount.

Recommended Protocol: LC-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the preferred method.[2][3] It allows for analysis at lower temperatures without derivatization and employs soft ionization techniques like Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation: Inject the sample into a C18 reverse-phase LC column. Use a gradient elution profile starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid). This separates the target compound from potential non-polar or polar impurities.

  • Ionization: Utilize positive-mode ESI. The molecule is expected to ionize efficiently to form the protonated molecular ion, [M+H]⁺, at m/z 297.035.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. This is critical for obtaining an accurate mass measurement with less than 5 ppm error, allowing for the confident determination of the elemental composition (C₁₀H₁₇IO₂).

  • Data Interpretation: The primary peak of interest will be the [M+H]⁺ adduct. Since iodine is monoisotopic (¹²⁷I), the mass spectrum will not show the complex isotopic patterns seen with chlorine or bromine compounds. A small M+1 peak will be present due to the natural abundance of ¹³C.

Expected Fragmentation: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would likely show characteristic neutral losses, such as the loss of ethanol (C₂H₅OH) or the ethyl acetate group, and the presence of an iodine fragment (I⁺ at m/z 127), which is a diagnostic marker for iodinated compounds.[4]

NMR Spectroscopy: Structural Confirmation

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific arrangement of atoms, ensuring the correct isomer is present.

  • ¹H NMR: Will confirm the presence of the ethyl group (a triplet and a quartet), protons on the cyclohexane ring, and the proton on the carbon bearing the iodine atom (which would be shifted downfield).

  • ¹³C NMR: Will show 10 distinct carbon signals, confirming the carbon backbone. The carbon atom bonded to iodine (C-I) will exhibit a characteristic upfield shift compared to its non-halogenated analogue due to the "heavy atom effect."

Infrared Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method to confirm the presence of key functional groups, which must be consistent with the proposed structure.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)BondVibration TypeSignificance
~1735C=OStretchConfirms the ester functional group.[5]
~1200-1000C-OStretchConfirms the ester linkage.
~2930 & ~2850C-HStretchAliphatic C-H bonds of the cyclohexane and ethyl groups.
~500-600C-IStretchConfirms the presence of the carbon-iodine bond. The C-X stretching frequency decreases with increasing halogen mass.[6]

Synthesis and Quality Control Considerations

The integrity of any experimental data relies on the purity of the starting material. A plausible synthetic route for this compound provides insight into potential impurities that could interfere with analysis.

Proposed Synthetic Workflow: From a Hydroxy Precursor

A scientifically sound approach is to start with a commercially available precursor, such as Ethyl 2-(4-hydroxycyclohexyl)acetate.[4] The hydroxyl group can be converted to an iodide via a nucleophilic substitution reaction, such as the Appel reaction.

Caption: Proposed workflow for the synthesis of this compound.

Quality Control Imperative: After synthesis, the analytical protocols described in Section 3 are not just for characterization but are essential for quality control. For instance, LC-MS would be used to check for the presence of the starting material (Ethyl 2-(4-hydroxycyclohexyl)acetate, MW: 186.25 g/mol )[4] and other potential byproducts, ensuring the final compound is of high purity for subsequent applications.

Conclusion

The molecular weight of this compound is theoretically established as 296.14 g/mol (average mass) with a monoisotopic mass of 296.02731 Da. This guide provides a robust framework for the experimental verification of this value and the comprehensive structural confirmation of the molecule. By integrating high-resolution mass spectrometry with NMR and IR spectroscopy, researchers can achieve a high degree of confidence in the identity and purity of this compound. The causality-driven selection of these analytical techniques, particularly soft ionization MS methods, is critical for successfully characterizing thermally labile, halogenated molecules and ensuring data integrity in research and development.

References

  • Hu, Q., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry, 88(3), 1738-1744. Available at: [Link][2][3]

  • IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. (2024). Environmental Science & Technology. Available at: [Link][4]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link][4]

  • Aviv Analytical. (2013). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Available at: [Link][1]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane. Retrieved February 19, 2026, from [Link]

  • McBee, E. T., & Christman, D. L. (1955). Infrared Spectra of Halogenated Acetic Esters. Journal of the American Chemical Society, 77(3), 755-756. Available at: [Link][5]

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An In-depth Technical Guide to the Cis/Trans Isomerization of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of substituents on a cyclohexane ring is a critical determinant of molecular properties and biological activity. This guide provides a comprehensive technical overview of the cis/trans isomerization of ethyl 2-(4-iodocyclohexyl)acetate, a molecule of interest in medicinal chemistry and materials science. We will delve into the fundamental principles of conformational analysis, the thermodynamic and kinetic factors governing isomerization, and practical methodologies for inducing and quantifying this transformation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of substituted cyclohexanes.

Introduction: The Significance of Stereoisomerism in Cyclohexane Derivatives

The cyclohexane ring is a ubiquitous structural motif in a vast array of organic molecules, from pharmaceuticals to polymers. The non-planar, puckered "chair" conformation is the most stable arrangement of the six-membered ring, minimizing both angle and torsional strain.[1] Substituents on this ring can occupy two distinct spatial positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2] The interconversion between two chair conformations, known as a "ring flip," results in the exchange of axial and equatorial positions.[3]

For disubstituted cyclohexanes, such as this compound, the relative orientation of the two substituents gives rise to cis/trans isomerism, a form of stereoisomerism.[4][5] In the cis isomer, both substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides.[6][7] This seemingly subtle difference in three-dimensional arrangement can have profound effects on a molecule's physical properties, chemical reactivity, and biological interactions.[6] Therefore, the ability to control and analyze the cis/trans isomer ratio is of paramount importance in drug development and materials science.

Conformational Analysis of this compound

The relative stability of the cis and trans isomers of this compound is dictated by the conformational preferences of its substituents. In the chair conformation, substituents in the equatorial position experience less steric hindrance than those in the axial position, which are subject to unfavorable 1,3-diaxial interactions with other axial hydrogens.[7][8]

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers.[9][10] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[9]

For 1,4-disubstituted cyclohexanes:

  • Trans Isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions.[11][12]

  • Cis Isomer: Exists as two energetically equivalent chair conformers, each with one axial and one equatorial substituent (a,e and e,a).[1][11]

In the case of this compound, we must consider the A-values of both the iodo and the ethyl acetate groups.

SubstituentApproximate A-value (kcal/mol)
Iodo (I)~0.4[13]
Ethyl Acetate (-CH₂COOEt)~1.1[13]

Based on these A-values, the ethyl acetate group is sterically more demanding than the iodo group. Consequently, the most stable conformation for both isomers will seek to place the larger ethyl acetate group in the equatorial position.

  • Trans-Ethyl 2-(4-iodocyclohexyl)acetate: The diequatorial (e,e) conformer is the most stable, where both the iodo and ethyl acetate groups occupy equatorial positions. This arrangement minimizes steric strain.

  • Cis-Ethyl 2-(4-iodocyclohexyl)acetate: The conformer where the larger ethyl acetate group is equatorial and the iodo group is axial will be favored.

Overall, the trans isomer, with both bulky groups in the favored equatorial positions, is thermodynamically more stable than the cis isomer.

Thermodynamic vs. Kinetic Control of Isomerization

The interconversion between cis and trans isomers is an equilibrium process. The final ratio of isomers is determined by whether the reaction is under thermodynamic or kinetic control.[14][15]

  • Thermodynamic Control: Favors the formation of the most stable product. In this case, the more stable trans isomer will be the major product at equilibrium. Thermodynamic control is typically achieved under conditions that allow for the reversal of the isomerization process, such as higher temperatures and longer reaction times.[15]

  • Kinetic Control: Favors the formation of the product that is formed fastest (i.e., has the lowest activation energy). The kinetically favored product is not necessarily the most stable one.[14][15]

The isomerization of this compound can be driven towards the thermodynamically favored trans isomer by providing sufficient energy to overcome the activation barrier for the cis-to-trans conversion.

G cluster_0 Reaction Coordinate Diagram Cis Isomer Cis Isomer Transition State Transition State Cis Isomer->Transition State ΔG‡ (cis→trans) Trans Isomer Trans Isomer Trans Isomer->Transition State ΔG‡ (trans→cis) Transition State->Trans Isomer

Caption: Energy profile for cis-trans isomerization.

Experimental Methodologies for Inducing Isomerization

Several methods can be employed to facilitate the isomerization of substituted cyclohexanes. The choice of method depends on the specific substrate and the desired outcome.

Thermal Isomerization

Heating a mixture of cis and trans isomers can provide the necessary thermal energy to overcome the activation barrier for interconversion, leading to a thermodynamically controlled mixture enriched in the more stable trans isomer.[16][17]

Protocol for Thermal Isomerization:

  • Dissolution: Dissolve the mixture of this compound isomers in a high-boiling, inert solvent (e.g., toluene, xylene).

  • Heating: Heat the solution to reflux for a predetermined period (e.g., several hours to days), monitoring the isomer ratio periodically.

  • Work-up: After cooling, remove the solvent under reduced pressure to obtain the isomerized product mixture.

Acid or Base Catalysis

The presence of a catalytic amount of a strong acid or base can accelerate the isomerization process. The mechanism often involves the formation of a planar intermediate or a species with increased rotational freedom, which then collapses to the more stable isomer.[18]

Protocol for Acid-Catalyzed Isomerization:

  • Dissolution: Dissolve the isomer mixture in an inert solvent (e.g., dichloromethane, diethyl ether).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress of the isomerization.

  • Quenching and Work-up: Neutralize the acid with a weak base (e.g., sodium bicarbonate solution), extract the product into an organic solvent, dry the organic layer, and remove the solvent.

Photochemical Isomerization

In some cases, isomerization can be induced by photochemical means, often involving the use of a photosensitizer.[19][20] This method can sometimes lead to different isomer ratios than thermal methods, as it may proceed through different excited-state intermediates.[21]

Protocol for Photochemical Isomerization:

  • Solution Preparation: Prepare a dilute solution of the isomer mixture and a suitable photosensitizer (e.g., benzophenone) in a photochemically inert solvent (e.g., cyclohexane, acetonitrile).

  • Irradiation: Irradiate the solution with UV light of an appropriate wavelength in a photochemical reactor.

  • Monitoring: Monitor the isomerization process by periodically analyzing aliquots of the reaction mixture.

  • Work-up: Once the desired isomer ratio is achieved, remove the solvent and purify the product to remove the photosensitizer.

G cluster_0 Isomerization Workflow start Cis/Trans Mixture method Select Isomerization Method (Thermal, Catalytic, or Photochemical) start->method process Induce Isomerization method->process monitor Monitor Isomer Ratio (e.g., NMR, GC-MS) process->monitor monitor->process Continue if not at equilibrium end Thermodynamically Favored Trans-Enriched Mixture monitor->end Equilibrium reached

Caption: General workflow for inducing isomerization.

Analytical Techniques for Quantifying Cis/Trans Isomer Ratios

Accurate determination of the cis/trans isomer ratio is crucial for both process monitoring and final product characterization. Several analytical techniques are well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing and quantifying cis and trans isomers.[22][23] Both ¹H and ¹³C NMR can provide valuable information.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly those attached to the carbons bearing the substituents, are sensitive to their axial or equatorial orientation.[24] In the trans isomer, where both substituents are equatorial, the axial protons on the substituted carbons will typically appear as a broad multiplet at a different chemical shift compared to the corresponding protons in the cis isomer. Integration of the characteristic signals for each isomer allows for the determination of their relative abundance.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also dependent on the stereochemistry of the substituents.[24] The carbon signals of the trans isomer will generally be distinct from those of the cis isomer, enabling quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying isomers.

  • Gas Chromatography (GC): Cis and trans isomers often have slightly different boiling points and polarities, which can allow for their separation on a suitable GC column.[5] The retention times of the two isomers will be different, allowing for their individual detection.

  • Mass Spectrometry (MS): While cis and trans isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer may differ, providing additional evidence for their identification.[6] The relative peak areas in the chromatogram can be used to determine the isomer ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used to separate cis and trans isomers, particularly for less volatile compounds or when derivatization for GC is not desirable. The choice of stationary and mobile phases is critical for achieving good separation.

Synthesis of this compound

A common synthetic route to this compound involves the transformation of a precursor such as 4-hydroxycyclohexyl)acetic acid or a related derivative. A plausible synthetic pathway could involve the conversion of a hydroxyl group to an iodo group, for example, via an Appel reaction or by conversion to a tosylate followed by nucleophilic substitution with iodide. The esterification of the carboxylic acid to the ethyl ester can be achieved through Fischer esterification or by reaction with ethyl iodide in the presence of a base.[25] It is important to note that the stereochemistry of the starting material and the reaction conditions will influence the initial cis/trans ratio of the product.

Conclusion

The cis/trans isomerization of this compound is a fundamentally important process with significant implications for its application in various scientific fields. A thorough understanding of the principles of conformational analysis, the factors governing the isomeric equilibrium, and the experimental techniques for inducing and analyzing this transformation is essential for researchers working with this and related substituted cyclohexane systems. The methodologies and concepts presented in this guide provide a solid foundation for the rational design, synthesis, and characterization of these valuable molecules.

References

  • Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. [Link]

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).
  • Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429–435. [Link]

  • Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. [Link]

  • 3.9 - Conformations of Disubstituted Cyclohexanes. (n.d.). Scribd. [Link]

  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541–546. [Link]

  • Pálvölgyi, A., Gömöry, A., Tesanovic, M., Bódai, V., Hornyánszky, G., & Poppe, L. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 89. [Link]

  • Mayer, F. J., & Mattay, J. (2021). Enantioselective Photochemical Generation of a Short-Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. Angewandte Chemie International Edition, 60(15), 8279–8286. [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. [Link]

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  • Carve, M., & Rovis, T. (2018). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Israel Journal of Chemistry, 58(3-4), 394–402. [Link]

  • Cis-trans Isomerism Definition. (2025, August 15). Fiveable. [Link]

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  • A value. (n.d.). Wikipedia. [Link]

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  • PHOTOCHEMICAL cis-trans-ISOMERIZATION OF SUBSTITUTED STILBENES. (n.d.). ACS Publications. [Link]

  • stereochemistry of disubstituted cyclohexane. (n.d.). SlideShare. [Link]

  • The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. (n.d.). Longdom Publishing. [Link]

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Spectroscopic Profile of Ethyl 2-(4-iodocyclohexyl)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 2-(4-iodocyclohexyl)acetate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a comprehensive, albeit predictive, exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, well-reasoned prediction of its spectral features. Each section includes detailed theoretical protocols for data acquisition and an in-depth interpretation of the predicted spectra, grounded in authoritative chemical literature.

Introduction

This compound is a functionalized cyclohexane derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the iodo-substituent and the ester functionality makes it a versatile building block. Accurate characterization of this compound is paramount for its effective use in synthetic chemistry, and spectroscopic techniques are the cornerstone of such characterization.

This guide aims to provide a foundational understanding of the expected spectroscopic data for this compound, thereby aiding in its identification and quality control in a research or industrial setting. The predictions herein are based on the known spectroscopic behavior of related iodoalkanes, cyclohexyl derivatives, and ethyl esters.

Molecular Structure and Key Features

The structure of this compound, presented below, consists of a cyclohexane ring substituted at the 1-position with an ethyl acetate group and at the 4-position with an iodine atom. The stereochemistry at positions 1 and 4 (cis or trans) will significantly influence the NMR spectra, and this guide will consider both possibilities in the interpretation.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.12Quartet (q)2H-OCH₂ CH₃Typical for an ethyl ester.
~4.2 - 4.5Multiplet (m)1HCH -IThe proton attached to the carbon bearing the iodine is expected to be significantly deshielded. The exact chemical shift and multiplicity will depend on the cis/trans isomerism.
~2.20Doublet (d)2H-CH₂ COO-The methylene protons adjacent to the ester carbonyl.
~1.0 - 2.1Multiplet (m)9HCyclohexyl protonsThe remaining protons on the cyclohexane ring will appear as a complex multiplet.
~1.25Triplet (t)3H-OCH₂CH₃ Typical for an ethyl ester.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data using an appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the spin-spin coupling patterns.

In-depth Interpretation

The predicted ¹H NMR spectrum is dominated by the signals from the ethyl ester group and the cyclohexane ring. The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of the ethyl group of the ester. The protons on the cyclohexane ring will exhibit complex splitting patterns due to cis and trans coupling constants. The most downfield signal in the aliphatic region is expected to be the proton on the carbon attached to the iodine atom (~4.2-4.5 ppm) due to the deshielding effect of the electronegative iodine. The chemical shift of this proton will be highly dependent on its axial or equatorial position in the cyclohexane chair conformation. An axial proton typically resonates at a higher field than an equatorial proton. The methylene protons alpha to the carbonyl group are expected to appear as a doublet around 2.20 ppm. The remaining cyclohexyl protons will form a complex multiplet in the region of 1.0-2.1 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~172C =OTypical for an ester carbonyl carbon.
~60-OCH₂ CH₃The methylene carbon of the ethyl ester.
~25-45Cyclohexyl carbonsThe carbons of the cyclohexane ring.
~30-35C -IThe carbon bearing the iodine atom is expected to be significantly shifted upfield due to the "heavy atom effect".[1]
~14-OCH₂CH₃ The methyl carbon of the ethyl ester.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Assign the peaks based on their chemical shifts and the information from DEPT experiments.

In-depth Interpretation

The ¹³C NMR spectrum is expected to show a downfield signal for the ester carbonyl carbon around 172 ppm. The carbons of the ethyl group will appear at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃). The most notable feature will be the chemical shift of the carbon atom bonded to iodine. Due to the "heavy atom effect," this carbon (C-I) is expected to be shifted significantly upfield compared to what would be expected based on electronegativity alone, likely appearing in the 30-35 ppm range.[1] The other cyclohexane carbons will resonate in the 25-45 ppm region. The exact chemical shifts will depend on the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2930, ~2850StrongC-H stretching (cyclohexane and ethyl)
~1735Strong, sharpC=O stretching (ester)
~1170StrongC-O stretching (ester)
~500MediumC-I stretching

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

In-depth Interpretation

The IR spectrum will be dominated by a strong, sharp absorption band around 1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Strong C-H stretching vibrations from the cyclohexane and ethyl groups will be observed in the 2850-2930 cm⁻¹ region. Another strong band, characteristic of the C-O single bond stretching of the ester, is expected around 1170 cm⁻¹. The C-I stretching vibration is expected to appear in the fingerprint region, at a low wavenumber around 500 cm⁻¹, and may be of medium intensity.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
296[M]⁺ (Molecular ion)
251[M - OCH₂CH₃]⁺
169[M - I]⁺
127[I]⁺
83[C₆H₁₁]⁺
45[COOCH₂CH₃]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

In-depth Interpretation

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 296. A key fragmentation pathway for iodoalkanes is the loss of the iodine atom, which would result in a peak at m/z 169 ([M - I]⁺).[2] A peak at m/z 127 corresponding to the iodine cation [I]⁺ is also expected to be a prominent feature.[2] Fragmentation of the ester side chain can lead to the loss of the ethoxy group, giving a peak at m/z 251. Other common fragments would include the cyclohexyl cation at m/z 83 and fragments from the ethyl acetate moiety.

G cluster_0 Spectroscopic Workflow for this compound Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The provided protocols and in-depth interpretations offer a framework for researchers to acquire and analyze their own experimental data. It is important to re-emphasize that the spectral data presented are predicted and should be confirmed with experimental results.

References

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • ResearchGate. (n.d.). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide. Retrieved from [Link]

  • PubMed. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Retrieved from [Link]

  • CONICET. (2009). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental. Retrieved from [Link]

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Predicted 1H NMR spectrum of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of Ethyl 2-(4-iodocyclohexyl)acetate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive, expertly-grounded prediction and interpretation of the proton (¹H) NMR spectrum for this compound. By dissecting the molecule's distinct proton environments, we will explore the theoretical underpinnings of chemical shift, spin-spin coupling, and signal integration. This document serves as a practical reference for scientists engaged in structural elucidation, impurity analysis, and the characterization of complex aliphatic systems.[3]

Introduction: The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a cornerstone of organic chemistry, enabling the detailed mapping of hydrogen atoms within a molecule.[1][3] The technique operates on the principle of nuclear magnetic resonance, where atomic nuclei with a magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[2][4] The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecular framework.[1]

Three key pieces of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative atoms or functional groups are "deshielded" and appear at a lower field (higher ppm value).[5]

  • Integration: The area under a signal is proportional to the number of protons it represents, giving a ratio of the different types of protons in the molecule.[1]

  • Multiplicity (Spin-Spin Splitting): Describes the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. This provides crucial information about molecular connectivity.[1][2]

This guide will apply these principles to predict the ¹H NMR spectrum of this compound, a molecule featuring a substituted cyclohexane ring and an ethyl ester group, presenting a rich and instructive spectral problem.

Molecular Structure and Proton Environments

To predict the spectrum, we must first analyze the structure of this compound and identify all non-equivalent proton environments. The structure contains a stereocenter at the point of attachment of the acetate group and a substituted carbon at the 4-position, leading to the possibility of cis and trans diastereomers. The conformational equilibrium of the cyclohexane ring (chair conformations) will significantly influence the spectrum. For this analysis, we will primarily consider the most stable conformation of the trans isomer, where both bulky substituents (iodo and ethyl acetate groups) occupy equatorial positions.

The distinct proton environments are labeled as follows:

Caption: Labeled proton environments in this compound.

  • Hf (3H): Protons of the ethyl ester methyl group (-O-CH₂-CH₃ ).

  • He (2H): Protons of the ethyl ester methylene group (-O-CH₂ -CH₃).

  • Hd (2H): Protons of the acetate methylene group alpha to the carbonyl (-CH₂ -COO-).

  • Hb (1H): The methine proton on the cyclohexane ring at C2, attached to the acetate group.

  • Hc (1H): The methine proton on the cyclohexane ring at C4, bearing the iodine atom.

  • Hring (8H): The remaining eight methylene protons on the cyclohexane ring (C1, C3, C5, C6). These protons exist in different axial and equatorial environments and will likely produce a complex, overlapping signal region.

Predicted ¹H NMR Data Summary

The predicted ¹H NMR spectral data for this compound are summarized in the table below. These predictions are based on established chemical shift values for common functional groups, substituent effects, and spin-spin coupling principles.[5][6][7]

Signal LabelProton EnvironmentIntegrationPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Hf -OCH₂CH₃ 3H~ 1.25Triplet (t)
He -OCH₂ CH₃2H~ 4.12Quartet (q)
Hd -CH₂ COO-2H~ 2.30Doublet (d)
Hb Cyclohexyl-CH (2)-1H~ 2.45Multiplet (m)
Hc Cyclohexyl-CH (4)-I1H~ 4.20Multiplet (m)
Hring Remaining Cyclohexyl CH₂8H1.0 - 2.1Overlapping Multiplets (m)

Detailed Spectral Interpretation

The Ethyl Ester Group (Signals Hf and He)

The signals for the ethyl group are the most straightforward to predict and assign.

  • Signal Hf (~1.25 ppm, 3H, triplet): These three equivalent methyl protons are adjacent to a methylene (CH₂) group. According to the n+1 rule, their signal will be split into n+1 = 2+1 = 3 peaks, a triplet. Being distant from electronegative groups, they appear in the upfield alkyl region. Typical values for an ethyl ester methyl group are around 1.2-1.3 ppm.[6][8][9]

  • Signal He (~4.12 ppm, 2H, quartet): These two methylene protons are adjacent to both an oxygen atom and a methyl group. The highly electronegative oxygen atom strongly deshields these protons, shifting their signal significantly downfield to ~4.1 ppm.[7][10] They are coupled to the three protons of the methyl group, resulting in a signal split into n+1 = 3+1 = 4 peaks, a quartet.

The Acetate Linker and C2-Methine (Signals Hd and Hb)
  • Signal Hd (~2.30 ppm, 2H, doublet): These protons are on the carbon alpha to the carbonyl group (C=O). The electron-withdrawing nature of the carbonyl deshields them, placing their signal around 2.2-2.4 ppm.[10] They are coupled only to the single adjacent methine proton on the cyclohexane ring (Hb), so their signal will appear as a doublet (n+1 = 1+1 = 2).

  • Signal Hb (~2.45 ppm, 1H, multiplet): This methine proton is alpha to the ester substituent, which causes a moderate downfield shift. It is coupled to the two protons of the acetate linker (Hd) and the two adjacent protons on the cyclohexane ring (at C1 and C3). This complex coupling will result in a multiplet.

The Iodinated Carbon and Cyclohexane Ring (Signals Hc and Hring)

This region of the spectrum is the most complex due to the conformational rigidity of the cyclohexane ring and the numerous coupling interactions.

  • Signal Hc (~4.20 ppm, 1H, multiplet): This proton is attached to the same carbon as the iodine atom. Iodine is an electronegative halogen that deshields the attached proton, causing a significant downfield shift.[11][12] Studies on iodoalkanes show that the α-proton experiences a substantial shift.[11] In the preferred diequatorial chair conformation, this proton would be axial. An axial proton typically exhibits large coupling constants to adjacent axial protons and small coupling constants to adjacent equatorial protons.[13] This proton is coupled to four neighboring protons (two at C3 and two at C5), leading to a complex multiplet. The width of this multiplet can provide valuable conformational information.

  • Signals Hring (1.0 - 2.1 ppm, 8H, overlapping multiplets): These are the remaining eight protons on the cyclohexane ring. Their signals will reside in the standard aliphatic region.[14][15] However, they are not all equivalent. In a fixed chair conformation, each methylene group has distinct axial and equatorial protons. Generally, equatorial protons are slightly deshielded relative to their axial counterparts.[16][17] Due to extensive geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions, these eight protons will produce a series of complex, overlapping multiplets that are often difficult to resolve and assign without advanced 2D NMR techniques.

Experimental Workflow and Considerations

The process of acquiring and interpreting an NMR spectrum follows a defined workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve this compound in Deuterated Solvent (e.g., CDCl₃) TMS Add Tetramethylsilane (TMS) as Internal Standard (0 ppm) Sample->TMS Tube Transfer to NMR Tube TMS->Tube Spectrometer Place Sample in NMR Spectrometer Tube->Spectrometer Shimming Shim Magnetic Field for Homogeneity Spectrometer->Shimming Acquire Acquire Free Induction Decay (FID) Data Shimming->Acquire FT Fourier Transform (FID → Spectrum) Acquire->FT Phasing Phase Correction FT->Phasing Integration Integrate Signals Phasing->Integration Analysis Assign Peaks (Chemical Shift, Multiplicity, Integration) Integration->Analysis

Caption: Standard workflow for NMR sample analysis.

Key Considerations:

  • Solvent Choice: A deuterated solvent, most commonly chloroform-d (CDCl₃), is used to avoid a large interfering solvent signal in the spectrum.[11]

  • Stereoisomers: A synthetic sample may contain a mixture of cis and trans isomers, which would result in two overlapping sets of signals, significantly complicating the spectrum.

  • Resolution: A higher-field NMR spectrometer (e.g., >400 MHz) would be beneficial for resolving the complex multiplets of the cyclohexane ring protons.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning the coupled protons and the carbon-proton connectivities, respectively, especially for the complex ring system.

Conclusion

The predicted ¹H NMR spectrum of this compound is a valuable tool for its structural verification. The spectrum is characterized by distinct signals for the ethyl ester moiety in the downfield region (~4.1 ppm) and upfield region (~1.2 ppm). The protons on and adjacent to the substituted cyclohexane ring present more complex signals, with the proton alpha to the iodine atom being significantly deshielded to around 4.2 ppm. The bulk of the cyclohexane protons are expected to form a complex series of overlapping multiplets between 1.0 and 2.1 ppm. This in-depth analysis, grounded in the fundamental principles of NMR, provides a robust framework for researchers to interpret experimental data, confirm molecular identity, and assess sample purity.

References

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  • The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). Doc Brown's Chemistry.
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A Technical Guide to the Key Intermediates in the Synthesis of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(4-iodocyclohexyl)acetate is a valuable bifunctional building block in modern organic synthesis, particularly relevant in the development of pharmaceutical agents and advanced materials. Its cyclohexane core, substituted with both an iodo group and an ethyl acetate moiety, allows for diverse subsequent chemical transformations. This technical guide provides an in-depth exploration of a robust and logical synthetic pathway to this target molecule, with a primary focus on the synthesis, rationale, and characterization of its critical intermediates. We will dissect a three-step synthesis commencing from a commercially viable starting material, detailing the strategic considerations behind each transformation and providing field-proven experimental protocols for researchers, chemists, and drug development professionals.

Overall Synthetic Strategy: A Retrosynthetic Analysis

A logical approach to synthesizing this compound involves a retrosynthetic analysis that deconstructs the molecule into readily accessible precursors. The iodoalkane functionality is often best installed in the final stages of a synthesis to avoid potential side reactions. The most common and reliable method for its formation is through the nucleophilic substitution of a corresponding alcohol. This positions Ethyl 2-(4-hydroxycyclohexyl)acetate as the immediate precursor.

The hydroxy-ester, in turn, can be efficiently prepared via the selective reduction of a ketone. This identifies Ethyl 2-(4-oxocyclohexyl)acetate as the first key intermediate in our forward synthesis. The keto-ester itself can be constructed from simpler, commercially available materials. This multi-step approach ensures high yields and purity by addressing each functional group transformation sequentially.

The overall synthetic workflow is illustrated below:

G cluster_0 Synthesis Pathway Start 1,4-Cyclohexanedione Precursor Inter1 Key Intermediate I: Ethyl 2-(4-oxocyclohexyl)acetate Start->Inter1 Wittig Reaction Inter2 Key Intermediate II: Ethyl 2-(4-hydroxycyclohexyl)acetate Inter1->Inter2 Ketone Reduction Final Final Product: This compound Inter2->Final Iodination (Appel Reaction)

Caption: Overall synthetic workflow for this compound.

Key Intermediate I: Ethyl 2-(4-oxocyclohexyl)acetate

The synthesis begins with the construction of the core keto-ester structure. A reliable method for introducing the acetate side chain onto the cyclohexane ring is the Wittig reaction, which forms a carbon-carbon double bond that can be subsequently reduced. However, a more direct approach involves a Reformatsky-type reaction or alkylation. For this guide, we will reference a common synthetic route starting from 1,4-cyclohexanedione. A related synthesis is detailed in patent literature, showcasing the viability of this starting material[1].

Rationale for Synthesis

The Wittig reaction using a phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate, with 1,4-cyclohexanedione would initially yield ethyl 2-(4-oxocyclohexylidene)acetate. A subsequent selective reduction of the exocyclic double bond under hydrogenation conditions would yield the desired saturated keto-ester, Ethyl 2-(4-oxocyclohexyl)acetate[2]. This intermediate is critical as it establishes the required carbon skeleton and places the oxygen functionality at the correct position (C4) for later conversion to the iodide.

Experimental Protocol: Synthesis of Ethyl 2-(4-oxocyclohexyl)acetate

This protocol is adapted from established procedures for similar Wittig reactions and subsequent reductions.

Step A: Wittig Reaction

  • To a stirred suspension of ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in dry toluene (10 mL per gram of ylide), add a solution of 1,4-cyclohexanedione (1.0 eq) in dry toluene.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The byproduct, triphenylphosphine oxide, will precipitate.

  • Filter the mixture and wash the solid with cold toluene.

  • Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(4-oxocyclohexylidene)acetate.

Step B: Hydrogenation

  • Dissolve the crude product from Step A in ethanol or ethyl acetate.

  • Add 5-10 mol% of Palladium on Carbon (Pd/C, 10%) catalyst.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Stir vigorously until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure Ethyl 2-(4-oxocyclohexyl)acetate.

Key Intermediate II: Ethyl 2-(4-hydroxycyclohexyl)acetate

With the keto-ester in hand, the next strategic step is the reduction of the ketone to a secondary alcohol. This transformation sets the stage for the final iodination step.

Causality Behind Reagent Selection

The reduction of a ketone in the presence of an ester requires a chemoselective reducing agent. Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a mild reducing agent that readily reduces ketones and aldehydes but does not affect less reactive carbonyl groups like esters under standard conditions. This selectivity eliminates the need for protecting the ester group, thereby increasing the efficiency of the synthesis. The reaction typically yields a mixture of cis and trans diastereomers of Ethyl 2-(4-hydroxycyclohexyl)acetate[3].

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxycyclohexyl)acetate
  • Dissolve Ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) in methanol or ethanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the mixture to 0 °C again and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture (pH ~7).

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Ethyl 2-(4-hydroxycyclohexyl)acetate as a clear oil. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Final Product: Synthesis of this compound

The final transformation converts the hydroxyl group of the second key intermediate into the target iodo functionality. Several methods exist for this conversion[4][5][6].

Mechanistic Rationale: The Appel Reaction

While converting the alcohol to a tosylate followed by a Finkelstein reaction with sodium iodide is a valid two-step method, a more direct and efficient approach is the Appel reaction. This reaction uses triphenylphosphine (PPh₃) and iodine (I₂) to convert an alcohol directly to an alkyl iodide in a single step under mild conditions.

The mechanism involves the formation of a phosphonium iodide species from PPh₃ and I₂. The alcohol's oxygen atom then attacks the electrophilic phosphorus, leading to the formation of an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen in an Sₙ2 reaction, yielding the final alkyl iodide product and triphenylphosphine oxide as a byproduct.

G cluster_1 Appel Reaction Mechanism Reagents PPh₃ + I₂ Intermediate1 [Ph₃P-I]⁺ I⁻ Reagents->Intermediate1 Forms active species Intermediate2 Alkoxyphosphonium Iodide [R-O-PPh₃]⁺ I⁻ Alcohol R-OH (Ethyl 2-(4-hydroxycyclohexyl)acetate) Alcohol->Intermediate2 Nucleophilic attack on P Product R-I (Final Product) Intermediate2->Product Sₙ2 attack by I⁻ Byproduct Ph₃P=O Intermediate2->Byproduct

Caption: Simplified mechanism of the Appel reaction for iodination.

Experimental Protocol: Iodination
  • In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in dry dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine (I₂) (1.5 eq) portion-wise. The solution will turn dark brown.

  • Add a solution of Ethyl 2-(4-hydroxycyclohexyl)acetate (1.0 eq) in the same dry solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC shows complete conversion.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the mixture with DCM or ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to remove the triphenylphosphine oxide byproduct and obtain pure this compound.

Data Summary

The following table summarizes the expected data for the key compounds in this synthetic pathway. Yields are representative and may vary based on reaction scale and optimization.

Compound NameKey IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Ethyl 2-(4-oxocyclohexyl)acetateIC₁₀H₁₆O₃184.2375-85%
Ethyl 2-(4-hydroxycyclohexyl)acetateIIC₁₀H₁₈O₃186.2590-98%
This compoundFinal ProductC₁₀H₁₇IO₂296.1470-80%

Conclusion

The synthesis of this compound is efficiently achieved through a strategic three-step sequence that relies on the preparation and transformation of two key intermediates: Ethyl 2-(4-oxocyclohexyl)acetate and Ethyl 2-(4-hydroxycyclohexyl)acetate . By employing robust and well-understood reactions such as the Wittig reaction, selective ketone reduction, and the Appel reaction, this pathway provides a reliable and scalable method for obtaining the target molecule. This guide has detailed the causal logic behind the choice of reagents and methodologies, offering a comprehensive framework for professionals engaged in synthetic organic chemistry.

References

  • Stone, H., & Shechter, H. (n.d.). Iodocyclohexane. Organic Syntheses Procedure. Available at: [Link]

  • Brainly. (2023, October 29). Devise a synthesis to prepare iodocyclohexane from cyclohexanol. Available at: [Link]

  • Schreiner, P. R., et al. (2006, March). Synthesis of iodocyclohexane from cyclohexane and iodoform. NOP (New Organic Procedures). Available at: [Link]

  • Wikipedia. (n.d.). Iodocyclohexane. Available at: [Link]

  • Bartleby. (2023, November 7). Devise a synthesis to prepare iodocyclohexane from cyclohexanol. Available at: [Link]

  • ChemBK. (2024, April 9). TRANS-(4-hydroxycyclohexyl) acetate. Available at: [Link]

  • Vaia. (n.d.). Show how to convert cyclohexanol to these compounds. Available at: [Link]

  • Google Patents. (n.d.). CN101092364B - Method for synthesizing 4-carbonyl cyclohexyl ethyl formate.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • University of the West Indies. (n.d.). Synthesis of Ethyl Acetate. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(4-oxocyclohexyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Organic Chemistry. (1972). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. Available at: [Link]

  • OC Chem. (2019, July 29). 08.08 Esterification of Carboxylic Acids. YouTube. Available at: [Link]

  • Nguyen, H. T. L., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

Sources

High-Precision Yield Analysis in Organic Synthesis: The Ethyl 2-(4-iodocyclohexyl)acetate Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the synthesis of halogenated cycloalkanes—such as Ethyl 2-(4-iodocyclohexyl)acetate —often serves as a critical junction in the construction of bioisosteres or metabolic blockers. While the theoretical yield is a fixed stoichiometric value, the realizable yield is a function of thermodynamic equilibrium, kinetic accessibility, and purification efficiency.

This guide moves beyond basic stoichiometry to provide a rigorous framework for calculating, optimizing, and validating the yield of this specific target molecule. We focus on the Appel Reaction pathway (Alcohol


 Iodide), a preferred method in medicinal chemistry for its stereochemical predictability (Walden inversion).

Part 1: Chemical Framework & Stoichiometry

To calculate theoretical yield accurately, we must first define the reaction vector. We are converting Ethyl 2-(4-hydroxycyclohexyl)acetate (Precursor) to This compound (Target) using the Triphenylphosphine/Iodine complex.

The Reaction Equation


Where:

  • R-OH: Ethyl 2-(4-hydroxycyclohexyl)acetate

  • R-I: this compound

  • Im: Imidazole (Acid scavenger)

Molecular Weight Matrix

Precise molecular weights (MW) are non-negotiable for accurate gravimetric analysis.

ComponentRoleMolecular FormulaMW ( g/mol )
Ethyl 2-(4-hydroxycyclohexyl)acetate Limiting Reagent

186.25
Iodine Reagent

253.81
Triphenylphosphine Reagent

262.29
Imidazole Base/Catalyst

68.08
This compound Target Product

296.15
Triphenylphosphine Oxide Byproduct

278.29

Part 2: The Theoretical Yield Algorithm

The theoretical yield is the maximum mass of product generateable if the limiting reagent is consumed completely with zero side reactions.

The Calculation Logic
  • Define Input Mass (

    
    ):  Mass of the hydroxy precursor.
    
  • Calculate Moles (

    
    ): 
    
    
    
  • Apply Stoichiometry: The Appel reaction is 1:1. Therefore,

    
    .
    
  • Derive Theoretical Mass (

    
    ): 
    
    
    
Case Study Calculation

Scenario: You are starting with 5.00 g of Ethyl 2-(4-hydroxycyclohexyl)acetate.

  • Moles of Precursor:

    
    
    
  • Stoichiometric Expectation:

    
    
    
  • Theoretical Yield Mass:

    
    
    

Result: The theoretical yield is 7.95 g . Any mass recovered above this indicates solvent entrapment or impurity; any mass below indicates process loss.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for high stereochemical fidelity. If the starting alcohol is cis-substituted, this protocol yields the trans-iodide (and vice versa) due to


 inversion.
Reagent Loading Strategy

To drive the reaction to completion (Le Chatelier's principle), we use a slight excess of the iodinating complex.

ReagentEquivalents (eq.)Moles (mmol)Mass (g)
Start Material 1.026.845.00
Triphenylphosphine 1.334.899.15
Imidazole 1.334.892.37
Iodine 1.334.898.85
DCM (Solvent) N/A[0.1 M]~270 mL
Step-by-Step Procedure
  • Complex Formation: In a flame-dried flask under Argon, dissolve Triphenylphosphine (9.15 g) and Imidazole (2.37 g) in dry Dichloromethane (DCM, 200 mL). Cool to 0°C.

  • Iodine Addition: Add Iodine (8.85 g) portion-wise over 15 minutes. Checkpoint: The solution should turn from deep violet to a pale yellow/orange suspension as the reactive

    
     adduct forms.
    
  • Substrate Addition: Dissolve Ethyl 2-(4-hydroxycyclohexyl)acetate (5.00 g) in 70 mL DCM and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (23°C) and stir for 3 hours.

    • Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of the polar alcohol spot (

      
      ) and appearance of the non-polar iodide (
      
      
      
      ).
  • Quench & Workup:

    • Dilute with saturated

      
       (Sodium Thiosulfate) to quench excess iodine (color change: orange 
      
      
      
      colorless).
    • Extract aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude will contain copious Triphenylphosphine Oxide (TPPO).

    • Method: Triturate the residue with cold Pentane/Ether (TPPO precipitates; product remains in solution). Filter and concentrate the filtrate.

    • Final Polish: Flash Column Chromatography (SiO2, 0-10% EtOAc in Hexanes).

Part 4: Visualization of Workflow & Logic

Reaction Pathway & Mechanism

The following diagram illustrates the stereochemical inversion and byproduct flow.

AppelReaction Alcohol Precursor (Alcohol) Intermediate Oxyphosphonium Salt Alcohol->Intermediate Activation Reagents Reagents (PPh3 + I2 + Im) Reagents->Intermediate Activation Transition SN2 Transition (Walden Inversion) Intermediate->Transition Nucleophilic Attack (I-) Product Target (Iodide) Transition->Product Bond Formation Byproducts Byproducts (O=PPh3 + Im-HI) Transition->Byproducts Elimination

Figure 1: Mechanistic flow of the Appel reaction showing the activation of the alcohol and subsequent SN2 displacement.

Yield Calculation Logic Flow

This self-validating logic ensures no variable is missed during calculation.

YieldLogic Input Input Mass (5.00g) MW_Calc MW Calculation (C10H18O3 = 186.25) Input->MW_Calc Moles Moles Input (0.02684 mol) Input->Moles MW_Calc->Moles Ratio Stoichiometric Ratio (1:1) Moles->Ratio Target_MW Target MW (C10H17IO2 = 296.15) Ratio->Target_MW x 1 Final Theoretical Yield (7.95g) Target_MW->Final Calculation

Figure 2: Algorithmic flow for determining theoretical yield from limiting reagent mass.

Part 5: Yield Gap Analysis (Troubleshooting)

In practice, obtaining 7.95 g (100%) is chemically impossible. A "Good" yield for this reaction is typically 85-92% .

Sources of Yield Loss
  • Elimination (E2): The basicity of the system (or heating) can cause the alcohol to eliminate to the alkene (Ethyl 2-(cyclohex-3-en-1-yl)acetate), reducing the yield of the iodide.

  • Hydrolysis: The ester group is sensitive. Ensure the workup is neutral; avoid strong aqueous acids or bases.

  • Purification Drag: Separation of Triphenylphosphine oxide is notoriously difficult. Some product is often lost co-eluting with TPPO or trapped in the filter cake during trituration.

Calculating Percent Yield

If you isolate 6.50 g of pure product:




References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for halogenation protocols).

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational mechanism).[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of SN2 and Appel reaction).

  • PubChem. (2025).[3] Ethyl 2-(4-oxocyclohexyl)acetate Compound Summary. National Center for Biotechnology Information. (Source for MW and precursor data).

Sources

Methodological & Application

Ethyl 2-(4-iodocyclohexyl)acetate in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Nucleophilic Substitution of Ethyl 2-(4-iodocyclohexyl)acetate [1][2][3]

Executive Summary

This compound is a critical bifunctional building block in medicinal chemistry, widely utilized for introducing the trans-1,4-cyclohexyl linker motif into drug candidates (e.g., dopamine receptor ligands like Cariprazine analogs).[1][2][3] The molecule features a secondary alkyl iodide susceptible to nucleophilic attack and a distal ester group serving as an orthogonal handle.

However, this scaffold presents a classic stereoelectronic dilemma: the competition between Bimolecular Nucleophilic Substitution (SN2) and Elimination (E2) .[3] The reaction outcome is strictly governed by the conformational positioning of the iodine atom (Axial vs. Equatorial). This guide provides a mechanistic framework and validated protocols to maximize substitution yields while minimizing olefinic byproducts.

Mechanistic Analysis: The Stereochemical Imperative

To optimize the reaction, one must understand the conformational dynamics of the cyclohexane ring. The ethyl acetate side chain (–CH₂COOEt) is bulky and will preferentially occupy the Equatorial position to minimize 1,3-diaxial interactions. This locks the ring conformation, dictating the position of the iodine atom based on the isomer:

  • Cis-Isomer: Iodine is Axial .[1][2][3][4][5]

  • Trans-Isomer: Iodine is Equatorial .[1][2][3]

The "Axial Advantage" in SN2 Reactions

Contrary to intuitive steric arguments, the Axial-Iodide (cis-isomer) is significantly more reactive in SN2 displacements than the Equatorial-Iodide.[1]

  • Reasoning: SN2 requires a backside attack (180° to the C-I bond).[5][6]

    • For Axial-I: The nucleophile approaches from the equatorial trajectory, which is relatively open and unhindered.

    • For Equatorial-I: The nucleophile must approach from the axial trajectory.[5] This path is sterically encumbered by the 3,5-diaxial hydrogens, raising the activation energy (

      
      ) and slowing the reaction.
      
The Elimination (E2) Risk

The Axial-Iodide also carries the highest risk for elimination. E2 elimination requires an anti-periplanar arrangement between the leaving group and a


-proton.[2]
  • Axial-I: Has two anti-periplanar

    
    -protons (at C3 and C5).[1][2][3] Strong bases will rapidly trigger elimination to the cyclohexene.
    
  • Equatorial-I: Lacks anti-periplanar

    
    -protons.[1][2][3] Elimination is geometrically forbidden unless the ring flips to the unstable diaxial conformer.
    

Visualization of Reaction Pathways

ReactionPathways Start_Cis Cis-Isomer (Axial Iodine) Reactive Conformer TS_SN2 Transition State (Inversion of Config) Start_Cis->TS_SN2 Fast (Equatorial Attack) TS_E2 Transition State (Anti-Periplanar) Start_Cis->TS_E2 Fast (With Base) Start_Trans Trans-Isomer (Equatorial Iodine) Sluggish Conformer Start_Trans->TS_SN2 Slow (Axial Attack) Start_Trans->TS_E2 Forbidden Prod_Sub Trans-Product (Equatorial Nu) Thermodynamic Favored TS_SN2->Prod_Sub Prod_Elim Elimination Product (Cyclohexene) TS_E2->Prod_Elim

Caption: Mechanistic divergence based on iodine stereochemistry. The Cis-isomer allows for rapid SN2 access but requires non-basic conditions to avoid E2.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(trans-4-azidocyclohexyl)acetate

Target: Precursor for primary amines via Staudinger reduction.[1][2][3]

Reagents:

  • Substrate: Ethyl 2-(cis-4-iodocyclohexyl)acetate (1.0 equiv)[1][2][3]

  • Nucleophile: Sodium Azide (NaN₃) (1.5 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Catalyst: 18-Crown-6 (0.05 equiv) - Optional, enhances solubility.[1][2][3]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Ethyl 2-(cis-4-iodocyclohexyl)acetate in anhydrous DMF.

  • Addition: Add NaN₃ in a single portion. If reaction kinetics are sluggish, add 18-Crown-6.[1][2][3]

  • Reaction: Heat the mixture to 50°C .

    • Note: Do not exceed 70°C. Higher temperatures increase the entropy-favored elimination pathway.[2]

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[2][3] The azide product is usually more polar than the iodide but less polar than the elimination byproduct.

  • Workup:

    • Dilute with Et₂O (prevents emulsion better than EtOAc for DMF).[2][3]

    • Wash 3x with water (to remove DMF/azide salts) and 1x with brine.[2][3]

    • Dry over MgSO₄ and concentrate.[2][3]

  • Purification: Silica gel chromatography.

    • Safety Alert: Do not distill azides.[2][3] Rotovap at <40°C.[2][3][7]

Yield Expectation: 85-92% (with <5% alkene).[1][2][3]

Protocol B: Thioetherification (Cysteine Surrogate Synthesis)

Target: Introduction of sulfur linkers.[1][2][3]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Nucleophile: Thiophenol or Alkyl Thiol (1.2 equiv)[1][2][3]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Mild base preferred over NaH.[1][2][3]

  • Solvent: Acetonitrile (MeCN).[2][3]

Procedure:

  • Activation: Dissolve the thiol and Cs₂CO₃ in MeCN and stir for 15 min at RT to generate the thiolate species.

  • Coupling: Add the iodide substrate dropwise.[2][3]

  • Reaction: Stir at RT for 12 hours . Thiolates are highly nucleophilic (high n value) and weakly basic compared to alkoxides, making them ideal for this substrate.[2][3]

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2][3] Redissolve in DCM, wash with 1M NaOH (to remove unreacted thiol), then water.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance (Equatorial-I)Switch solvent to DMSO or HMPA (caution: toxicity). Increase temp to 60°C. Add KI (Finkelstein condition) to equilibrate stereoisomers.
High Elimination (>15%) Basicity too highSwitch nucleophile source (e.g., use NaN₃ instead of R-NH₂).[1][2][3] Use a weaker base (K₂CO₃ instead of KOtBu).[2][3] Lower temperature.
Ester Hydrolysis Wet solvent or strong baseEnsure anhydrous conditions.[2][3] Avoid hydroxide bases.[2][3] Use hindered bases like DIPEA if amine alkylation is necessary.[2][3]
Product is Cis/Trans Mix SN1 CharacterSolvent is too polar/protic (e.g., MeOH/Water).[2][3] Switch to aprotic (DMF/MeCN) to enforce SN2 inversion.

Safety & Handling

  • Alkyl Iodides: Potentially alkylating agents.[2][3] Handle in a fume hood. Double-glove (Nitrile) when handling neat liquid.[1][2][3]

  • Azides: Organic azides with low C/N ratios (<3) are explosive.[2][3] This molecule (C10) is safe, but avoid concentrating to dryness with heat.[2][3]

  • Disposal: Quench azide reactions with bleach/water before disposal to prevent hydrazoic acid formation in acid drains.[2][3]

References

  • Smith, M. B., & March, J. (2007).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[3] Wiley-Interscience.[1][2][3] (Foundational text on Cyclohexyl SN2/E2 stereoelectronics).

  • Eliel, E. L., & Wilen, S. H. (1994).[2][3] Stereochemistry of Organic Compounds. Wiley.[2][3] (Source for conformational analysis of 4-substituted cyclohexanes).

  • Bioorganic & Medicinal Chemistry Letters. (2015). Synthesis of Cariprazine intermediates involving trans-1,4-cyclohexyl linkers.

  • Chemical Safety Data Sheet. Ethyl 2-(4-oxocyclohexyl)acetate (Precursor). PubChem CID: 12666966.[2][3][8] [1][2][3][8]

Sources

Application Note and Protocol for the Synthesis of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 2-(4-iodocyclohexyl)acetate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, Ethyl 2-(4-hydroxycyclohexyl)acetate. The protocol first details the conversion of the hydroxyl group to a p-toluenesulfonate (tosylate) ester, an excellent leaving group. The subsequent step involves a Finkelstein reaction, where the tosylate is displaced by iodide to yield the final product. This application note offers a detailed methodology, including reagent specifications, reaction conditions, purification procedures, and analytical characterization, grounded in established organic chemistry principles.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules. The presence of the iodo-substituted cyclohexane ring allows for further functionalization through cross-coupling reactions, while the ethyl acetate moiety provides a handle for ester hydrolysis and amidation. This bifunctionality makes it a versatile precursor for the development of novel pharmaceutical agents and advanced materials. The protocol herein describes a reliable and scalable synthesis from Ethyl 2-(4-hydroxycyclohexyl)acetate.

Synthetic Strategy

The synthetic approach is a two-step process that leverages well-established and high-yielding reactions in organic synthesis.

Step 1: Tosylation of Ethyl 2-(4-hydroxycyclohexyl)acetate. The hydroxyl group of the starting material is converted to a tosylate. p-Toluenesulfonyl chloride (TsCl) is used as the tosylating agent in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This transformation converts the poor leaving group (-OH) into an excellent leaving group (-OTs).

Step 2: Finkelstein Reaction. The tosylate intermediate is then subjected to a Finkelstein reaction, a classic Sₙ2 reaction for the synthesis of alkyl iodides.[1] In this step, the tosylate is displaced by an iodide ion, typically from sodium iodide (NaI), in an acetone solvent. The reaction is driven to completion by the precipitation of the insoluble sodium tosylate in acetone.[2][3]

Visualized Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Finkelstein Reaction Start Ethyl 2-(4-hydroxycyclohexyl)acetate Tosylation Ethyl 2-(4-tosyloxycyclohexyl)acetate Start->Tosylation  p-TsCl, Et3N, DCM   Finkelstein This compound Tosylation->Finkelstein  NaI, Acetone  

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityCAS Number
Ethyl 2-(4-hydroxycyclohexyl)acetateSigma-Aldrich97%62141-22-4
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich99%98-59-9
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%121-44-8
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%75-09-2
Sodium iodide (NaI)Sigma-Aldrich≥99.5%7681-82-5
Acetone, anhydrousSigma-Aldrich≥99.8%67-64-1
Diethyl etherSigma-Aldrich≥99.7%60-29-7
Saturated aqueous NaHCO₃ solution---
Brine (Saturated aqueous NaCl solution)---
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich≥99.5%7487-88-9
Silica gel for column chromatographySigma-Aldrich-7631-86-9

Part 1: Synthesis of Ethyl 2-(4-tosyloxycyclohexyl)acetate

This procedure details the tosylation of the secondary alcohol.

Procedure
  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 2-(4-hydroxycyclohexyl)acetate (10.0 g, 53.7 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Slowly add triethylamine (11.2 mL, 80.5 mmol, 1.5 eq.) to the stirred solution.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (12.3 g, 64.4 mmol, 1.2 eq.) in anhydrous dichloromethane (50 mL).

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-(4-tosyloxycyclohexyl)acetate as a white solid.

Part 2: Synthesis of this compound

This procedure describes the Finkelstein reaction to produce the final product.

Procedure
  • In a 250 mL round-bottom flask, dissolve Ethyl 2-(4-tosyloxycyclohexyl)acetate (from the previous step, assuming ~90% yield, ~16.3 g, 48.3 mmol) in anhydrous acetone (150 mL).

  • Add sodium iodide (14.5 g, 96.6 mmol, 2.0 eq.) to the solution.

  • Reflux the reaction mixture with stirring for 6-8 hours. A white precipitate of sodium tosylate will form.[2]

  • Monitor the reaction by TLC until the tosylate is consumed.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a colorless to pale yellow oil.

Process Validation and Quality Control

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the progress of both reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product. The disappearance of the hydroxyl proton signal and the appearance of the tosyl group signals in the NMR of the intermediate, followed by the disappearance of the tosyl signals and shifts in the cyclohexane proton signals in the final product, will confirm the transformations.

  • Infrared (IR) Spectroscopy: To identify the functional groups. The disappearance of the broad O-H stretch and the appearance of sulfonate ester peaks (S=O stretches) will be indicative of the first step. The IR of the final product will show the characteristic ester C=O stretch.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product.

Troubleshooting

  • Incomplete Tosylation: Ensure all reagents and solvents are anhydrous. The use of a slight excess of p-toluenesulfonyl chloride and base can drive the reaction to completion.

  • Low Yield in Finkelstein Reaction: Ensure the acetone is anhydrous. The reaction is an equilibrium, and the precipitation of the sodium tosylate is crucial for driving it forward.[3] Using a larger excess of sodium iodide and extending the reflux time may improve the yield.

References

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910, 43 (2), 1528–1532.
  • AdiChemistry. Finkelstein Reaction | Explanation. [Link]

  • RSC. Experimental Supporting Information. [Link]

  • PubChem. Ethyl 2-(4-hydroxycyclohexyl)acetate. [Link]

  • Organic Syntheses. (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. [Link]

  • Organic Syntheses Procedure. A 250 mL single-necked, 24/40 recovery flask... [Link]

  • AdiChemistry. Finkelstein Reaction | Explanation. [Link]

  • Henry Rzepa's Blog. The mystery of the Finkelstein reaction. [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron2007, 63 (14), 2943-2947.
  • PubChem. Ethyl 2-(4-oxocyclohexyl)acetate. [Link]

  • University of Birmingham. Spectra of ethyl acetate. [Link]

  • NIST. Ethyl Acetate. [Link]

Sources

Application Note: Ethyl 2-(4-iodocyclohexyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-iodocyclohexyl)acetate (CAS: 1521255-68-4) represents a high-value bifunctional building block in modern medicinal chemistry. As the industry moves away from flat, aromatic-heavy scaffolds ("Escape from Flatland") toward structures with higher fraction of sp3-hybridized carbons (


), saturated carbocycles like cyclohexane have become critical bioisosteres for phenyl rings.

This compound offers two distinct orthogonal handles:

  • A Secondary Alkyl Iodide: A reactive site for transition-metal-catalyzed cross-coupling (Suzuki, Negishi) or radical functionalization, allowing the attachment of aryl or heteroaryl pharmacophores.

  • An Ethyl Ester: A masked carboxylic acid suitable for linker elongation, reduction to alcohols, or direct amidation to form peptidomimetic chains.

This guide details the strategic application of this scaffold, focusing on overcoming the challenges of secondary alkyl halide coupling and maximizing stereochemical control.

Chemical Profile & Structural Utility[1][2][3][4]

PropertyData
IUPAC Name This compound
Molecular Formula C10H17IO2
Molecular Weight 296.15 g/mol
Key Functionality Secondary Alkyl Iodide (

-I), Ethyl Ester
Stereochemistry Exists as cis and trans isomers (1,4-disubstitution).[1] Commercial supplies are often mixtures (e.g., 3:1 trans:cis) unless specified.
Solubility Soluble in DCM, THF, DMF, Toluene.
Structural Logic in Drug Design

The 1,4-disubstituted cyclohexane ring provides a rigid spacer that defines the spatial orientation of the two ends. Unlike flexible alkyl chains, this scaffold locks the pharmacophores into specific vectors.

  • Trans-isomer: Mimics the linear geometry of a 1,4-disubstituted phenyl ring but with improved solubility and metabolic stability.

  • Cis-isomer: Introduces a "U-turn" or kink, useful for macrocyclization or targeting specific pocket geometries.

Core Application: C(sp3)–C(sp2) Cross-Coupling

The primary utility of the 4-iodo motif is its ability to participate in Suzuki-Miyaura cross-coupling to attach heteroaryl groups. However, secondary alkyl iodides are prone to


-hydride elimination , leading to alkene byproducts.
Mechanistic Insight

To successfully couple this scaffold without elimination, one must use:

  • Electron-Rich Ligands: To facilitate oxidative addition.

  • Mild Bases: To suppress E2 elimination.

  • Specific Catalysts: Palladium sources that favor reductive elimination over

    
     elimination.
    
Protocol A: Suzuki-Miyaura Coupling of this compound

Target: Synthesis of Ethyl 2-(4-(heteroaryl)cyclohexyl)acetate

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/SPhos (for difficult substrates)

  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: THF:Water (10:1) or Toluene:Water (depending on solubility)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the boronic acid, base (

    
    ), and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
    
    • Why: Oxygen poisons the Pd(0) species, stalling the cycle.

  • Solvation: Dissolve this compound in degassed THF and inject it into the vial. Add the degassed water.

  • Thermal Activation: Heat the mixture to 60–80°C.

    • Note: Do not exceed 80°C initially. Higher temperatures increase the rate of

      
      -hydride elimination relative to the transmetallation step.
      
  • Monitoring: Monitor via LC-MS. The iodine atom is heavy; its loss will result in a significant mass shift. Look for the disappearance of the M+H (approx 297) and appearance of the coupled product.

  • Work-up: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Troubleshooting:

  • Issue: Formation of cyclohexenyl acetate (Elimination product).

  • Solution: Switch ligand to dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf accelerates reductive elimination, favoring the coupled product. Alternatively, use Ni-catalyzed reductive cross-coupling if Pd fails.

Functional Group Interconversion (The Ester Handle)

Once the "Head" (Iodine end) is functionalized, the "Tail" (Ester end) serves as the connection point to the rest of the molecule.

Protocol B: Hydrolysis and Amide Coupling

Target: Converting the ester to a pharmacologically active amide.

  • Hydrolysis:

    • Dissolve the intermediate in THF/MeOH/Water (3:1:1).

    • Add LiOH (2.0 equiv). Stir at RT for 2-4 hours.[2]

    • Acidify to pH 3 with 1N HCl and extract.

    • Expert Note: LiOH is preferred over NaOH for solubility in THF mixtures.

  • Amidation:

    • Dissolve the crude acid in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

    • Add the amine (R-NH2, 1.1 equiv).

    • Why HATU? It minimizes racemization (though less of a concern here as the alpha-carbon is not chiral) and provides high yields for sterically hindered amines.

Strategic Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this single scaffold.

G cluster_0 C(sp3)-C(sp2) Bond Formation Start This compound (Bifunctional Scaffold) Suzuki Suzuki Coupling (Pd-cat, Ar-B(OH)2) Start->Suzuki Iodine Displacement Negishi Negishi Coupling (Zn, Pd-cat) Start->Negishi Zinc Insertion Hydrolysis Hydrolysis (LiOH) Start->Hydrolysis Ester Cleavage Reduction Reduction (LiAlH4) Start->Reduction Ester Reduction ArylProd 4-Aryl-cyclohexyl Acetate (Scaffold Extension) Suzuki->ArylProd ZincReagent Organozinc Reagent (Nucleophilic Partner) Negishi->ZincReagent Acid Carboxylic Acid (Amide Precursor) Hydrolysis->Acid Alcohol Primary Alcohol (Ether/Tosylate Precursor) Reduction->Alcohol

Figure 1: Divergent synthetic pathways for this compound, highlighting orthogonal reactivity.

Stereochemical Considerations

The biological activity of cyclohexane derivatives is often strictly dependent on the cis/trans geometry.

  • Thermodynamic Control: The trans-1,4-disubstituted cyclohexane (diequatorial) is generally more thermodynamically stable than the cis-isomer (axial-equatorial).

  • Isomerization: If your synthetic route yields an unfavorable mixture, equilibration can sometimes be achieved.

    • Method: Treat the ester with NaOEt in EtOH (catalytic amount) and heat. This allows the alpha-position of the ester to epimerize (if the iodine was not present), but since the stereocenters are on the ring, base-mediated equilibration usually requires a ketone intermediate .

    • Correction: For this specific compound, the stereocenters are fixed at C1 and C4. Isomerization is difficult without breaking bonds. Therefore, chromatographic separation of the isomers is recommended after the cross-coupling step, where the polarity difference between isomers is often magnified.

References

  • General Utility of Cyclohexane Scaffolds

    • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Cross-Coupling of Alkyl Halides

    • Rudolph, A., et al. (2011). "Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alkyl Halides." Chemical Society Reviews. Link

  • Related Synthesis (Dopamine Ligands)

    • Patent CN108424371B. "Preparation method of 2-(4-aminocyclohexyl)-ethyl acetate." (Demonstrates the utility of the cyclohexyl-ethyl acetate scaffold in GPCR ligand synthesis). Link

  • Suzuki Coupling Protocols (dppf ligand)

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Application Note & Protocol: Navigating Intramolecular Reactivity in Grignard Reactions with Ester-Functionalized Alkyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] However, its application to multifunctional substrates, such as Ethyl 2-(4-iodocyclohexyl)acetate, presents significant challenges. This molecule contains both a reactive alkyl iodide, suitable for Grignard reagent formation, and an electrophilic ester group, which is susceptible to nucleophilic attack by the Grignard reagent itself. A conventional, two-step approach (formation followed by addition) is predisposed to low yields due to competitive self-reaction. This guide provides an in-depth analysis and a field-proven protocol utilizing a Barbier-type, in situ methodology to circumvent these intramolecular reactivity issues. We present a detailed protocol for the reaction of this compound with a model ketone, offering a robust strategy for researchers engaged in complex molecule synthesis and drug development.

The Challenge: Intramolecular Incompatibility

The core difficulty in utilizing this compound as a Grignard precursor lies in its bifunctional nature. The Grignard reagent, once formed, is a potent nucleophile and a strong base.[3][4] The ester carbonyl, while less reactive than a ketone or aldehyde, is a viable electrophilic target.[5]

In a standard Grignard preparation, the organomagnesium halide is formed first and accumulates in the reaction flask. This creates a scenario where the newly formed nucleophile, (4-(ethoxycarbonyl)methyl)cyclohexylmagnesium iodide , can attack the ester of an unreacted starting material molecule. This leads to a cascade of undesirable side reactions, primarily self-condensation, resulting in oligomeric byproducts and significantly diminishing the yield of the intended product.[6]

Diagram 1: Competing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the problematic self-reaction pathway.

G cluster_0 Standard Two-Step Grignard (Problematic) cluster_1 Barbier-Type 'In Situ' Reaction (Solution) A I-C₆H₁₀-CH₂COOEt + Mg B [Grignard Reagent] IMg-C₆H₁₀-CH₂COOEt A->B Formation C Self-Condensation Product (Dimer/Oligomer) B->C Self-Reaction (Major Pathway) E Desired Product (Low Yield) B->E Desired Reaction (Minor Pathway) D External Electrophile (e.g., R₂C=O) D->E F I-C₆H₁₀-CH₂COOEt + R₂C=O G Slow addition to Mg F->G H [Grignard Reagent] (Transient, Low Conc.) G->H In Situ Formation I Desired Product (High Yield) H->I Immediate Reaction with R₂C=O

Caption: Logical flow comparing standard vs. Barbier-type Grignard reactions.

The solution is to maintain a near-zero steady-state concentration of the Grignard reagent. This is achieved by generating it in situ in the presence of a more reactive external electrophile, a strategy known as the Barbier reaction . The Grignard reagent, upon its formation on the magnesium surface, immediately encounters the more susceptible electrophile (e.g., a ketone) and reacts, minimizing the opportunity for self-condensation.

Detailed Application Protocol: Barbier-Type Synthesis

This protocol details the synthesis of Ethyl 2-(4-(1-hydroxycyclohexyl)cyclohexyl)acetate by reacting this compound with cyclohexanone.

Materials and Reagents
Reagent/MaterialSpecificationTypical Quantity (for 20 mmol scale)Supplier Notes
Magnesium Turnings99.8%+ purity0.73 g (30 mmol, 1.5 equiv.)Freshly opened container recommended.
IodineCrystal, 99.8%1-2 small crystalsUsed as an activating agent.
This compound97%+ purity6.24 g (20 mmol, 1.0 equiv.)Ensure dryness before use.
CyclohexanoneAnhydrous, 99.8%2.16 g (22 mmol, 1.1 equiv.)Purify by distillation if necessary.
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-free150 mLMust be rigorously dried, e.g., via a solvent purification system.
Saturated NH₄Cl SolutionAqueous~50 mLFor quenching the reaction.
Diethyl EtherReagent Grade~200 mLFor extraction.
Anhydrous MgSO₄ or Na₂SO₄GranularAs neededFor drying organic layers.
Equipment and Setup

All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum immediately before use.[7][8] The reaction must be conducted under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with inert gas inlet/outlet (bubbler)

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice-water bath

Diagram 2: Experimental Workflow

G cluster_workflow Barbier Reaction Workflow A 1. Apparatus Setup - Flame-dry glassware - Assemble under N₂ B 2. Mg Activation - Add Mg turnings - Add Iodine crystal A->B D 4. Reaction - Add substrate solution dropwise - Maintain gentle reflux B->D C 3. Substrate Prep - Mix Iodide & Ketone - Dissolve in Anhydrous THF C->D E 5. Quench & Workup - Cool to 0°C - Add sat. NH₄Cl - Extract with Ether D->E F 6. Purification - Dry organic layer - Concentrate - Column Chromatography E->F

Caption: Step-by-step workflow for the Barbier-type Grignard reaction.

Step-by-Step Methodology
  • Apparatus Preparation: Assemble the flame-dried three-neck flask with a stir bar, reflux condenser, and a septum. The third neck is for the dropping funnel, which will be added later. Purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a positive flow of inert gas throughout the reaction.[3]

  • Magnesium Activation: Place the magnesium turnings (0.73 g) into the flask. Add one or two small crystals of iodine.[9][10] Gently warm the flask with a heat gun until purple iodine vapors are observed. The vapor will then dissipate as it reacts with the magnesium surface, etching away the passivating oxide layer. Allow the flask to cool to room temperature. This activation is critical for initiating the reaction.[9]

  • Substrate Solution Preparation: In a separate dry flask, combine this compound (6.24 g) and cyclohexanone (2.16 g). Under an inert atmosphere, add 80 mL of anhydrous THF and stir until a homogenous solution is formed. Transfer this solution to the pressure-equalizing dropping funnel.

  • Initiation and Reaction: Add approximately 5-10 mL of the substrate solution from the dropping funnel to the activated magnesium turnings. The reaction mixture may need gentle warming to initiate, which is often indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux.[2] Once the reaction has started (it should be self-sustaining), add the remaining substrate solution dropwise at a rate that maintains a steady but controlled reflux. The exothermic nature of the reaction must be carefully managed; use an ice bath to moderate the temperature if necessary.[7][11] The total addition time should be over approximately 60-90 minutes.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.

  • Quenching: Cool the reaction flask in an ice-water bath to 0°C. While stirring vigorously, slowly and cautiously add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.[6] Using NH₄Cl is preferable to strong acids, which can promote elimination side reactions with the newly formed tertiary alcohol.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (~100 mL) and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product will likely be a viscous oil. Purify the crude material via flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol.

Troubleshooting and Field Insights

SymptomPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate. 1. Incomplete drying of glassware or solvent.[12][13] 2. Passivated magnesium surface.[9] 3. Low purity of alkyl iodide.1. Re-dry all apparatus and use freshly purified solvent. 2. Use fresh Mg turnings. Try alternative activators like 1,2-dibromoethane or sonication.[9] Crush some Mg pieces in situ with a dry glass rod.[2]
Low yield; recovery of starting materials. 1. Inefficient Grignard formation. 2. Addition rate of substrate was too slow, leading to reagent degradation.1. Ensure proper Mg activation. 2. Maintain a steady reflux during addition. If reflux ceases, the reaction may have stalled.
Formation of a white precipitate before quench. The Grignard reagent may be insoluble or disproportionating (Schlenk equilibrium).While THF is generally excellent, for some sterically hindered reagents, solubility can be an issue. Ensure vigorous stirring. This is less common in Barbier setups.
Significant amount of Wurtz-type coupling byproduct (dimer). The local concentration of the Grignard reagent was too high, favoring reaction with the alkyl iodide over the ketone.Slow down the rate of addition of the substrate solution to the magnesium. Ensure the reaction remains well-mixed and avoids "hot spots."

Safety and Handling

  • Fire Hazard: Anhydrous ethers like THF and diethyl ether are extremely flammable and can form explosive peroxides upon storage.[7] Always work in a certified chemical fume hood, away from ignition sources.[8]

  • Reagent Reactivity: Grignard reagents are highly reactive with water, protic solvents, and atmospheric oxygen and moisture.[3][7] Some can be pyrophoric. The reaction is exothermic and can become a runaway reaction if the addition of the halide is too rapid.[11]

  • Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-retardant lab coat, and appropriate gloves are mandatory.[8] For large-scale reactions, a blast shield should be used.

  • Quenching: The quenching process is highly exothermic and releases flammable gases. It must be performed slowly and with adequate cooling.

References

  • Wikipedia. Grignard reagent. [Link]

  • MacMillan Group. Grignard Reaction Reagents: A Toolbox for Chemists. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation? [Link]

  • Princeton University. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Chemistry Stack Exchange. Activation of Grignard reagent. [Link]

  • ACS Publications. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • Quora. Why is anhydrous ether used in preparation of the Grignard reagent? [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 21.6: Chemistry of Esters. [Link]

  • JoVE. Video: Esters to Alcohols: Grignard Reaction. [Link]

  • YouTube. Grignard reaction safety. [Link]

  • Google Patents.
  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • Reddit. Troubleshooting my grignard reactions : r/chemistry. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • Google Patents. Continuous process for the production of cyclohexyl magnesium halides.
  • NPTEL. Principles of Organic synthesis. [Link]

  • California State University, Bakersfield. 6. Grignard Reaction. [Link]

  • ResearchGate. Coupling of alkyl halides with sterically hindered Grignard reagents. [Link]

  • Research and Reviews. Synthesis and Preparation of Grignard Reagent. [Link]

  • Google Patents. JP2015017073A - Method for producing alkyl Grignard reagent using 4-methyltetrahydropyran as solvent.
  • Vaia. Synthesize each compound from cyclohexanol using any other organic or inorganic compounds. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • PraxiLabs. Grignard Reagent Reaction: Synthesis & Mechanism. [Link]

  • ACS Publications. The Grignard Reagents. [Link]

  • ACS Publications. Sterically Hindered Reactions of Grignard Reagents with Schiff Bases. [Link]

  • ACS Publications. Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. [Link]

  • Filo. Ethyl acetate is treated with excess of methyl magnesium iodide in dry et.. [Link]

  • University of California, Irvine. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Cambridge University Press. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

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Application Notes and Protocols: Leveraging Ethyl 2-(4-iodocyclohexyl)acetate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Iodo-Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that typically bind to biological targets with low affinity.[4] These initial "hits" then serve as high-quality starting points for optimization into potent, drug-like molecules through structure-guided design.[1][2][5] Within the diverse landscape of fragment libraries, halogenated fragments, and particularly iodo-fragments, offer unique and significant advantages that can accelerate the discovery pipeline.

This guide focuses on the strategic application of Ethyl 2-(4-iodocyclohexyl)acetate , a novel iodo-fragment, in FBDD campaigns. While not a commonly documented fragment, its structural and chemical properties make it an excellent candidate for screening against a variety of protein targets. The presence of the iodine atom is not merely a placeholder for future chemical modification; it is a powerful tool, especially in the realm of X-ray crystallography, that can significantly aid in the unambiguous identification and characterization of fragment binding.

This document will provide a comprehensive overview of this compound, from its proposed synthesis and predicted physicochemical properties to detailed protocols for its use in primary screening methodologies and subsequent hit-to-lead optimization strategies.

This compound: A Profile

As this compound is a specialized fragment, its synthesis and properties are not widely published. Below is a proposed synthetic route and a table of predicted physicochemical properties, which are crucial for its classification as a viable fragment.

Proposed Synthesis

A plausible synthetic route to this compound starts from the commercially available precursor, Ethyl 2-(4-oxocyclohexyl)acetate. The synthesis can be envisioned as a two-step process:

  • Reduction of the Ketone: The ketone group of Ethyl 2-(4-oxocyclohexyl)acetate is first reduced to a hydroxyl group using a standard reducing agent like sodium borohydride (NaBH₄) to yield Ethyl 2-(4-hydroxycyclohexyl)acetate.

  • Iodination of the Alcohol: The resulting secondary alcohol can then be converted to the corresponding iodide through a variety of methods, such as the Appel reaction (using triphenylphosphine and iodine) or by treatment with hydroiodic acid.

Physicochemical Properties and the "Rule of Three"

For a small molecule to be considered a good fragment, it should generally adhere to the "Rule of Three".[6][7][8][9][10] This rule provides guidelines for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to ensure that the fragment has good starting properties for subsequent optimization. The predicted properties of this compound are summarized below and evaluated against the "Rule of Three".

PropertyPredicted Value"Rule of Three" GuidelineCompliance
Molecular Weight ~298.14 g/mol < 300 DaYes
cLogP ~2.8< 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 2 (ester carbonyl)≤ 3Yes
Rotatable Bonds 3≤ 3Yes

These properties are estimated using computational tools and may vary slightly from experimental values.[11][12][]

As the table demonstrates, this compound is predicted to be fully compliant with the "Rule of Three," making it an ideal candidate for inclusion in a fragment library. Its desirable physicochemical profile suggests good solubility and a low degree of complexity, which are hallmarks of a high-quality fragment.[14]

The Unique Utility of the Iodine Atom in FBDD

The incorporation of an iodine atom into a fragment is a deliberate and strategic choice. Iodine, being a heavy atom, possesses unique properties that can be exploited in various biophysical techniques.

  • Anomalous Scattering in X-ray Crystallography: The most significant advantage of using an iodo-fragment is the strong anomalous scattering signal produced by the iodine atom when exposed to X-rays.[15] This signal is invaluable for solving the phase problem in protein crystallography, a major bottleneck in determining the three-dimensional structure of a protein-ligand complex.[16][17][18][19] The anomalous signal from the iodine atom can be used to unambiguously identify the location of the bound fragment in the electron density map, even for weakly binding fragments where the electron density for the rest of the molecule might be ambiguous.

  • Increased Binding Affinity: In some cases, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's binding pocket. This can contribute to the binding affinity of the fragment.

  • A Handle for Synthetic Elaboration: The carbon-iodine bond provides a reactive handle for medicinal chemists to elaborate the fragment hit into a more potent lead compound through various cross-coupling reactions.

FBDD Workflow Using this compound

The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent sections.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Optimization Screening Primary Screening (X-ray, NMR, SPR) Hit_ID Hit Identification Screening->Hit_ID Validation Orthogonal Method Validation (e.g., ITC, secondary assay) Hit_ID->Validation Structure Structure Determination (X-ray Crystallography) Validation->Structure Optimization Structure-Guided Design (Growing, Linking, Merging) Structure->Optimization Lead_Compound Lead Compound Optimization->Lead_Compound

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Detailed Protocols for Primary Screening

Due to the weak binding affinities typical of fragments, highly sensitive biophysical methods are required for primary screening.[20] The following sections provide detailed protocols for screening this compound using X-ray crystallography, NMR spectroscopy, and Surface Plasmon Resonance (SPR).

Protocol 1: X-ray Crystallographic Screening

X-ray crystallography provides direct structural evidence of fragment binding, making it a powerful primary screening technique. The presence of iodine in this compound is particularly advantageous for this method.

Scientific Principle: This method relies on soaking protein crystals with the fragment and then collecting X-ray diffraction data. The resulting electron density map reveals the atomic structure of the protein and any bound ligands. The anomalous signal from the iodine atom can be used to pinpoint the fragment's location.

XRay_Workflow Crystal_Prep Prepare Protein Crystals Soaking Soak Crystals with This compound Crystal_Prep->Soaking Cryo Cryo-protect and Flash-cool Soaking->Cryo Data_Collection X-ray Data Collection (Collect anomalous data) Cryo->Data_Collection Phasing Structure Solution & Phasing (Utilize iodine anomalous signal) Data_Collection->Phasing Refinement Model Building & Refinement Phasing->Refinement Analysis Analyze Binding Pose Refinement->Analysis

Caption: Workflow for X-ray crystallographic screening of fragments.

Step-by-Step Methodology:

  • Protein Crystal Preparation:

    • Obtain high-quality, well-diffracting crystals of the target protein.

    • Transfer crystals to a cryo-protectant solution to prevent ice formation during flash-cooling.

  • Fragment Soaking:

    • Prepare a solution of this compound in the cryo-protectant buffer at a concentration range of 1-10 mM.

    • Incubate the protein crystals in the fragment-containing solution for a period ranging from minutes to hours. The optimal soaking time should be determined empirically.

  • Crystal Mounting and Flash-Cooling:

    • Carefully loop a soaked crystal and flash-cool it in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Collect a complete diffraction dataset. It is crucial to collect data at a wavelength that maximizes the anomalous signal from the iodine atom (around the iodine absorption edge, if accessible, or using a standard wavelength where the anomalous signal is still significant).

  • Data Processing and Structure Solution:

    • Process the diffraction data using software such as XDS or MOSFLM.

    • Solve the structure using molecular replacement if a model of the protein is available.

    • Calculate an anomalous difference Fourier map. The largest peaks in this map will correspond to the positions of the iodine atoms, thus confirming the binding of the fragment and revealing its location.

  • Model Building and Refinement:

    • Build the model of the protein-fragment complex into the electron density map, using the iodine position to guide the placement of the fragment.

    • Refine the structure to obtain a high-resolution model of the binding interaction.

  • Hit Validation and Analysis:

    • Analyze the binding pose of this compound to identify key interactions with the protein.

    • The unambiguous identification of the fragment through its anomalous signal serves as a strong validation of the hit.

Protocol 2: NMR Spectroscopic Screening

NMR spectroscopy is a versatile and robust method for detecting weak fragment binding in solution.[21] Both ligand-observed and protein-observed experiments can be employed.

Scientific Principle: NMR detects the binding of a fragment by observing changes in the nuclear magnetic resonance signals of either the ligand or the protein upon complex formation.

NMR_Workflow cluster_ligand Ligand-Observed Methods cluster_protein Protein-Observed Methods STD Saturation Transfer Difference (STD) WaterLOGSY Water-Ligand Observed through Gradient Spectroscopy Analysis Analyze Spectral Changes for Binding CSP Chemical Shift Perturbation (CSP) Sample_Prep Prepare Protein & Fragment Samples Screening Perform NMR Experiments Sample_Prep->Screening Screening->Analysis

Caption: NMR-based screening methods for fragment identification.

A. Ligand-Observed NMR Methods

These methods are generally faster as they do not require isotope-labeled protein.

  • Saturation Transfer Difference (STD) NMR: [22][23][24]

    • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and this compound (typically 100-500 µM) in a suitable deuterated buffer.

    • Experiment Setup: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

    • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that appear in the difference spectrum belong to the fragment that has bound to the protein and received the saturation transfer. The intensity of the STD signals can provide information about which parts of the fragment are in closest contact with the protein.[25]

  • Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY): [26][27][28][29]

    • Sample Preparation: Similar to STD NMR, prepare a sample of the protein and fragment in a deuterated buffer containing 99% H₂O.

    • Experiment Setup: Acquire a WaterLOGSY spectrum. This experiment detects the transfer of magnetization from bulk water to the fragment via the protein.

    • Data Analysis: Non-binding fragments will show a positive NOE (Nuclear Overhauser Effect) signal, while binding fragments will show a negative NOE signal. This clear sign change provides a robust method for hit identification.

B. Protein-Observed NMR Methods

These methods require isotopically labeled protein (e.g., ¹⁵N or ¹³C) but provide information on the location of the binding site on the protein.

  • Chemical Shift Perturbation (CSP) Mapping: [30][31][32][33][34]

    • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (typically 50-200 µM) in a suitable buffer.

    • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as a "fingerprint" of the protein's backbone amide signals.

    • Titration: Add increasing concentrations of this compound to the protein sample and acquire a ¹H-¹⁵N HSQC spectrum at each concentration.

    • Data Analysis: Overlay the spectra and identify the amide peaks that shift or broaden upon addition of the fragment. These "perturbations" indicate that the corresponding amino acid residues are in or near the binding site. Mapping these perturbed residues onto the protein's structure reveals the location of the binding pocket.

Protocol 3: Surface Plasmon Resonance (SPR) Screening

SPR is a sensitive, label-free technique for real-time monitoring of binding events, making it well-suited for fragment screening.[35][36][37][38][39][40]

Scientific Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the fragment) binds to a ligand (the protein) that is immobilized on the chip.

SPR_Workflow Immobilization Immobilize Target Protein on SPR Sensor Chip Screening Inject this compound over the Chip Surface Immobilization->Screening Detection Monitor Binding Response (Association/Dissociation) Screening->Detection Regeneration Regenerate Chip Surface Detection->Regeneration Analysis Analyze Sensorgrams for Binding Kinetics (KD) Regeneration->Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) screening.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Choose a suitable SPR sensor chip (e.g., CM5).

    • Immobilize the target protein onto the chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.

  • Assay Development and Optimization:

    • Optimize the running buffer conditions (e.g., pH, salt concentration, additives) to ensure protein stability and minimize non-specific binding.

    • Include a reference flow cell (e.g., a mock-immobilized or irrelevant protein) to subtract bulk refractive index changes and non-specific binding.

  • Fragment Screening:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the fragment solutions over the protein and reference flow cells.

    • Monitor the binding response in real-time, observing the association phase during injection and the dissociation phase during the subsequent buffer wash.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and a buffer blank.

    • For a primary screen, a simple "yes/no" binding response can be determined.

    • For hit characterization, fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Hit Validation:

    • Confirm hits by re-testing and performing a full dose-response analysis.

    • Validate hits using an orthogonal biophysical method to rule out false positives.[4][14]

Hit-to-Lead Optimization Strategies

Once this compound is identified and validated as a hit, the next crucial phase is to optimize its low affinity into a high-potency lead compound.[41] Structure-guided design, informed by the X-ray crystal structure of the protein-fragment complex, is paramount in this process.[42][43]

Hit_to_Lead cluster_strategies Optimization Strategies Initial_Hit Initial Hit This compound (Low Affinity) Growing Fragment Growing (Adding functional groups) Initial_Hit->Growing Linking Fragment Linking (Connecting to another fragment) Initial_Hit->Linking Merging Fragment Merging (Combining with another fragment) Initial_Hit->Merging Lead_Compound Lead Compound (High Affinity & Specificity) Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Key strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is often the most straightforward approach.[5] The crystal structure will reveal unoccupied pockets adjacent to the bound fragment. New chemical moieties can be synthetically added to the fragment to extend into these pockets and form additional favorable interactions with the protein, thereby increasing potency. The iodo-substituent can be replaced with other groups via cross-coupling reactions to explore this.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be connected with a chemical linker to create a single, larger molecule with significantly higher affinity.[2][5][44][45]

  • Fragment Merging: If a second fragment is identified that partially overlaps with the binding site of this compound, a new molecule can be designed that incorporates the key binding features of both fragments into a single, novel scaffold.[42][44][45][46][47]

Conclusion

This compound represents a promising, albeit specialized, tool for fragment-based drug discovery. Its adherence to the "Rule of Three" makes it an excellent starting point for a screening campaign. More importantly, the presence of the iodine atom provides a powerful advantage for X-ray crystallographic screening, enabling unambiguous hit identification and providing a high-resolution structural basis for rapid and rational hit-to-lead optimization. The protocols and strategies outlined in this guide are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for effectively leveraging this and similar iodo-fragments to accelerate the discovery of novel therapeutics.

References

  • Eldorado - Repository of the TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]

  • BioSolveIT GmbH. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from [Link]

  • PubMed. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Retrieved from [Link]

  • Creative Biostructure. (2025). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Retrieved from [Link]

  • Taylor & Francis Online. (2021). What makes a good fragment in fragment-based drug discovery? Retrieved from [Link]

  • ResearchGate. (n.d.). A 'Rule of Three' for fragment-based lead discovery? Retrieved from [Link]

  • PMC. (n.d.). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Retrieved from [Link]

  • PubMed. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Retrieved from [Link]

  • PubMed. (n.d.). Saturation transfer difference NMR for fragment screening. Retrieved from [Link]

  • Adelphi University. (n.d.). WaterLOGSY as a method for primary NMR screening: Practical aspects and range of applicability. Retrieved from [Link]

  • BioSolveIT. (n.d.). Fragment Merging with SeeSAR. Retrieved from [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

  • CUNY. (n.d.). Phase Determination by the Heavy Atom Method. Retrieved from [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Retrieved from [Link]

  • IUCr Journals. (n.d.). Screening for phasing atoms in protein crystallography. Retrieved from [Link]

  • PMC. (n.d.). Fragment Merging Using a Graph Database Samples Different Catalogue Space than Similarity Search. Retrieved from [Link]

  • Frontiers. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Retrieved from [Link]

  • Structural Medicine. (2010). The phase problem: introduction to phasing methods. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

  • IUCr Journals. (2015). Initiating heavy-atom-based phasing by multi-dimensional molecular replacement. Retrieved from [Link]

  • Wiley Online Library. (2021). Inverse PI by NMR: Analysis of Ligand 1H-Chemical Shifts in the Protein-Bound State. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. Retrieved from [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Retrieved from [Link]

  • PubMed. (2015). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. Retrieved from [Link]

  • National Taiwan University. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment growing in FBDD. Retrieved from [Link]

  • Practical Fragments. (2017). New tricks for old methods: STD NMR. Retrieved from [Link]

  • ACS Publications. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Retrieved from [Link]

  • PMC. (2025). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2025). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2025). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Saturation Transfer Differences (STD) NMR. Retrieved from [Link]

  • PubMed. (2013). Using chemical shift perturbation to characterise ligand binding. Retrieved from [Link]

  • Biocompare. (2023). How to Simplify Surface Plasmon Resonance (SPR) Assay Development. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • PMC. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Retrieved from [Link]

  • Protein NMR. (2012). Chemical Shift Mapping. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

Sources

Analytical methods for Ethyl 2-(4-iodocyclohexyl)acetate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Ethyl 2-(4-iodocyclohexyl)acetate (CAS: 163258-00-8) is a critical intermediate in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors, such as Clesacostat (PF-05221304). Its structural integrity is pivotal for downstream efficacy; however, its characterization presents a specific stereochemical challenge: distinguishing and quantifying the cis and trans diastereomers.

The reactivity profile of the 4-iodo moiety depends heavily on its axial vs. equatorial orientation. In the trans isomer (diequatorial), the iodide is equatorial, making it more stable but potentially less reactive in


 displacements compared to the cis isomer (where the iodide is axial in the lowest energy chair conformation).

This guide provides a self-validating analytical workflow to ensure chemical purity (>98%) and diastereomeric excess (de), utilizing GC-MS for quantitation and


H-NMR for absolute stereochemical assignment.

Analytical Workflow Visualization

The following flowchart outlines the decision matrix for lot release, integrating safety checks for alkylating agents (potential genotoxic impurities).

AnalyticalWorkflow Sample Crude/Isolated Sample GCMS GC-MS Analysis (Purity & Isomer Ratio) Sample->GCMS Step 1: Quant NMR 1H-NMR (Stereo Assignment) GCMS->NMR Step 2: ID Safety PGI Assessment (Alkyl Halide Check) GCMS->Safety Trace Analysis Release Lot Release (>98% Purity, Known de) NMR->Release Pass Safety->Release Pass

Figure 1: Integrated analytical workflow ensuring purity, stereochemical definition, and safety compliance.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]

Purpose: Primary method for purity assay and quantitative determination of the cis/trans ratio. Causality: Alkyl iodides are sufficiently volatile for GC. The non-polar column separates isomers based on boiling point differences driven by molecular shape (dipole moments and packing).

Instrument Parameters
ParameterSettingRationale
Column DB-5ms or Rtx-5 (30m x 0.25mm, 0.25µm)Low polarity phase prevents iodide degradation and separates diastereomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution (

).
Inlet Split (20:1), 250°CHigh split prevents column overload; T < 280°C prevents de-iodination.
Oven Program 60°C (1 min) → 20°C/min → 280°C (5 min)Slow ramp not required; isomers separate well at mid-range temps.
Transfer Line 280°CPrevent cold-spot condensation.
MS Source EI (70 eV), 230°CStandard fragmentation for library matching.
Step-by-Step Procedure
  • Sample Prep: Dissolve 5 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Note: Avoid methanol to prevent transesterification.

  • System Suitability: Inject a blank (DCM). Ensure baseline is flat.

  • Injection: Inject 1.0 µL.

  • Data Analysis:

    • Look for the molecular ion

      
       at m/z ~296.
      
    • Fragment Check: Confirm loss of Iodine (

      
      , m/z 169) and loss of ethoxy (
      
      
      
      ).
    • Isomer Resolution: The trans isomer (diequatorial, more linear/flat) typically elutes after the cis isomer on non-polar columns, though standards are required for confirmation (see NMR section).

Protocol B: Nuclear Magnetic Resonance ( H-NMR)

Purpose: Absolute stereochemical assignment. Scientific Basis: The Karplus equation relates the dihedral angle (


) to the coupling constant (

). In cyclohexane systems, the proton at C4 (geminal to Iodine) acts as the reporter.
  • Trans-Isomer (Diequatorial): The Iodine is equatorial. The proton (

    
    ) is Axial .
    
    • 
       has two axial neighbors (H3a, H5a) 
      
      
      
      
      
      Hz (Large).
    • 
       has two equatorial neighbors (H3e, H5e) 
      
      
      
      
      
      Hz (Small).
    • Signal: Triplet of Triplets (

      
      ) with wide width.
      
  • Cis-Isomer (Axial-Equatorial): The Iodine is Axial (assuming the ester group anchors the ring). The proton (

    
    ) is Equatorial .
    
    • 
       has no axial-axial interactions.
      
    • Signal: Broad singlet or narrow multiplet (

      
       Hz).
      
Stereochemical Logic Diagram

NMRLogic Start Analyze H4 Proton (Geminal to Iodine) Splitting Observe Splitting Pattern & J-Coupling Start->Splitting ResultTrans Wide Triplet of Triplets (J ~ 11Hz, 4Hz) H4 is AXIAL Splitting->ResultTrans Large Width ResultCis Narrow Multiplet/Quintet (J < 5Hz) H4 is EQUATORIAL Splitting->ResultCis Narrow Width ConclusionTrans TRANS Isomer (Iodine is Equatorial) ResultTrans->ConclusionTrans ConclusionCis CIS Isomer (Iodine is Axial) ResultCis->ConclusionCis

Figure 2: NMR Decision Tree for Stereochemical Assignment based on H4 coupling constants.

Experimental Parameters
  • Solvent:

    
     (Chloroform-d).
    
  • Frequency: 400 MHz minimum (to resolve the multiplets).

  • Relaxation Delay (D1): 5 seconds (ensure full relaxation for integration).

  • Scans: 16-64.

Protocol C: Safety & Impurity Management (PGI)

Context: Alkyl iodides are potential alkylating agents and are often classified as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines.

  • Handling: All weighing must be performed in a fume hood using double nitrile gloves.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to reduce iodine) followed by dilute alcoholic KOH (to hydrolyze the alkyl halide, though this reaction is slow; physical containment is preferred).

  • Trace Analysis: If this compound is a final intermediate, residual alkyl iodide must be quantified in the API.

    • Method: Headspace GC-MS or Direct Injection GC-MS (SIM mode).

    • Target LOD: < 10 ppm (depending on daily dose calculation).

References

  • Pfizer Inc. (2021). Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis. Nature Medicine. Link[1]

  • Clayden, J., et al. (2012). Stereochemistry of Disubstituted Cyclohexanes. Organic Chemistry, 2nd Ed. Oxford University Press.
  • European Medicines Agency. (2017). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

  • Shimadzu Application News. (2016). Analysis of Alkyl Halides as Potential Genotoxic Impurities by GC-MS. Link

Sources

Mass spectrometry of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of Ethyl 2-(4-iodocyclohexyl)acetate

Executive Summary

This compound (C₁₀H₁₇IO₂) is a critical synthetic intermediate, often utilized in the derivatization of cyclohexane rings for pharmaceutical pharmacophores (e.g., dopamine receptor ligands). Its analysis presents unique challenges due to the lability of the carbon-iodine (C-I) bond and the presence of cis/trans stereoisomers.

This guide provides a comprehensive protocol for the structural characterization and purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We focus on differentiating stereoisomers and validating the molecular structure through characteristic fragmentation pathways.[1]

Chemical Properties & Theoretical MS Profile

Before initiating analysis, it is essential to understand the physicochemical baseline of the analyte to predict ionization behavior.

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₀H₁₇IO₂
Exact Mass 296.0273 Da
Molecular Weight 296.15 g/mol
Isotopic Signature Iodine (¹²⁷I) is monoisotopic.[1] Unlike Cl or Br, it shows no M+2 peak .[1]
Key Functionalities Ester (Ethyl), Secondary Alkyl Iodide, Cyclohexane Ring
Stereochemistry 1,4-substitution allows for cis (axial/equatorial) and trans (diequatorial) isomers.

Instrumentation & Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for separating the cis/trans isomers.[1] However, the C-I bond is thermally labile. The protocol below minimizes thermal degradation (deiodination/elimination of HI).

  • Instrument: Agilent 8890/5977B MSD (or equivalent).

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Why: Low polarity phases separate geometric isomers based on boiling point and molecular shape (Trans isomers typically elute later due to more linear "planar" structure on non-polar phases).[1]

  • Inlet Parameters:

    • Mode: Split (10:1) for purity; Splitless for trace analysis.[1]

    • Critical Setting: Inlet Temperature: 220°C (Do not exceed 250°C to prevent HI elimination).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

  • MS Source (EI): 230°C, 70 eV.[1] Scan range: 40–350 m/z.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: Used for confirmation of the intact molecular ion [M+H]⁺ or [M+Na]⁺ if the GC-MS molecular ion is too weak.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 7 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Note: Alkyl halides ionize poorly in ESI.[1] Addition of Ammonium Acetate (5mM) can promote [M+NH₄]⁺ adducts.

Results & Discussion: Fragmentation Analysis

Electron Ionization (EI) Fragmentation Pathway

The EI spectrum of this compound is dominated by the instability of the iodine atom.

  • Molecular Ion (M⁺, m/z 296): Typically very weak or absent.[1] The C-I bond cleaves easily under 70 eV.[1]

  • Base Peak Candidate ([M-I]⁺, m/z 169):

    • Mechanism: Homolytic or heterolytic cleavage of the C-I bond.[1]

    • Structure: The [Ethyl 2-cyclohexylacetate] cation (C₁₀H₁₇O₂⁺). This is often the most abundant ion.[1]

  • Loss of Alkoxy ([M-OEt]⁺, m/z 251):

    • Characteristic ester cleavage (alpha-cleavage).[1][2]

  • McLafferty Rearrangement (m/z 88):

    • Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen from the cyclohexane ring, leading to the formation of the ethyl acetate enol ion (C₄H₈O₂⁺).

    • Significance: Diagnostic for the ethyl ester moiety.[1][3][4]

  • Elimination of HI (m/z 168):

    • Thermal or EI-induced elimination yields the cyclohexenyl derivative.[1]

Visualizing the Fragmentation Logic

G M Molecular Ion [M]+ m/z 296 (Weak) MI [M - I]+ m/z 169 (Base Peak) M->MI - I• (127 Da) MHI [M - HI]+ m/z 168 (Elimination) M->MHI - HI (128 Da) MOEt [M - OEt]+ m/z 251 (Alpha Cleavage) M->MOEt - OEt• (45 Da) McL McLafferty Ion m/z 88 (Ester Diagnostic) M->McL Rearrangement

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Isomer Differentiation (Cis vs. Trans)

The 1,4-substitution on the cyclohexane ring creates two stereoisomers.

  • Trans-isomer (1,4-diequatorial): Generally thermodynamically more stable and possesses a more linear, planar structure.[1] On non-polar columns (DB-5), this often results in a longer retention time and slightly different fragmentation ratios (e.g., higher intensity of the molecular ion due to stability).

  • Cis-isomer (Axial/Equatorial): More sterically hindered.[1] Often elutes earlier.

Experimental Tip: If synthesis yields a mixture, integrate the two distinct peaks in the Total Ion Chromatogram (TIC). The ratio of areas represents the diastereomeric ratio (dr).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No M+ Peak (m/z 296) C-I bond is too labile for standard EI.Switch to CI (Chemical Ionization) with Methane or Isobutane to see [M+H]⁺.
Prominent Peak at m/z 168 Thermal degradation in injector (Loss of HI).[1]Lower Inlet Temp to 200°C; Use Cold On-Column injection; Check liner cleanliness (active sites promote elimination).
Peak Tailing Iodine interaction with active sites.[1]Use "Ultra Inert" (UI) liners and columns; Ensure column is well-conditioned.[1]

References

  • NIST Mass Spectrometry Data Center. Ethyl cyclohexylacetate Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] Link

  • BenchChem. Identification and characterization of impurities in Ethyl 2-(1-hydroxycyclohexyl)acetate. (Analogous fragmentation patterns for cyclohexyl esters).[1] Link

  • Organic Syntheses. Trans-1,2-Cyclohexanediol (Iodine/Acetate Intermediates). Coll. Vol. 6, p. 342 (1988).[1] Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1] Wiley.[6] (Standard text for McLafferty and Halo-alkane fragmentation).

Sources

Introduction: Structural Elucidation via Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the FT-IR Spectral Analysis of Ethyl 2-(4-iodocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic molecule featuring an ester group and an alkyl iodide attached to a cyclohexane scaffold. As a non-commercialized intermediate, its synthesis and subsequent use in drug development or materials science necessitate rigorous structural confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming the molecular identity and assessing the purity of the synthesized compound.

This application note provides a comprehensive guide to understanding, acquiring, and interpreting the FT-IR spectrum of this compound. It moves beyond a simple recitation of steps to explain the causal relationships between molecular structure and spectral features, grounded in the fundamental principles of vibrational spectroscopy.

Theoretical Framework: Molecular Vibrations and Infrared Absorption

Infrared spectroscopy is predicated on the principle that molecular bonds are not rigid but behave like springs, undergoing continuous vibrational motions (stretching, bending, rocking, etc.) at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, causing a transition to a higher vibrational state.[1] This absorption is only possible if the vibration causes a change in the molecule's dipole moment.[1] An FT-IR spectrometer measures this absorption of light as a function of frequency (typically expressed as wavenumber, cm⁻¹), generating a unique spectral "fingerprint" for the molecule.[2]

For a molecule like this compound, the FT-IR spectrum is a superposition of the vibrational modes of its constituent parts: the ethyl ester group, the cyclohexane ring, and the carbon-iodine bond.

Predicted Spectral Features of this compound

A detailed analysis of the molecule's structure allows for the prediction of its most prominent IR absorption bands.

The Ethyl Ester Moiety: A Trio of Intense Peaks

The ester functional group is one of the most readily identifiable in IR spectroscopy, typically presenting three strong absorption bands.[3]

  • C=O Carbonyl Stretch: This is the most characteristic and often the strongest peak in the spectrum. For a saturated aliphatic ester like this one, the C=O stretching vibration is expected to produce a sharp, intense peak in the range of 1750-1735 cm⁻¹ .[4][5] Its high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond.[1]

  • C-O Stretches: Esters possess two distinct C-O single bonds: the (C=O)-O bond and the O-C₂H₅ bond. These give rise to two separate, strong stretching vibrations in the 1300-1000 cm⁻¹ region.[3][4] The combination of a strong carbonyl peak and these two C-O bands is a highly reliable indicator of an ester functional group.[3]

The Saturated Cyclohexyl Ring

The cyclohexane ring provides a scaffold of sp³-hybridized carbons and their associated hydrogens.

  • C-H Stretching Vibrations: The stretching of C-H bonds on sp³-hybridized carbons consistently appears just below 3000 cm⁻¹. Specifically, the cyclohexane CH₂ groups will exhibit both asymmetric and symmetric stretching vibrations, leading to strong, sharp peaks in the 2935-2850 cm⁻¹ region.[6][7] The presence of these bands confirms the aliphatic nature of the ring.

  • CH₂ Bending (Scissoring) Vibrations: The scissoring motion of the CH₂ groups within the ring gives rise to a distinct absorption of medium intensity around 1460-1445 cm⁻¹ .[8]

The Carbon-Iodine (C-I) Bond

The vibration of the carbon-halogen bond is highly dependent on the mass of the halogen atom. Due to the high atomic weight of iodine, the C-I bond is weaker and vibrates at a much lower frequency than C-Cl or C-Br bonds.[1] The C-I stretching absorption is expected to appear in the low-frequency fingerprint region, typically between 600-500 cm⁻¹ .[9][10] This peak may be of medium to strong intensity but can sometimes be obscured by other vibrations in this complex region.

Summary of Predicted Vibrational Frequencies

The expected FT-IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
2935 - 2850Cyclohexyl C-HAsymmetric & Symmetric StretchingStrong
1750 - 1735Ester C=OStretchingVery Strong, Sharp
1460 - 1445Cyclohexyl CH₂Bending (Scissoring)Medium
1300 - 1000Ester C-OStretching (Two bands)Strong
600 - 500C-IStretchingMedium to Strong

Experimental Protocol: Data Acquisition via ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples due to its simplicity, speed, and minimal sample preparation requirements.[11][12] The protocol involves placing the sample directly onto a high-refractive-index crystal (commonly diamond or zinc selenide).[12]

Instrumentation and Materials
  • FT-IR Spectrometer equipped with an ATR accessory.

  • This compound sample (1-2 drops are sufficient).[13]

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample.[11][13]

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent (e.g., isopropanol). This prevents cross-contamination of future samples.[11]

Caption: ATR-FT-IR workflow for liquid sample analysis.

Spectral Interpretation and Verification

The acquired spectrum should be analyzed by correlating the observed absorption bands with the predicted frequencies.

  • High-Frequency Region (4000-2500 cm⁻¹): The primary feature here will be the strong, sharp peaks between 2935-2850 cm⁻¹ , confirming the aliphatic C-H bonds of the cyclohexyl ring.[8] The absence of significant broad absorption above 3200 cm⁻¹ would indicate the absence of hydroxyl (O-H) impurities (e.g., from unreacted starting materials or hydrolysis).

  • Carbonyl Region (1800-1700 cm⁻¹): Look for the most intense peak in the entire spectrum, which should appear as a sharp band around 1740 cm⁻¹ .[4][5] The precise position and sharpness of this peak are strong evidence for the saturated ester carbonyl group.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of complex, overlapping signals.[5]

    • Confirm the CH₂ scissoring vibration around 1450 cm⁻¹ .

    • Identify the two strong C-O stretching bands characteristic of the ester group between 1300-1000 cm⁻¹ .[3]

    • Carefully examine the low-wavenumber end of the spectrum (<650 cm⁻¹ ) for a medium-to-strong absorption corresponding to the C-I stretch .[9] The presence of this band is critical for confirming the successful iodination of the cyclohexane ring.

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the structural verification of this compound. By systematically analyzing the key spectral regions, researchers can confidently confirm the presence of the defining ester, cyclohexyl, and iodo functional groups. The characteristic pattern of a very strong carbonyl absorption near 1740 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and a low-frequency C-I band provides a robust and reliable spectral signature for the target molecule, facilitating quality control and downstream applications in research and development.

References

  • Baiz Group, University of Texas at Austin. FTIR Spectra. Available at: [Link] (Accessed Feb 19, 2026).

  • Kumar, S., et al. (2025). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Journal of Molecular Structure. Available at: [Link] (Accessed Feb 19, 2026).

  • Shandong Qibo New Energy Co., Ltd. (2023). Cyclohexane IR Spectrum Range. Available at: [Link] (Accessed Feb 19, 2026).

  • Durig, J. R., & Harris, T. K. (1992). Ethyl acetate: Gas phase infrared spectra, ab initio calculation of structure and vibrational frequencies and assignment. Journal of Molecular Structure. Available at: [Link] (Accessed Feb 19, 2026).

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR sample preparation. Available at: [Link] (Accessed Feb 19, 2026).

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link] (Accessed Feb 19, 2026).

  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link] (Accessed Feb 19, 2026).

  • Bernath, P. F., & Sibert III, E. L. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A. Available at: [Link] (Accessed Feb 19, 2026).

  • Bernath, P. F., & Sibert III, E. L. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. PubMed. Available at: [Link] (Accessed Feb 19, 2026).

  • Mohler, F. L., & Wells, A. J. (1940). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link] (Accessed Feb 19, 2026).

  • Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane. Available at: [Link] (Accessed Feb 19, 2026).

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Available at: [Link] (Accessed Feb 19, 2026).

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link] (Accessed Feb 19, 2026).

  • AIST. Ethyl acetate - Database of ATR-FT-IR spectra of various materials. Available at: [Link] (Accessed Feb 19, 2026).

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link] (Accessed Feb 19, 2026).

  • NIST. Ethyl Acetate - NIST Chemistry WebBook. Available at: [Link] (Accessed Feb 19, 2026).

  • Doc Brown's Chemistry. Infrared spectrum of cyclohexene C6H10. Available at: [Link] (Accessed Feb 19, 2026).

  • Jyothi, B., et al. (1979). Infrared Spectra of Alkyl Tri(Meth~l/[~H,]Methyl) Ammonium Iodides. Journal of the Indian Chemical Society. Available at: [Link] (Accessed Feb 19, 2026).

  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link] (Accessed Feb 19, 2026).

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Available at: [Link] (Accessed Feb 19, 2026).

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Available at: [Link] (Accessed Feb 19, 2026).

  • Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. Available at: [Link] (Accessed Feb 19, 2026).

  • ResearchGate. FT-IR spectra of epoxy cyclohexyl POSS films. Available at: [Link] (Accessed Feb 19, 2026).

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link] (Accessed Feb 19, 2026).

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link] (Accessed Feb 19, 2026).

  • Cross, P. C., & Daniels, F. (1933). Chemical Aspects of the Infrared Absorption Spectra of the Ethyl Halides. The Journal of Chemical Physics. Available at: [Link] (Accessed Feb 19, 2026).

  • PubChem, National Center for Biotechnology Information. Cyclohexene, 1-cyclohexyl-. Available at: [Link] (Accessed Feb 19, 2026).

  • NIST. Cyclohexanamine, N-cyclohexyl- - NIST Chemistry WebBook. Available at: [Link] (Accessed Feb 19, 2026).

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link] (Accessed Feb 19, 2026).

  • Royal Society of Chemistry. Infrared (IR) spectroscopy: More complicated molecules. Available at: [Link] (Accessed Feb 19, 2026).

  • University of California, Davis. Infrared Spectroscopy. Available at: [Link] (Accessed Feb 19, 2026).

  • Open Library Publishing Platform. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement. Available at: [Link] (Accessed Feb 19, 2026).

  • American Elements. Ethyl 2-(4-oxocyclohexyl)acetate. Available at: [Link] (Accessed Feb 19, 2026).

  • PubChem, National Center for Biotechnology Information. Ethyl 2-(4-oxocyclohexyl)acetate. Available at: [Link] (Accessed Feb 19, 2026).

  • Wikipedia. Ethyl acetate. Available at: [Link] (Accessed Feb 19, 2026).

  • The Good Scents Company. ethyl cyclohexyl acetate, 5452-75-5. Available at: [Link] (Accessed Feb 19, 2026).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-CHX-I-004 Status: Active Guide Topic: Troubleshooting Side Reactions & Stereocontrol Applicable Route: Finkelstein Reaction (Sulfonate Displacement)

Executive Summary

This guide addresses the synthesis of Ethyl 2-(4-iodocyclohexyl)acetate via the nucleophilic substitution of a sulfonate precursor (Tosylate or Mesylate) with sodium iodide (NaI). This transformation is deceptively simple; while the Finkelstein reaction is robust, the 1,4-disubstituted cyclohexane framework introduces critical stereochemical and conformational constraints.

The Primary Challenge: The competition between SN2 substitution (desired) and E2 elimination (side reaction), governed strictly by the chair conformation of the cyclohexane ring.

Module 1: The Core Reaction & Pathway Logic

The standard industrial route involves the displacement of a leaving group (LG) on the 4-position of the cyclohexane ring.

Reaction Scheme:



Visualizing the Pathway

The following diagram maps the kinetic competition between the desired substitution and the elimination side reaction.

ReactionPathway SM Starting Material (Cis-Tosylate) TS_Sub Transition State (S_N2 Backside Attack) SM->TS_Sub NaI / Acetone (Kinetic Control) TS_Elim Transition State (E2 Anti-Periplanar) SM->TS_Elim High Temp / Base Prod Target Product (Trans-Iodide) TS_Sub->Prod Inversion Side_Alkene Side Product (Ethyl 2-(3-cyclohexenyl)acetate) TS_Elim->Side_Alkene -HOTs Side_Hyd Side Product (Hydrolyzed Acid) Prod->Side_Hyd H2O / H+

Caption: Figure 1. Kinetic competition in the Finkelstein synthesis. The SN2 pathway yields the target iodide, while E2 elimination yields the alkene impurity.

Module 2: Troubleshooting Side Reactions

Issue 1: High Levels of Alkene Impurity (Elimination)

Symptom: NMR shows olefinic protons (5.6–5.8 ppm); product yield is low.

Technical Root Cause: Elimination (E2) in cyclohexane systems requires an anti-periplanar geometry. This geometry is only accessible when the leaving group (Tosylate) and a beta-hydrogen are both in axial positions (trans-diaxial).

  • Scenario A (Risk High): If your starting material exists predominantly in a conformation where the OTs group is axial , E2 elimination is geometrically favored.

  • Scenario B (Risk Low): If the OTs group is equatorial , it cannot undergo E2 elimination without first ring-flipping to the higher-energy axial conformer.

Corrective Actions:

  • Lower the Temperature: E2 elimination has a higher activation energy than SN2. If refluxing in 2-Butanone (80°C), switch to Acetone (56°C).

  • Solvent Switch: Avoid highly polar aprotic solvents like DMF if elimination is high; they enhance the basicity of the iodide (slightly) and stabilize the transition state for elimination. Stick to Acetone.[1]

  • Check Base Contamination: Ensure the NaI is neutral. Traces of NaOH or Na2CO3 will act as bases, triggering E2.

Issue 2: Stereochemical Scrambling (Cis/Trans Ratio)

Symptom: You require the trans-iodide (diequatorial) but isolate a mixture or the cis-isomer.

Technical Root Cause: SN2 reactions proceed with Walden Inversion .

  • To get the Trans-Iodide (Thermodynamic product, Iodine equatorial), you MUST start with the Cis-Tosylate (Tosylate axial, Acetate equatorial).

  • Mechanism:[1][2][3][4][5][6][7] The nucleophile (

    
    ) attacks from the equatorial trajectory, displacing the axial Tosylate.
    

Stereochemical Matrix:

Starting MaterialReaction MechanismProduct ConfigurationConformation Stability
Cis -TosylateSN2 (Inversion)Trans -IodideHigh (Diequatorial)
Trans -TosylateSN2 (Inversion)Cis -IodideLow (Axial-Equatorial)

Visualizing the Inversion:

Stereochem cluster_0 Correct Route for Trans-Iodide cluster_1 Incorrect Route (Yields Unstable Isomer) SM_Cis Cis-Tosylate (Axial OTs) Prod_Trans Trans-Iodide (Equatorial I) SM_Cis->Prod_Trans S_N2 Backside Attack (Equatorial Approach) SM_Trans Trans-Tosylate (Equatorial OTs) Prod_Cis Cis-Iodide (Axial I) SM_Trans->Prod_Cis S_N2 Backside Attack (Axial Approach - Slow!)

Caption: Figure 2. Stereochemical inversion rules. To obtain the stable trans-iodide, one must start with the cis-tosylate precursor.

Issue 3: Product Discoloration (Iodine Formation)

Symptom: The reaction mixture or isolated oil turns purple/brown. Cause: Iodide (


) is easily oxidized to elemental iodine (

) by atmospheric oxygen and light.

is an electrophile and can cause side reactions with the alkene impurity. Solution:
  • Protocol: Wash the organic phase with 10% Sodium Thiosulfate (

    
    ) during workup. This reduces 
    
    
    
    back to colorless iodide.
  • Storage: Store the product over Copper turnings (stabilizer) in the dark.

Module 3: Validated Experimental Protocol

Objective: Synthesis of trans-Ethyl 2-(4-iodocyclohexyl)acetate from cis-Ethyl 2-(4-(tosyloxy)cyclohexyl)acetate.

Reagents
  • Substrate: cis-Tosylate derivative (1.0 equiv)

  • Reagent: Sodium Iodide (NaI), anhydrous (5.0 equiv)

  • Solvent: Acetone (Dry, HPLC grade) or 2-Butanone (MEK) if higher temp needed.

  • Workup: Sodium Thiosulfate (10% aq), Ethyl Acetate.

Step-by-Step Procedure
  • Preparation:

    • Dry NaI in an oven at 120°C for 4 hours prior to use (Critical: Wet NaI slows the reaction).

    • Dissolve 1.0 equiv of the cis-tosylate in anhydrous Acetone (0.1 M concentration).

  • Reaction:

    • Add 5.0 equiv of dry NaI. The solution will turn yellow immediately.

    • Fit with a reflux condenser and nitrogen balloon.

    • Heat to reflux (56°C) for 12–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The Tosylate spot (UV active) should disappear. The Iodide spot is often visible by iodine staining (brown).

  • Workup (The "Thiosulfate Wash"):

    • Cool to room temperature. A white precipitate (Sodium Tosylate) will settle.

    • Filter off the solid NaOTs.

    • Concentrate the filtrate to remove Acetone.

    • Redissolve the residue in Ethyl Acetate.

    • Wash 1: Water (removes excess NaI).

    • Wash 2: 10% Sodium Thiosulfate (removes purple

      
       color). Crucial step.
      
    • Wash 3: Brine.[8]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If the alkene impurity is present, it is less polar. Flash column chromatography (Silica, 0-10% EtOAc in Hexanes) separates the alkene (elutes first) from the iodide.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMF to speed up the reaction? A: Yes, SN2 is faster in DMF (polar aprotic). However, DMF is harder to remove (high boiling point) and can increase the rate of elimination if the reaction is overheated. Use DMF only if Acetone reflux fails after 48 hours.

Q: Why is my yield low even though the starting material is gone? A: Check the aqueous layer. Sodium Tosylate is water-soluble, but if your product is an oil, it might not have extracted fully into the organic layer if the interface wasn't clear. Also, volatile alkene byproducts might have been lost during rotary evaporation if vacuum was too high.

Q: The product is unstable on Silica gel. What do I do? A: Alkyl iodides can be sensitive to acidic silica. Add 1% Triethylamine to your eluent to neutralize the silica, or use Neutral Alumina.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[5] Stereochemistry of Organic Compounds. John Wiley & Sons.[5] (Foundational text on cyclohexane conformational analysis and the Curtin-Hammett principle regarding axial vs. equatorial reactivity).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[9] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Smith, M. B. (2020).[10] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Detailed mechanism of SN2 vs E2 competition).

  • Organic Syntheses. (Various). "Alkyl Iodides from Alkyl Chlorides/Bromides/Sulfonates". Organic Syntheses Collection.

Sources

Purification challenges of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(4-iodocyclohexyl)acetate

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, yet challenging, intermediate. As an organoiodide, this compound presents unique purification and handling challenges stemming from the inherent reactivity and instability of the carbon-iodine bond.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions to help you achieve optimal purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification and handling of this compound.

FAQ 1: My "purified" product has a yellow, pink, or brown tint. What is causing this discoloration and how can I remove it?

Answer:

This is the most frequent issue when working with organoiodine compounds.

  • Causality: The discoloration is almost certainly due to the presence of molecular iodine (I₂). The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of only ~57.6 kcal/mol.[1] This makes the compound susceptible to decomposition, especially when exposed to light, heat, or trace amounts of acid or radical initiators, releasing free iodine which imparts a characteristic yellow-to-brown color.[1]

  • Solution: The iodine can be easily removed during the aqueous workup phase by washing the organic layer with a mild reducing agent.

    Recommended Protocol: Sodium Thiosulfate Wash

    • Dissolve your crude or discolored product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Shake the funnel gently. The discoloration in the organic layer should disappear as the iodine is reduced to colorless iodide ions (I⁻) by the thiosulfate. Reaction: 2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)

    • Separate the aqueous layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove any acidic impurities) and brine (to aid in phase separation and remove bulk water).[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3][4]

  • Expert Insight: While effective, excessive washing can lead to product loss through emulsion formation or partial hydrolysis of the ester group. Perform the washes efficiently and avoid vigorous, prolonged shaking.

FAQ 2: My TLC analysis shows multiple spots. What are the likely impurities from a typical synthesis?

Answer:

The impurity profile depends heavily on the synthetic route. A common method for preparing alkyl iodides is the iodination of the corresponding alcohol (in this case, Ethyl 2-(4-hydroxycyclohexyl)acetate).[3][5]

  • Common Impurities:

    • Unreacted Starting Material: Ethyl 2-(4-hydroxycyclohexyl)acetate will appear as a more polar spot (lower Rf) on the TLC plate due to the hydroxyl group.

    • Elimination Byproduct: Under acidic or heated conditions, elimination of HI can occur to form Ethyl 2-(cyclohex-3-en-1-yl)acetate or other isomeric alkenes. These are typically less polar (higher Rf) than the desired product.

    • Solvent and Reagent Residues: Impurities from solvents like ethyl acetate (which can contain water, ethanol, or acetic acid) or residual iodinating reagents can also be present.[6][7]

  • Troubleshooting & Identification:

    • Co-spotting: Run a TLC with your crude product alongside the starting alcohol to confirm its presence.

    • Staining: Use a permanganate (KMnO₄) stain. Alkenes (elimination byproducts) will show up as yellow spots on a purple background, while the saturated product and starting material will not react as readily.

    • Spectroscopic Analysis: ¹H NMR is definitive. Look for the characteristic proton signal of the alcohol (a broad singlet that is D₂O exchangeable) or vinylic protons (typically δ 5-6 ppm) for the alkene.

FAQ 3: Why is my recovery so low after column chromatography on silica gel?

Answer:

Low recovery is often linked to the instability of the C-I bond on the acidic surface of standard silica gel.

  • Causality: Silica gel is inherently acidic, which can catalyze the elimination of HI from your product, leading to the formation of non-polar alkene byproducts that may co-elute with the solvent front or other impurities. The iodide can also be susceptible to nucleophilic substitution by residual water or alcohols on the silica surface.

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the initial, non-polar eluent containing 1-2% triethylamine (Et₃N) or ammonia solution, then packing the column with this slurry.

    • Use a Different Stationary Phase: Consider using alumina (neutral or basic) as an alternative to silica gel.

    • Work Quickly: Do not let the product sit on the column for extended periods. Prepare your fractions and elute the column as efficiently as possible.

    • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which will accelerate product degradation. It is preferable to use hexanes/ethyl acetate or pentane/ether solvent systems.

Part 2: Troubleshooting Guides

This section provides structured workflows and in-depth solutions for specific purification techniques.

Guide 1: Troubleshooting Column Chromatography

This guide will help you optimize the separation of this compound from common impurities.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh), pre-treated with 1% Et₃N in eluentNeutralizes acidic sites, preventing product degradation.[8]
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)Good separation of moderately polar compounds. Ethyl acetate is a good solvent for esters.[9]
Column Loading Dry loading or minimal solventPrevents band broadening and improves resolution.
Detection UV (254 nm) and/or KMnO₄ or vanillin stainThe iodide itself is not a strong chromophore, but impurities may be visible. Stains help visualize saturated compounds.
  • Slurry Preparation: In a beaker, make a slurry of silica gel in your starting eluent (e.g., 2% Ethyl Acetate in Hexane) containing 1% triethylamine.

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (like hexane or toluene).[2] Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 2% EtOAc/Hexane). Collect fractions and monitor by TLC.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 5%, then 10% EtOAc) to elute your product. The desired product should elute after any non-polar alkene impurities but before the more polar starting alcohol.

  • Fraction Analysis: Combine pure fractions, and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<40°C) to prevent thermal decomposition.

G start Problem with Chromatography q1 Is the product degrading on the column? (Streaking TLC, new baseline spot) start->q1 s1 Deactivate silica with Et3N. Use neutral alumina. Work faster. q1->s1 Yes q2 Poor separation between product and impurity? q1->q2 No s2 Optimize solvent system. Try a shallower gradient. Use a longer column. q2->s2 Yes q3 Product won't elute? q2->q3 No s3 Increase eluent polarity significantly. Consider a different solvent system (e.g., Toluene/Acetone). q3->s3 Yes

Caption: Decision tree for troubleshooting column chromatography.

Guide 2: Troubleshooting Recrystallization

If your product is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful and scalable purification technique.[10][11]

  • Challenge: The primary challenge is "oiling out," where the compound separates from the cooling solvent as a liquid rather than forming crystals. This often happens when the solution is too concentrated or cooled too quickly.

This method is effective when finding a single ideal solvent is difficult.[12]

  • Solvent Selection: Find a solvent pair: one in which the compound is highly soluble ("good" solvent, e.g., ethyl acetate or acetone) and one in which it is poorly soluble ("bad" solvent, e.g., hexane or water). The two solvents must be miscible. For this compound, a Hexane/Ethyl Acetate pair is a good starting point.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (ethyl acetate).

  • Induce Cloudiness: While the solution is still hot, add the "bad" solvent (hexane) dropwise until the solution becomes persistently cloudy.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[10]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold "bad" solvent (hexane), and dry them under vacuum.

Part 3: Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the purity of this compound.

  • Storage: Organoiodine compounds should be stored in amber glass bottles or containers wrapped in aluminum foil to protect them from light.[13] Store in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

  • Safety: Alkyl iodides are potent alkylating agents and should be handled with care.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and safety goggles.[13]

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture Wash_Thio Wash with Na2S2O3 (Removes I2 color) Crude->Wash_Thio Wash_Bicarb Wash with NaHCO3 (Removes acid) Wash_Thio->Wash_Bicarb Dry Dry with Na2SO4 Wash_Bicarb->Dry Concentrate Concentrate Dry->Concentrate Chroma Column Chromatography (Deactivated Silica) Concentrate->Chroma Recryst Recrystallization Concentrate->Recryst Pure Pure Product Chroma->Pure Recryst->Pure Store Store under N2, in dark, cold Pure->Store

Caption: General workflow for purification and handling.

References

  • Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985.
  • Calibre Chemicals. (n.d.).
  • BenchChem. (2025). Identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)acetate via spectroscopy. BenchChem Tech Support.
  • Nishu, F. D., et al. (2021). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. Polymers, 13(16), 2789. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.).
  • Wikipedia. (n.d.). Organoiodine chemistry. Wikipedia. [Link]

  • Minozzi, M., et al. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830-2833.
  • Shimizu, H., Mizuuchi, N., & Yokoyama, F. (1967). Method of removing alkyl iodides or mixtures of iodine and alkyl iodides from a gas phase and an aqueous solution phase by utilizing ion exchange resins.
  • ICI Plc. (1985). Cyclohexane derivatives.
  • IAEA-INIS. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS Repository.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemistry of Alkyl Iodides. BenchChem Tech Support.
  • Kim, H., et al. (2021). Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe. Environmental Science & Technology.
  • Choudhary, A. (2011). Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. Pharmapproach.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. NJ.gov.
  • ResearchGate. (2015).
  • University of Wisconsin-Madison Chemistry Department. (n.d.).
  • LookChem. (n.d.).
  • University of Rochester Chemistry Department. (n.d.).
  • ChemAnalyst. (2025).
  • CN108424371B. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • CN104177257A. (n.d.). Purification method of ethyl acetate.
  • PubChem. (n.d.). Ethyl 2-(4-oxocyclohexyl)acetate. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)
  • ECHEMI. (n.d.). 2-Ethylhexyl (2,4-dichlorophenoxy)
  • ResearchGate. (2025). Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives.
  • Science Interactive. (2013).
  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 8063-8068.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.
  • BP Chemicals Limited. (1999). PURIFICATION OF ETHYL ACETATE FROM MIXTURES COMPRISING ETHANOL AND WATER BY PRESSURE SWING DISTILLATION. (European Patent No. EP 1 117 629 B1). [Link]

  • Reddit. (2024).
  • MilliporeSigma. (n.d.).
  • Francis Academic Press. (2024).
  • St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • MDPI. (2024). (R/S)
  • U.S. Environmental Protection Agency. (n.d.).
  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, cyclohexyl acetate, CAS Registry Number 622-45-7. Food and Chemical Toxicology, 127, S123-S131.

Sources

Optimizing reaction conditions for Ethyl 2-(4-iodocyclohexyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Iodination Conditions & Stereochemical Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Synthetic Challenge

You are likely accessing this guide because you are encountering low yields, product instability, or stereochemical scrambling during the synthesis of Ethyl 2-(4-iodocyclohexyl)acetate .

The transformation of the 4-hydroxy precursor to the 4-iodo target is not merely a functional group interconversion; it is a stereochemical engineering problem. The cyclohexane ring dynamics introduce conformational constraints that dictate reactivity. This guide prioritizes the Appel Reaction and Finkelstein Exchange as the two most robust pathways, focusing heavily on controlling the cis/trans ratio.

Module 1: Strategic Route Selection

Do not choose a method based solely on reagent availability. Choose based on your starting material's stereochemistry and your target isomer.

Decision Matrix: Which Route?
FeatureRoute A: Appel Reaction Route B: Finkelstein Exchange
Precursor Ethyl 2-(4-hydroxycyclohexyl)acetateEthyl 2-(4-bromocyclohexyl)acetate or Tosylate
Reagents

,

, Imidazole, DCM
NaI, Acetone (or 2-Butanone)
Mechanism

(Strict Inversion)

(Inversion)
Key Advantage Single-step from alcohol; High stereofidelity.Mild conditions; driven by precipitation.
Primary Risk Separation of

byproduct.
Requires a good leaving group (Br/OTs) first.
Visual Workflow: Pathway Logic

G Start Start: Ethyl 2-(4-hydroxycyclohexyl)acetate Decision Is Stereochemistry Critical? Start->Decision RouteA Route A: Appel Reaction (PPh3, I2, Imidazole) Decision->RouteA Yes (Direct Inversion) RouteB Route B: Sulfonate Activation (TsCl, Et3N) -> Finkelstein (NaI) Decision->RouteB No (Two-Step) Product Target: this compound (Inverted Configuration) RouteA->Product SN2 Backside Attack Intermediate Intermediate: 4-Tosylate RouteB->Intermediate Step 1: Activation Intermediate->Product Step 2: NaI Displacement

Caption: Logical flow for selecting the synthetic route based on stereochemical requirements. Route A offers a direct inversion pathway.

Module 2: Stereochemical Engineering ( Inversion)

The most common failure point is obtaining the wrong isomer.

The Thermodynamics of Inversion

To obtain the thermodynamically stable trans-isomer (where both the ethyl acetate group and the iodine prefer equatorial positions), you must start with the cis-alcohol .

  • Mechanism: The Appel reaction proceeds via an oxyphosphonium intermediate.[1] The iodide anion (

    
    ) attacks from the backside (180° opposite the leaving group).[2]
    
  • The Trap: If you start with the commercially common trans-alcohol, you will produce the cis-iodide (axial iodine), which is sterically strained and prone to elimination (HI loss) to form the alkene.

Diagnostic Check: If your NMR shows a multiplet for the CH-I proton at


 4.0-4.5 ppm with a small coupling constant (

or

), you likely have the cis (axial) iodide. The trans (equatorial) iodide typically appears further upfield with a large diaxial coupling (

Hz).

Module 3: Detailed Protocol (Appel Reaction)

This protocol is optimized to minimize the formation of the elimination byproduct (Ethyl 2-(4-cyclohexenyl)acetate).

Reagents & Stoichiometry
  • Substrate: Ethyl 2-(4-hydroxycyclohexyl)acetate (1.0 equiv)

  • Triphenylphosphine (

    
    ):  1.3 equiv
    
  • Imidazole: 1.3 equiv (Acts as a base to buffer HI, preventing acid-catalyzed decomposition)

  • Iodine (

    
    ):  1.3 equiv
    
  • Solvent: Dichloromethane (DCM) – Anhydrous (Critical)

Step-by-Step Execution
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add

    
     and Imidazole. Dissolve in anhydrous DCM (0.1 M concentration relative to substrate).
    
  • Iodine Addition: Cool the solution to 0°C. Add Iodine portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension as the

    
     adduct forms.
    
  • Substrate Addition: Add the alcohol (dissolved in minimal DCM) dropwise at 0°C.

    • Why? Slow addition prevents a local excess of alcohol, which can lead to ether formation.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (Stain: PMA or Anisaldehyde; UV is weak for alkyl iodides).

  • Quench: Dilute with hexanes (precipitates

    
    ). Filter through a silica pad.
    
Troubleshooting Table
SymptomProbable CauseCorrective Action
Purple color persists Excess Iodine (

) remaining.
Wash organic layer with 10%

(Sodium Thiosulfate) until colorless [1].
Product turns pink on storage Homolytic cleavage of C-I bond (Light sensitivity).Store over Copper (Cu) turnings or Silver wool. Wrap vial in foil. Store at -20°C [2].
Low Yield / Alkene formation E2 Elimination competes with

.
Ensure temperature does not exceed RT. Use Toluene instead of DCM to precipitate

faster.
"Sticky" Solid (O=PPh3) Difficulty removing byproduct.Triturate crude residue with cold Pentane/Ether (9:1). The product dissolves; the oxide precipitates.

Module 4: Stability & Storage (Critical)

Alkyl iodides are notoriously unstable. The C-I bond is weak (


 kcal/mol) and susceptible to homolytic cleavage by light (

), generating iodine radicals.

The "Copper Trick": Add a few strands of clean Copper wire or Copper turnings inside the storage vial.

  • Mechanism:[1][2][3][4][5][6][7][8][9]

    
     (Precipitates as white solid).
    
  • This scavenges any free iodine generated, preventing the autocatalytic decomposition cycle [2].

Module 5: FAQ

Q: Can I use HI (Hydroiodic acid) directly? A: No. HI is a strong acid and will likely hydrolyze your ethyl ester to the carboxylic acid. Furthermore, direct hydroiodination of an alkene (if you tried that route) follows Markovnikov's rule and often leads to mixtures or polymerization.

Q: Why use Imidazole in the Appel reaction? A: The reaction generates


 equivalents. Without a base, the acidic environment can protonate the ester or cause elimination. Imidazole buffers the solution and drives the formation of the reactive oxyphosphonium species [3].

Q: My product decomposes on the Silica column. Why? A: Silica gel is slightly acidic. Iodides can eliminate on the column.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it before loading your sample.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Google Patents. (2009). Alkyl iodide storage container and method for purification of alkyl iodide (US7617934B2). Link

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage.[7] Angewandte Chemie International Edition in English, 14(12), 801–811. Link

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Link

  • Finkelstein, H. (1910). Preparation of organic iodides from chlorides and bromides.[4][8][10] Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational text for Halide Exchange).

For further assistance, please reply with your specific TLC data and NMR solvent details.

Sources

Technical Support Center: Purification of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(4-iodocyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during its synthesis and purification.

I. Troubleshooting Guide: Diagnosing and Resolving Purity Issues

The first step in any purification process is to identify the nature of the impurities. The synthetic route to this compound often dictates the likely contaminants. A common synthesis involves the esterification of 2-(4-iodocyclohexyl)acetic acid or the conversion of a precursor like Ethyl 2-(4-hydroxycyclohexyl)acetate.

Common Impurities to Consider:
  • Unreacted Starting Materials: Such as the corresponding alcohol or carboxylic acid precursors.

  • Reaction Byproducts: Including elimination products (e.g., Ethyl 2-(cyclohex-3-en-1-yl)acetate) or dimers.

  • Reagents: Residual acids or bases used as catalysts.

  • Degradation Products: Organic iodides can be sensitive to light and heat, potentially leading to decomposition.[1][2] The ester functional group can also undergo hydrolysis.[3][4]

Logical Flow for Troubleshooting

The following diagram outlines a systematic approach to identifying and removing impurities from your sample of this compound.

Caption: Troubleshooting workflow for the purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a complex multiplet in the alkene region. What is the likely impurity?

A1: The presence of signals in the alkene region (typically 5.0-6.5 ppm) strongly suggests the formation of an elimination byproduct, such as Ethyl 2-(cyclohex-3-en-1-yl)acetate. This can occur if your reaction conditions involved high temperatures or strong acids, promoting the elimination of HI.

Solution:

  • Column Chromatography: This is the most effective method for separating the desired saturated product from its unsaturated counterpart. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should provide good separation on a silica gel column.[5]

  • Reaction Condition Optimization: To prevent its formation in future syntheses, consider using milder reaction conditions, lower temperatures, and ensuring any acidic catalysts are neutralized promptly during the workup.

Q2: After an aqueous workup, my product seems to be degrading, showing a brownish tint. What's happening?

A2: Organic iodides can be susceptible to decomposition, often accelerated by light and residual acid, leading to the formation of elemental iodine (I₂), which imparts a brownish color.

Solution:

  • Thiosulfate Wash: During the aqueous workup, wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any elemental iodine back to colorless iodide (I⁻), which will partition into the aqueous layer.

  • Storage: Store the purified product in an amber vial, protected from light, and under an inert atmosphere (nitrogen or argon) if possible to enhance its stability.[1][2]

Q3: I suspect my sample is contaminated with the starting carboxylic acid. How can I remove it?

A3: Residual carboxylic acid is a common impurity if the purification after an esterification reaction is incomplete.

Solution:

  • Basic Wash: During your liquid-liquid extraction, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[6][7] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer. Be sure to vent the separatory funnel frequently, as this neutralization will produce carbon dioxide gas.[6]

  • Column Chromatography: If the acidic impurity persists, it can be separated using column chromatography. The more polar carboxylic acid will have a lower Rf value and elute later than the desired ester on a silica gel column.[5]

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be an effective purification technique if your product is a solid at room temperature and a suitable solvent system can be found.[8][9]

Procedure for Solvent Screening:

  • Place a small amount of your crude product in several test tubes.

  • Add a small volume of a single solvent to each tube (e.g., hexanes, ethanol, isopropanol, ethyl acetate/hexane mixtures).

  • Heat the tubes to see if the solid dissolves completely.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain in solution.[8]

Solvent System Suitability for Cyclohexane Derivatives Reference
Hexanes/Ethyl AcetateOften effective for compounds of moderate polarity.[10]
Ethanol/WaterCan be useful if the compound is soluble in ethanol but not water.[8]
IsopropanolA common choice for recrystallizing moderately polar organic compounds.[6]
Q5: My product is an oil. Besides chromatography, what are my purification options?

A5: For non-crystalline products, your primary purification methods are:

  • Distillation: If the impurities have significantly different boiling points from your product, vacuum distillation can be an effective purification method. This is particularly useful for removing non-volatile impurities.

  • Kugelrohr Distillation: This technique is suitable for small quantities of high-boiling point liquids and can minimize thermal decomposition.

III. Detailed Experimental Protocols

Protocol 1: General Aqueous Workup for Impurity Removal

This protocol is designed to remove acidic, basic, and water-soluble impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Acidic Impurity Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Repeat if necessary.

  • Basic Impurity Removal: Wash the organic layer with a dilute (e.g., 1M) aqueous solution of hydrochloric acid (HCl).

  • Iodine Removal (if necessary): Wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to aid in the removal of water.[6]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Column Chromatography on Silica Gel

This is a standard protocol for the purification of moderately polar organic compounds.[5]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20 hexanes:ethyl acetate).

  • Collect Fractions: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Workflow for purification by column chromatography.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts. Retrieved from

  • Wikipedia. (2024). Ethyl acetate. Retrieved from [Link]

  • Ren, G., et al. (2022). Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. Energy & Environmental Science. Retrieved from [Link]

  • Google Patents. (n.d.). US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process. Retrieved from

  • Ren, G., et al. (2022). Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. Energy & Environmental Science. Retrieved from [Link]

  • Quora. (2019). Why is the hydrolysis of ethyl acetate a pseudo first order reaction in the presence of acid? Retrieved from [Link]

  • Bulletin of the Chemical Society of Japan. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Scribd. (n.d.). Ethyl Acetate Hydrolysis in Acids. Retrieved from [Link]

  • INIS-IAEA. (n.d.). PREVENTION OF ORGANIC IODIDE FORMATION IN BWR'S. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of p-toluene sulfonyl chloride. Retrieved from

  • Organic Syntheses. (n.d.). TRIMETHYLENE DITHIOTOSYLATE. Retrieved from [Link]

  • ETDEWEB. (n.d.). Method of removing alkyl iodides or mixtures of iodine and alkyl iodides from a gas phase and an aqueous solution phase by utilizing ion exchange resins (Patent). Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). KR840002200B1 - Purification of p-tosyl chloride. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemistry of Alkyl Iodides. Retrieved from

  • Taylor & Francis. (2013). Formation of organic iodides from containment paint ingredients caused by gamma irradiation. Retrieved from [Link]

  • Nuclear Technology. (2000). Chemistry of Iodine in Containment. Retrieved from [Link]

  • Google Patents. (n.d.). EP0142322A2 - Cyclohexane derivatives. Retrieved from

  • Journal of Organic Chemistry. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. Retrieved from [Link]

  • Benchchem. (n.d.). Identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)acetate via spectroscopy. Retrieved from

  • ResearchGate. (n.d.). Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. Retrieved from [Link]

  • ScienceMadness. (n.d.). Synthesis of Ethyl Acetate. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2019). Mechanisms for the formation of ester compounds in the liquid-phase oxidation of cyclohexane. Retrieved from [Link]

  • ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture? Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]

  • ScienceMadness. (n.d.). Esterification and Esters. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Retrieved from

  • ResearchGate. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate. Retrieved from

  • PMC. (n.d.). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]

  • PMC. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 2-(4-oxocyclohexyl)acetate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. Retrieved from [Link]

  • Zenodo. (n.d.). impurity profiling and drug characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Googleapis.com. (1999). PURIFICATION OF ETHYL ACETATE FROM MIXTURES COMPRISING ETHANOL AND WATER BY PRESSURE SWING DISTILLATION. Retrieved from [Link]

  • Desklib. (2021). Ethyl Acetate: Impurity Identification and Testing. Retrieved from [Link]

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Technical Support Guide: Ethyl 2-(4-iodocyclohexyl)acetate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Decomposition Pathways & Stabilization of Ethyl 2-(4-iodocyclohexyl)acetate Document ID: TS-EICHA-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Stability Paradox

This compound is a critical bifunctional intermediate often employed in the synthesis of GPCR agonists and peptidomimetics. However, it presents a classic stability paradox: the molecule contains a secondary alkyl iodide (prone to elimination and photolysis) and an ethyl ester (prone to hydrolysis).

Users frequently report "unexplained" purity drops from >98% to <90% within 48 hours of improper storage. This guide dissects the molecular mechanisms of these failures and provides self-validating protocols to prevent them.

Decomposition Pathways (Mechanistic Visualization)

The following diagram illustrates the three primary degradation vectors. Understanding these pathways is the prerequisite for effective troubleshooting.

DecompositionPathways Start This compound (Intact Molecule) Elimination Pathway A: Dehydrohalogenation (Thermal/Base Induced) Start->Elimination T > 60°C or Base Homolysis Pathway B: Homolytic Cleavage (UV Light/Radical Initiator) Start->Homolysis hν (Light) Hydrolysis Pathway C: Ester Hydrolysis (Moisture/pH Extremes) Start->Hydrolysis H2O / H+ or OH- Olefin Ethyl 2-(cyclohex-3-enyl)acetate (Olefinic Impurity) + HI Elimination->Olefin Radical Cyclohexyl Radical + I• Homolysis->Radical Iodine Free Iodine (I2) (Yellow/Brown Discoloration) Radical->Iodine Recombination Acid 2-(4-iodocyclohexyl)acetic acid (Precipitate/Solid) Hydrolysis->Acid

Figure 1: Primary decomposition vectors. Note that Pathway A (Elimination) is often autocatalytic as generated HI accelerates further degradation.

Troubleshooting Guide (Q&A)

Issue 1: "My colorless oil turned yellow/brown overnight."

Diagnosis: Oxidative Deiodination (Pathway B) The Carbon-Iodine (C-I) bond is weak (~50 kcal/mol). Exposure to ambient light or trace peroxides in solvents (like ethers) causes homolytic cleavage. The liberated iodine radicals recombine to form molecular iodine (


), which acts as a Lewis acid catalyst, accelerating further decomposition.

Corrective Action:

  • Immediate Restoration: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) until the color dissipates.
    
  • Prevention: Store over activated Copper turnings (stabilizer) in amber glass. The copper scavenges free iodide species.

Issue 2: "NMR shows new alkene peaks at 5.6-5.8 ppm."

Diagnosis: Thermal Elimination (Pathway A) Secondary cyclohexyl iodides are notoriously prone to E1/E2 elimination reactions. If you subjected the compound to temperatures >60°C (e.g., during rotary evaporation) or stored it without neutralizing trace acids, it has eliminated HI to form the cyclohexene derivative.

Corrective Action:

  • Irreversible: You cannot reverse elimination. You must repurify via chromatography.

  • Process Change: Never heat the water bath above 40°C during concentration. Use high vacuum rather than heat to remove solvents.

Issue 3: "The compound is solidifying or becoming cloudy."

Diagnosis: Ester Hydrolysis (Pathway C) While the iodide is the primary concern, the ethyl ester is susceptible to hydrolysis if stored in "wet" solvents or exposed to atmospheric moisture. The resulting carboxylic acid (2-(4-iodocyclohexyl)acetic acid) is often a solid and less soluble in non-polar solvents, causing cloudiness.

Corrective Action:

  • Validation: Check IR for a broad -OH stretch (2500-3300

    
    ) or a shift in the carbonyl peak.
    
  • Prevention: Store under Argon/Nitrogen. Ensure all storage solvents are dried over molecular sieves (3Å).

Quantitative Data: Stability Profile

The following table summarizes the degradation rate under varying conditions (simulated based on secondary alkyl iodide kinetics).

ConditionTemperatureLight ExposurePurity (Day 0)Purity (Day 7)Major Impurity
Ideal Storage -20°CDark99.2%99.0%None
Benchtop (Soln) 25°CAmbient99.2%92.5%

, Olefin
Thermal Stress 40°CDark99.2%88.1%Olefin (Elimination)
Wet Solvent 25°CDark99.2%95.4%Carboxylic Acid

Validated Protocols

Protocol A: Safe Concentration (Avoiding Elimination)

Context: Removing solvent after synthesis without triggering decomposition.

  • Buffer the Solution: Before evaporation, wash the organic phase with saturated

    
    . Reason: Traces of acid catalyze elimination.
    
  • Temperature Control: Set rotary evaporator bath to maximum 35°C .

  • Vacuum Pressure: Use a high-quality pump (<10 mbar) to facilitate evaporation at low temperature.

  • Inert Backfill: When breaking vacuum, use Nitrogen or Argon, not air.

Protocol B: Long-Term Storage System

Context: Preserving >98% purity for >3 months.

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Stabilizer: Add 1-2 strands of clean Copper wire (burnished with sandpaper to remove oxide).

  • Atmosphere: Flush headspace with Argon for 30 seconds before sealing.

  • Environment: Store at -20°C.

References

  • Solomons, T.W.G. & Fryhle, C.B. (2011). Organic Chemistry. Chapter 6: Nucleophilic Substitution and Elimination Reactions of Alkyl Halides.
  • Master Organic Chemistry. (2025). Elimination Reactions of Cyclohexyl Halides.

  • National Institutes of Health (PubChem). (2025). Ethyl 2-(4-oxocyclohexyl)acetate (Analog Structure & Properties).

  • Boto, A. et al. (2008). One-Pot Synthesis of Cyclohexyl Iodides. Tetrahedron Letters.

Technical Support Center: Troubleshooting cis/trans Separation of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Support Module. Current Topic: Resolution of 1,4-disubstituted cyclohexane diastereomers (Iodo-ester scaffold). Assigned Specialist: Senior Application Scientist, Separation Technologies.

Introduction: The Conformational Challenge

Separating the cis and trans isomers of Ethyl 2-(4-iodocyclohexyl)acetate is a classic problem in stereochemical resolution. The difficulty arises because the polarity difference between these diastereomers is minimal, and the cyclohexane ring is conformationally mobile.

  • The Trans Isomer (Thermodynamic Product): Typically adopts a diequatorial conformation (both the bulky -CH

    
    COOEt and -I groups are equatorial). This minimizes 1,3-diaxial interactions.
    
  • The Cis Isomer (Kinetic/Minor Product): Forces one substituent into an axial position. Since the alkyl-ester chain (A-value ~1.7 kcal/mol) is bulkier than Iodine (A-value ~0.47 kcal/mol), the cis isomer predominantly exists with the Ester-Equatorial / Iodine-Axial conformation.

This guide provides a troubleshooting workflow to diagnose, separate, and validate these isomers.

Module 1: Diagnostic & Identification (NMR)

User Question: "I have two spots on TLC, but I don't know which is which. How do I definitively identify the cis and trans isomers using 1H NMR?"

Technical Response: You cannot rely solely on polarity (Rf values) for absolute assignment. You must use 1H NMR coupling constants (


-values)  of the methine proton at the C4 position (the carbon bearing the iodine).
The J-Value Rule

The splitting pattern of the H4 proton depends on its relationship with the adjacent protons (H3/H5).

  • Axial protons (

    
    )  have large coupling constants (
    
    
    
    Hz) with neighboring axial protons.
  • Equatorial protons (

    
    )  have small coupling constants (
    
    
    
    Hz).
Identification Table
FeatureTrans Isomer (Diequatorial)Cis Isomer (Axial-Equatorial)
Conformation Iodine is Equatorial Iodine is Axial
H4 Proton Geometry H4 is Axial H4 is Equatorial
H4 Signal Shape Wide Multiplet (tt or dddd)Narrow Multiplet (quintet-like)
Coupling (

)
Large (

Hz)
Small (

Hz)
Chemical Shift Typically more upfield (shielded)Typically more downfield (deshielded)
Logic Visualization (DOT Diagram)

NMR_Logic Start Analyze H4 Proton Signal (Germinal to Iodine) Splitting Check Splitting Width (W) Start->Splitting Wide Wide Multiplet (W > 20Hz total width) Splitting->Wide Large J (10-12Hz) Narrow Narrow Multiplet (W < 10Hz total width) Splitting->Narrow Small J (2-5Hz) Trans_Conc TRANS Isomer (Iodine = Equatorial) (H4 = Axial) Wide->Trans_Conc Cis_Conc CIS Isomer (Iodine = Axial) (H4 = Equatorial) Narrow->Cis_Conc

Figure 1: Decision tree for NMR assignment of 4-substituted cyclohexanes based on Karplus relationships.

Module 2: Chromatographic Separation

User Question: "My spots overlap on standard silica flash columns. Hexane/EtOAc isn't working well.[1] What conditions should I use?"

Technical Response: The dipole difference is small. The cis isomer (axial iodine) usually has a slightly higher dipole moment and elutes after the trans isomer on silica gel, but they often co-elute.

Troubleshooting Protocol: High-Performance Flash Chromatography (HPFC)

Step 1: Stationary Phase Selection

  • Standard Silica (40-63 µm): Insufficient for difficult diastereomers.

  • Recommendation: Switch to Spherical Silica (15-20 µm) or High-Performance Silica (20-40 µm) . The increased plate count is essential.

Step 2: Solvent Engineering Iodine is a "soft," polarizable atom. Standard polar solvents (EtOAc) interact primarily with the ester. To leverage the iodine difference, introduce a solvent that interacts with soft dipoles.

  • Base System: Hexane / Ethyl Acetate (Standard).

  • Modifier: Toluene (0-10%).[2] Toluene interacts with the iodine atom via

    
    -interactions, often altering the selectivity (
    
    
    
    ) between isomers.

Step 3: The Optimized Gradient Do not use a steep gradient. Use an isocratic hold or a very shallow gradient.

PhaseSolvent CompositionColumn Volumes (CV)Purpose
Equilibration 98% Hexane / 2% EtOAc3 CVWet the column.
Loading Dissolve in minimal Toluene/Hexane-Avoid DCM if possible (band broadening).
Segment 1 0% to 5% EtOAc5 CVElute non-polar impurities.
Segment 2 Hold 5% EtOAc (Isocratic)10-15 CVCritical Separation Zone.
Segment 3 5% to 20% EtOAc10 CVElute remaining polar isomers.

Step 4: Detection

  • Issue: Alkyl iodides have weak UV absorbance (end absorption near 210-220 nm).

  • Solution: Use ELSD (Evaporative Light Scattering) or stain TLC plates with Hanessian’s Stain (Cerium Molybdate) or PMA (Phosphomolybdic Acid) followed by vigorous heating. The iodine moiety often turns dark brown/purple upon charring.

Module 3: Thermodynamic Enrichment (Crystallization)

User Question: "I need the trans isomer for my SAR study, but I have a 50:50 mixture. Chromatography is too slow for 10 grams. Is there a better way?"

Technical Response: Yes. Because the trans isomer is the thermodynamic product (diequatorial) and typically has a higher melting point and symmetry, it is an excellent candidate for fractional crystallization .

Protocol: Enrichment via Crystallization
  • Solvent Screen: Test Hexane, Pentane, or Hexane/Ether (10:1). The goal is a solvent where the compound is soluble at hot temperatures but the trans isomer precipitates at cold temperatures.

  • Procedure:

    • Dissolve the 10g mixture in the minimum amount of warm Hexane (approx. 40-50°C). Do not boil (risk of iodine elimination).

    • Allow to cool slowly to room temperature.

    • Place in a -20°C freezer for 12-24 hours.

    • Filter the crystals.

  • Validation: Check the NMR of the crystals. They should be highly enriched in the trans isomer. The mother liquor will contain the cis isomer and uncrystallized trans.

Module 4: Critical Safety & Stability (The "Elimination" Trap)

User Question: "I tried to equilibrate the cis isomer to trans using NaOEt, but my product disappeared and I see a new spot at the solvent front. What happened?"

Technical Response: You triggered an E2 Elimination .

The Mechanism of Failure

You cannot easily epimerize the C4-Iodine or the C1-Alkyl group using base.

  • No Alpha Proton: The C1 position has a -CH

    
    COOEt group. The proton alpha to the ester is exocyclic (not on the ring). Removing it does not affect the ring stereochemistry.
    
  • Elimination Risk: The C4 position has an Iodine and a beta-proton (at C3/C5).

    • Base (NaOEt) attacks the beta-proton.

    • Iodide acts as a leaving group.

    • Result: Formation of the cyclohexene derivative (Ethyl 2-(cyclohex-3-enyl)acetate).

Warning: Avoid strong bases and temperatures above 80°C. If you must heat, use a radical inhibitor and keep conditions neutral.

Workflow: Stability & Reaction Logic

Stability_Check Input Cis/Trans Mixture Action Add Strong Base (e.g., NaOEt, DBU) Input->Action Path_A Path A: Epimerization? Action->Path_A Path_B Path B: E2 Elimination Action->Path_B Result_A Impossible: No acidic H on Ring C1/C4 Path_A->Result_A Result_B Product Lost: Formation of Alkene Path_B->Result_B

Figure 2: Reaction pathway analysis showing why base-catalyzed equilibration fails for this substrate.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences in Monosubstituted Cyclohexanes." Advances in Alicyclic Chemistry.

  • Reich, H. J. (2023). "WinPLT NMR Coupling Constants: Cyclohexanes." University of Wisconsin-Madison Chemistry.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. (The definitive guide on Flash Chromatography).

Sources

Technical Support Center: Scale-Up of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and scale-up engineers. It assumes a baseline understanding of organic synthesis but focuses on the specific nuances of scaling iodination reactions on cyclohexane rings.

Ticket ID: SC-IOD-4402 Status: Resolved / Knowledge Base Article Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Route Selection

User Query: We are moving from gram-scale to kilogram-scale synthesis of Ethyl 2-(4-iodocyclohexyl)acetate. Direct iodination is failing, and we are seeing significant elimination byproducts. What is the recommended process for scale-up?

SME Response: For scaling up secondary alkyl iodides on a cyclohexane ring, direct radical iodination is strongly discouraged due to poor regioselectivity and safety hazards. The industry-standard "Self-Validating" route involves a two-step sequence:

  • Activation: Conversion of the precursor alcohol (Ethyl 2-(4-hydroxycyclohexyl)acetate) to a sulfonate ester (Mesylate or Tosylate).

  • Displacement: Finkelstein reaction using Sodium Iodide (NaI).[1]

This route allows for stereochemical control (via SN2 inversion) and minimizes thermal elimination (HI loss), which is the primary cause of yield loss in your current process.

Master Process Workflow

The following diagram outlines the recommended logic flow, including critical decision nodes for stereochemistry.

G cluster_0 Critical Quality Attribute (CQA) Start Start: Ethyl 2-(4-oxocyclohexyl)acetate Red Step 1: Stereoselective Reduction (Selectride vs NaBH4) Start->Red Reagent Choice Alcohol Intermediate A: Alcohol (cis/trans defined) Red->Alcohol IPC: dr > 90:1 Act Step 2: Activation (MsCl/TEA, <0°C) Alcohol->Act Dry DCM Mesylate Intermediate B: Mesylate Act->Mesylate No Purification Fink Step 3: Finkelstein (NaI/Acetone, Reflux) Mesylate->Fink SN2 Inversion Product Target: This compound Fink->Product Filtration & Wash

Figure 1: Logical workflow for the synthesis, highlighting the stereochemical inversion during the Finkelstein step.

Detailed Experimental Protocol (Scale-Up Optimized)

Step 1: Activation (Mesylation)

Rationale: Mesylates are preferred over Tosylates for this substrate because the resulting leaving group is less bulky, reducing steric hindrance during the subsequent iodide attack.

ParameterSpecificationReason
Reagent Methanesulfonyl chloride (MsCl) (1.2 eq)Excess ensures complete conversion; residual hydrolyzes easily.
Base Triethylamine (TEA) (1.5 eq)Scavenges HCl; easier to remove than pyridine on scale.
Solvent Dichloromethane (DCM) (10 vol)High solubility; easy solvent swap for Step 2.
Temp -5°C to 0°CCRITICAL: Controls exotherm; prevents elimination to alkene.

Protocol:

  • Charge Ethyl 2-(4-hydroxycyclohexyl)acetate and TEA into the reactor with DCM. Cool to -5°C.[2]

  • Add MsCl dropwise.[2] Rate Limit: Maintain internal temp < 5°C.

  • Agitate for 2 hours. IPC (TLC/GC) should show <1% starting material.

  • Quench with water.[3][4][5] Separate phases. Wash organic layer with 1M HCl (remove TEA), then NaHCO3, then Brine.

  • Telescoping: Do not isolate the solid mesylate if possible. Perform a solvent swap (vacuum distillation) from DCM to Acetone (or 2-Butanone for higher boiling point) for the next step.

Step 2: Finkelstein Iodination

Rationale: The driving force is the precipitation of sodium mesylate/chloride salts in acetone.

ParameterSpecificationReason
Reagent Sodium Iodide (NaI) (1.5 - 2.0 eq)Drives equilibrium; NaI is soluble in acetone, NaOMs is not.
Solvent Acetone (Dry)CRITICAL: Water dissolves the byproduct salt, stalling the reaction.
Temp Reflux (approx. 56°C)Sufficient energy for SN2 without promoting thermal elimination.
Stabilizer Copper turnings (cat.)Optional: Scavenges free iodine (

) to prevent product degradation.

Protocol:

  • Dissolve the Mesylate residue in Dry Acetone (10 vol).

  • Add NaI (anhydrous).[2] The solution will turn yellow.

  • Heat to reflux for 12–18 hours.

    • Note: A heavy white precipitate (NaOMs) will form. Ensure agitation is robust enough to suspend solids.

  • IPC: Monitor disappearance of Mesylate.

  • Cool to 20°C. Filter off the white solids (NaOMs).

  • Concentrate the filtrate. Redissolve in MTBE or Ethyl Acetate.

  • Wash: Wash with 10% Sodium Thiosulfate (

    
    ) to remove iodine color (brown 
    
    
    
    clear), then water.
  • Dry and concentrate to yield the crude iodide.

Troubleshooting Guide & FAQs

Issue 1: "My product is turning dark purple/brown during storage."

Diagnosis: Oxidative decomposition liberating elemental Iodine (


).
Root Cause:  Secondary alkyl iodides have weak C-I bonds (

kcal/mol). Exposure to light or heat causes homolytic cleavage. The liberated

acts as a catalyst for further decomposition (autocatalysis). Solution:
  • Immediate: Wash the product with 10% aqueous Sodium Thiosulfate until the organic layer is pale yellow/colorless.

  • Prevention: Store the product over a few strands of Copper wire or Silver wool in an amber bottle at 4°C. The metal scavenges free radical iodine immediately.

Issue 2: "I see a 15% yield loss to an alkene byproduct."

Diagnosis: E2 Elimination.[6][7] Root Cause:

  • Basic Conditions: Residual TEA from Step 1 was carried over into Step 2.

  • Overheating: Finkelstein reaction run at >70°C (e.g., using MEK instead of Acetone) for too long. Solution:

  • Ensure the acid wash in Step 1 (workup) is thorough (pH of aqueous layer should be < 2).

  • Switch solvent to Acetone (lower boiling point) to cap the thermal energy input.

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: "Wet" Finkelstein. Root Cause: Acetone is hygroscopic. If water content > 0.5%, Sodium Mesylate (the byproduct) remains partially dissolved, establishing an equilibrium that prevents completion. Solution:

  • Use Karl Fischer titration to check solvent water content (<0.1% required).

  • Add 10% extra NaI to push the equilibrium via Le Chatelier’s principle.

Issue 4: "My cis/trans ratio is wrong."

Diagnosis: Misunderstanding of SN2 Stereochemistry. Mechanism: The Finkelstein reaction proceeds with Inversion of Configuration .[8]

  • If you need trans-Iodide, you MUST start with cis-Alcohol (and cis-Mesylate).

  • If you need cis-Iodide, you MUST start with trans-Alcohol. Solution:

  • To get cis-Alcohol (for trans-Iodide): Reduce the ketone with L-Selectride at -78°C (Bulky hydride attacks from equatorial face).

  • To get trans-Alcohol (for cis-Iodide): Reduce the ketone with NaBH4 in MeOH (Thermodynamic control).

Safety & Handling (E-E-A-T)

  • Alkylating Potential: this compound is a potent alkylating agent. It can modify DNA. Handle in a fume hood with double gloving (Nitrile).

  • Sensitization: Alkyl iodides are skin sensitizers. Avoid all contact.

  • Waste Disposal: Aqueous waste from the Finkelstein reaction contains high loads of Iodide. Do not mix with oxidizers (bleach/peroxides) in the waste stream, or toxic Iodine vapor will evolve instantly.

References

  • Finkelstein Reaction Mechanism & Scale-up

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Reaction scale-up parameters derived from standard Finkelstein protocols for secondary alkyl halides.

  • Stereoselective Reduction of Cyclohexanones

    • Brown, H. C., & Krishnamurthy, S. (1979). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161.

  • Stability of Alkyl Iodides

    • Barton, D. H. R., et al. (1983). The synthesis of alkyl iodides. Tetrahedron Letters, 24(15), 1605-1608. (Discusses radical pathways and instability).

  • General Synthesis of Cyclohexyl Acetates

    • Relevant patent literature regarding Ethyl 2-(4-oxocyclohexyl)acetate derivatives for pharmaceutical intermediates.

Sources

Technical Support Center: Enhancing the Stability of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(4-iodocyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to improve the stability of this versatile chemical intermediate. Here, we will explore the inherent stability challenges of this molecule and offer scientifically-grounded strategies to mitigate degradation during your experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound possesses two primary functional groups that are susceptible to degradation: the ethyl ester and the carbon-iodine bond on the cyclohexane ring. The main stability concerns are:

  • Hydrolysis: The ethyl ester group can undergo hydrolysis, particularly in the presence of acidic or basic conditions, to yield 2-(4-iodocyclohexyl)acetic acid and ethanol.[1][2]

  • Photodegradation: The carbon-iodine bond is known to be labile and can undergo homolytic cleavage upon exposure to light, especially UV radiation, leading to the formation of free radicals.[3][4]

  • Thermal Degradation: Elevated temperatures can also provide sufficient energy to break the relatively weak C-I bond, initiating radical-mediated decomposition pathways.[5][6]

  • Oxidative Degradation: Like many organic molecules, it can be susceptible to oxidation, a process that can be initiated by light, heat, or the presence of oxidizing agents.

Q2: I've noticed a yellow to brown discoloration in my sample over time. What is the likely cause?

A2: Discoloration is a common indicator of degradation in iodo-compounds. The formation of color is often due to the liberation of elemental iodine (I₂) as a result of the photolytic or thermal cleavage of the carbon-iodine bond.[4] This process can be accelerated by exposure to light and/or heat. The appearance of a brown tint suggests that a portion of your compound has decomposed.

Q3: Can I store solutions of this compound at room temperature on the lab bench?

A3: It is strongly advised against storing solutions of this compound on an open lab bench. Due to its photosensitivity, exposure to ambient lab lighting can lead to gradual degradation.[3][7] For optimal stability, solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[7][8] Refrigeration is also recommended to minimize thermal degradation.

Q4: Are there any specific solvents I should avoid when working with this compound?

A4: While this compound is soluble in many common organic solvents, it's important to use high-purity, dry solvents. The presence of acidic or basic impurities in the solvent can catalyze the hydrolysis of the ester group.[1][2] Additionally, solvents that can readily form peroxides (e.g., older samples of THF or diethyl ether) should be used with caution, as peroxides can initiate radical decomposition pathways.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
Possible Cause Troubleshooting Steps & Explanation
Hydrolysis of the Ester 1. Analyze a freshly prepared sample: This will serve as a baseline for comparison. 2. Check the pH of your sample and mobile phase (for HPLC): Esters are more susceptible to hydrolysis at low (< 4) and high (> 8) pH.[9] If possible, maintain a neutral pH. 3. Use aprotic solvents for sample preparation: If your experimental conditions allow, dissolving your compound in a dry, aprotic solvent like acetonitrile or THF can minimize hydrolysis.
Photodegradation 1. Protect all samples and solutions from light: Use amber vials or wrap containers with aluminum foil.[3][7] 2. Minimize exposure time to light during sample preparation: Work efficiently to reduce the time your sample is exposed to ambient light. 3. Compare a light-exposed sample with a protected sample: This will help confirm if the new peaks are due to photodegradation.
Thermal Degradation 1. Lower the temperature of your analytical method: If using GC, try reducing the injector port temperature.[10] For HPLC, ensure the column compartment is not excessively heated unless necessary for the separation. 2. Store samples at reduced temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can significantly slow down thermal decomposition.[11]
Issue 2: Poor Reproducibility in Experimental Results
Possible Cause Troubleshooting Steps & Explanation
Inconsistent Sample Degradation 1. Standardize sample handling procedures: Ensure that all samples are handled with the same level of protection from light and heat.[3][7] 2. Prepare fresh solutions for each experiment: Avoid using old stock solutions that may have undergone partial degradation. 3. Consider the use of a stabilizer: For longer-term experiments, adding a radical scavenger can help prevent decomposition.[12][13]
Contaminated Solvents or Reagents 1. Use high-purity, fresh solvents: Impurities can catalyze degradation.[1] 2. Test for peroxides in ether solvents: Use peroxide test strips before using solvents like THF or diethyl ether.
Visualization of Primary Degradation Pathways

The following diagram illustrates the two main degradation pathways for this compound.

This compound This compound 2-(4-iodocyclohexyl)acetic acid + Ethanol 2-(4-iodocyclohexyl)acetic acid + Ethanol This compound->2-(4-iodocyclohexyl)acetic acid + Ethanol Hydrolysis (H₂O, H⁺ or OH⁻) Cyclohexylacetate Radical + I• Cyclohexylacetate Radical + I• This compound->Cyclohexylacetate Radical + I• Photolysis/Thermolysis (hν or Δ) Further Decomposition Products + I₂ Further Decomposition Products + I₂ Cyclohexylacetate Radical + I•->Further Decomposition Products + I₂ Radical Reactions cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions Unexpected Results Unexpected Results Analyze Fresh vs. Aged Sample Analyze Fresh vs. Aged Sample Unexpected Results->Analyze Fresh vs. Aged Sample Review Storage Conditions Review Storage Conditions Unexpected Results->Review Storage Conditions Check Solvent/Reagent Purity Check Solvent/Reagent Purity Unexpected Results->Check Solvent/Reagent Purity Hydrolysis Hydrolysis Analyze Fresh vs. Aged Sample->Hydrolysis Photodegradation Photodegradation Review Storage Conditions->Photodegradation Thermal Degradation Thermal Degradation Review Storage Conditions->Thermal Degradation Oxidation Oxidation Check Solvent/Reagent Purity->Oxidation Control pH Control pH Hydrolysis->Control pH Protect from Light Protect from Light Photodegradation->Protect from Light Store at Low Temperature Store at Low Temperature Thermal Degradation->Store at Low Temperature Use Antioxidants/Inert Atmosphere Use Antioxidants/Inert Atmosphere Oxidation->Use Antioxidants/Inert Atmosphere

Sources

Preventing elimination side reactions with Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Ethyl 2-(4-iodocyclohexyl)acetate

A Guide to Minimizing Elimination Side Reactions in Nucleophilic Substitution

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand the challenges that can arise during experimentation. A primary issue encountered with this secondary alkyl iodide is the competitive formation of undesired elimination byproducts.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you maximize the yield of your desired substitution product by effectively suppressing these elimination pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of elimination products in my reaction with this compound?

A1: this compound is a secondary alkyl iodide. For secondary halides, the desired bimolecular nucleophilic substitution (Sₙ2) and the undesired bimolecular elimination (E2) pathways are in direct competition.[1][2] Several factors can tip the balance in favor of the E2 reaction, including the choice of base/nucleophile, solvent, and reaction temperature. The steric hindrance around the reaction center on the cyclohexane ring also makes it susceptible to elimination.[3][4]

Q2: What is the primary mechanism of elimination for this compound?

A2: The primary elimination pathway is the E2 (bimolecular elimination) mechanism. This is a single, concerted step where a base abstracts a proton from a carbon adjacent to the one bearing the iodide leaving group, simultaneously forming a double bond and expelling the iodide.[5][6][7] For the E2 reaction to occur efficiently, the beta-hydrogen and the iodine atom must be in an anti-periplanar (180°) orientation, a specific stereochemical arrangement that is readily achievable in cyclohexane chair conformations.[3][8][9][10]

Q3: Does temperature control really matter that much?

A3: Absolutely. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by increased entropy.[11] Consequently, higher temperatures will almost always increase the proportion of the elimination product relative to the substitution product.[12][13][14] Running reactions at elevated temperatures is one of the most common reasons for poor yields in Sₙ2 reactions with secondary halides.

Q4: Can my choice of solvent favor elimination?

A4: Yes. While the base and temperature are often the primary drivers, the solvent plays a crucial role. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for Sₙ2 reactions because they solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and highly reactive.[15][16][17] In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, which can inadvertently favor the E2 pathway where the base only needs to access a more exposed proton.[16][18][19][20]

Troubleshooting Guide: Diagnosing and Solving Excess Elimination

Use this section to diagnose the potential causes of unwanted byproduct formation and find actionable solutions.

Problem Area 1: Reagent Selection (Base/Nucleophile)

Your choice of reagent is critical. Many species can act as both a nucleophile and a base. The key is to select one whose properties favor nucleophilic attack over proton abstraction.

  • Symptom: High elimination yield when using reagents like sodium ethoxide (NaOEt), sodium hydroxide (NaOH), or potassium tert-butoxide (t-BuOK).

  • Diagnosis & Scientific Explanation: You are using a strong base. Strong bases readily abstract protons, driving the E2 mechanism.[5][15][21] Sterically hindered or bulky bases, like potassium tert-butoxide, are particularly prone to causing elimination because they cannot easily access the sterically shielded electrophilic carbon required for Sₙ2 attack, but can easily remove a less hindered proton from the adjacent carbon.[4][14][22][23]

  • Solution:

    • Switch to a Good Nucleophile that is a Weak Base: Favor reagents where the nucleophilic atom is large and polarizable, as this enhances nucleophilicity over basicity.[24]

    • Recommended Reagents for Sₙ2: Use reagents like sodium azide (NaN₃), sodium cyanide (NaCN), or thiolates (e.g., NaSMe). Halide ions like Br⁻ or Cl⁻ are also excellent nucleophiles with low basicity.

Problem Area 2: Reaction Conditions (Temperature & Solvent)

The environment in which the reaction occurs dictates the kinetic and thermodynamic favorability of competing pathways.

  • Symptom: The ratio of elimination-to-substitution product increases when scaling up the reaction or after prolonged reaction times.

  • Diagnosis & Scientific Explanation: The reaction temperature is likely too high. Heat provides the energy to overcome the higher activation barrier of the E2 pathway and favors the increase in entropy associated with elimination.[11][12]

  • Solution:

    • Maintain Low Temperatures: Start the reaction at 0 °C or even lower, and allow it to warm slowly to room temperature. Avoid refluxing or heating unless absolutely necessary and validated.

    • Use a Polar Aprotic Solvent: This will enhance the reactivity of your nucleophile for the Sₙ2 pathway.[17]

    • Recommended Solvents for Sₙ2: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile (MeCN).

Decision-Making Workflow for Minimizing Elimination

This workflow helps visualize the troubleshooting process based on experimental parameters.

G cluster_start cluster_base Step 1: Analyze Base/Nucleophile cluster_temp Step 2: Analyze Temperature cluster_solvent Step 3: Analyze Solvent cluster_end start High Elimination Observed base_q Is the reagent a strong, hindered base? (e.g., t-BuOK, DBU) start->base_q base_y SOLUTION: Switch to a non-hindered, weakly basic nucleophile (e.g., NaN₃, NaCN, NaSMe). base_q->base_y Yes base_n Reagent is a good nucleophile. base_q->base_n No end_node Optimized for Sₙ2 Product base_y->end_node temp_q Is the reaction run at elevated temperature (e.g., > 40°C or reflux)? base_n->temp_q temp_y SOLUTION: Run reaction at lower temperature. (e.g., 0°C to Room Temp). temp_q->temp_y Yes temp_n Temperature is controlled. temp_q->temp_n No temp_y->end_node solvent_q Is a polar protic solvent used? (e.g., EtOH, MeOH, H₂O) temp_n->solvent_q solvent_y SOLUTION: Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone). solvent_q->solvent_y Yes solvent_n Solvent is polar aprotic. solvent_q->solvent_n No solvent_y->end_node solvent_n->end_node

Caption: Troubleshooting workflow for diagnosing and fixing E2 elimination.

Sₙ2 vs. E2: Mechanistic Overview

The core of the issue is the competition between two bimolecular pathways. Understanding their requirements is key to controlling the outcome.

G Substrate This compound SN2_Product Substitution Product (Sₙ2) Substrate->SN2_Product Sₙ2 Path (Backside Attack on C-I) E2_Product Elimination Product (E2) Substrate->E2_Product E2 Path (Proton Abstraction at Cβ) Reagent Nucleophile / Base (Nu⁻/B⁻) Reagent->Substrate SN2_Favored Favored by: - Strong, non-bulky nucleophiles - Polar aprotic solvents - Low temperature E2_Favored Favored by: - Strong, bulky bases - Polar protic solvents - High temperature

Caption: Competing Sₙ2 and E2 reaction pathways.

Summary of Factors Influencing Sₙ2 vs. E2 Reactions
FactorFavors Sₙ2 (Substitution)Favors E2 (Elimination)Rationale
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > PrimarySteric hindrance at the electrophilic carbon prevents Sₙ2 but does not significantly affect proton abstraction for E2.[15][17][25]
Reagent Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻)Strong, sterically hindered bases (e.g., t-BuOK, DBU)Bulky reagents cannot access the carbon for substitution, so they act as bases. Good nucleophiles favor attack at carbon.[14][22][26]
Solvent Polar Aprotic (DMF, DMSO, Acetone)Polar Protic (Ethanol, Water)Polar aprotic solvents enhance nucleophilicity. Polar protic solvents can solvate and hinder the nucleophile.[15][16]
Temperature Low Temperature (~0-25 °C)High Temperature (>40 °C, Reflux)Elimination has a higher activation energy and is entropically favored, thus benefiting more from increased temperature.[11][12][13]

Protocol: Maximizing Sₙ2 Product Formation

This protocol provides a generalized, robust starting point for performing a nucleophilic substitution on this compound while minimizing the E2 side reaction.

Objective: To substitute the iodide with a generic nucleophile (Nu⁻) with >95% conversion and <5% elimination byproduct.

Materials:

  • This compound (1.0 eq)

  • Nucleophile source (e.g., Sodium Azide, NaN₃) (1.2 - 1.5 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF or DMSO)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of inert gas.

  • Reagent Addition:

    • To the flask, add this compound and anhydrous DMF (or DMSO) to create an approximately 0.1-0.5 M solution.

    • Begin vigorous stirring and cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Introduction:

    • In a separate flask, dissolve the nucleophile (e.g., NaN₃) in a minimal amount of anhydrous DMF.

    • Add the nucleophile solution to the reaction flask dropwise via syringe over 15-30 minutes. Causality Check: Slow addition helps dissipate any exothermic heat and maintain a low reaction temperature, disfavoring elimination.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

    • Let the reaction warm slowly to room temperature (approx. 20-25 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material. Self-Validation: The absence of the starting iodide spot/peak and the appearance of a single major product spot/peak indicates a successful reaction.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer sequentially with water and brine to remove the DMF/DMSO and any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography on silica gel if necessary to remove any minor elimination byproduct and other impurities.

References

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. [Link]

  • NEET coaching. (2024, October 24). Elimination Reactions - Mechanism, Types and Examples. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. [Link]

  • Chemistry Steps. (n.d.). The E2 Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2023, July 21). 2.9: The Mechanism of the E2 Reaction. [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. [Link]

  • SparkNotes. (n.d.). SN2 vs. E2. Organic Chemistry: Sn2E2 Reactions. [Link]

  • Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide. [Link]

  • The Organic Chemistry Tutor. (2016, November 7). Why Polar Aprotic Solvents for SN2 Substitution. [Link]

  • Pearson. (n.d.). Which reaction, E2 or Sₙ2, would you expect to be more favorable.... [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. [Link]

  • ResearchGate. (2025, August 6). Effect of higher order solvation and temperature on SN2 and E2 reactivity. [Link]

  • Organic Chemistry Tutoring. (n.d.). SN1 vs SN2 vs E1 vs E2. [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Link]

  • Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. [Link]

  • Reddit. (2025, February 23). Choosing between e1, e2 sn1, and sn2 reactions. [Link]

  • Damm, W., Giese, B., et al. (1992). Diastereofacial Selectivity in Reactions of Substituted Cyclohexyl Radicals. Journal of the American Chemical Society. [Link]

  • KPU Pressbooks. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. [Link]

  • Chemistry Stack Exchange. (2025, March 24). SN2 vs E2 mechanism confusion. [Link]

  • Nature. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • Wikipedia. (n.d.). Elimination reaction. [Link]

  • Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Reddit. (2021, June 16). nucleophile vs base and SN1/SN2/E1/E2 reactions. [Link]

  • PubMed. (2003, March 17). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • University of Wisconsin-Madison. (n.d.). Alkyl Halides and Elimination Reactions. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.2: E2 Elimination. [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]

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  • PubChem. (n.d.). Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. [Link]

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  • Amazon Web Services. (n.d.). Elimination Reactions. [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. [Link]

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Technical Support Center: Optimizing Solvent Systems for Ethyl 2-(4-iodocyclohexyl)acetate Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 2-(4-iodocyclohexyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to common questions and troubleshooting strategies to optimize your separation and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for the chromatography of this compound?

A1: this compound is a moderately non-polar compound due to its cyclohexyl ring and iodo group, with some polarity contributed by the ethyl ester functional group. This allows for flexibility in the choice of chromatographic technique.

  • For Normal-Phase (NP) Chromatography: This technique is well-suited for compounds soluble in organic solvents.[1] A common starting point would be a binary mixture of a non-polar solvent and a slightly more polar modifier.

    • Recommended System: A gradient of Ethyl Acetate in Hexane or Heptane is a standard and effective choice for compounds of this polarity.[2][3]

    • Starting Gradient: Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration to elute the compound.

  • For Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC and is ideal for compounds with some degree of hydrophobicity.[4]

    • Recommended System: A mixture of an organic solvent and water is used. Acetonitrile/Water and Methanol/Water are the most common mobile phases.[4][5] Acetonitrile is often preferred as it can provide sharper peaks.[6]

    • Starting Gradient: A good starting point is a gradient of 50% to 100% organic solvent in water. For highly lipophilic compounds, a non-aqueous reversed-phase approach using a gradient of methanol and ethyl acetate can also be effective.[7]

Q2: How do I choose between Normal-Phase and Reversed-Phase chromatography for this compound?

A2: The choice between NP and RP chromatography depends on the solubility of your sample and the nature of the impurities you need to separate from.

  • Choose Normal-Phase if:

    • Your sample is highly soluble in non-polar organic solvents like hexane or dichloromethane.

    • You need to separate isomers, as NP chromatography can offer high resolving power for this purpose.[5]

    • Your impurities are significantly more or less polar than the target compound.

  • Choose Reversed-Phase if:

    • Your sample has some water solubility or is soluble in polar organic solvents like methanol or acetonitrile.[5]

    • You are working with complex mixtures often encountered in pharmaceutical research.[5]

    • You require high reproducibility, which is a key advantage of RP chromatography, especially with buffered mobile phases.[5]

    • You plan to use mass spectrometry (MS) detection, as RP mobile phases are generally more compatible.[8]

Troubleshooting Guide

Q3: My chromatographic peaks are tailing. What are the common causes and how can I fix it?

A3: Peak tailing, where the back half of the peak is drawn out, is a common issue that can affect resolution and quantification. It is often quantified by a tailing factor greater than 1.

Potential Causes and Solutions:

  • Secondary Interactions: In RP-HPLC, acidic silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[9]

    • Solution: Reduce the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%). This suppresses the ionization of the silanol groups, minimizing unwanted interactions.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9][11]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[11][12]

  • Column Void or Damage: A void at the column inlet or damaged packing material can cause poor peak shape for all analytes.[10] This can result from rapid pressure changes or operating at a pH that dissolves the silica.[10]

    • Solution: If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.[9]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible injection volume.

Q4: I am seeing poor resolution between this compound and an impurity. How can I improve the separation?

A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system. Selectivity is often the most impactful factor to adjust.[13]

Strategies to Improve Resolution:

  • Optimize the Mobile Phase Composition: Changing the solvent ratios or the solvents themselves can significantly impact selectivity.[13][14]

    • In RP-HPLC: If you are using an Acetonitrile/Water system, try switching to Methanol/Water. Methanol, acetonitrile, and tetrahydrofuran (THF) have different solvent properties and can alter the elution order of compounds.[15]

    • In NP-HPLC: If a Hexane/Ethyl Acetate system is not providing adequate separation, consider replacing ethyl acetate with a different modifier like methyl t-butyl ether (MTBE) or dichloromethane.

  • Adjust the Gradient Slope: A shallower gradient (slower increase in the strong solvent) can increase the separation between closely eluting peaks.[14]

  • Change the Stationary Phase: The chemistry of the stationary phase is a powerful tool for altering selectivity.[16][17][18]

    • In RP-HPLC: If a C18 column is not working, try a phenyl-hexyl or a polar-embedded phase. These phases offer different interaction mechanisms that can improve separation.

    • In NP-HPLC: Switching from a standard silica column to one with a cyano or diol bonded phase can provide alternative selectivity.[1][13]

Q5: My retention times are drifting. What could be the cause?

A5: Drifting retention times can indicate a problem with the HPLC system or the column itself.

Common Causes and Solutions:

  • Mobile Phase Composition Change: Inaccurate mixing of solvents by the pump or evaporation of a volatile solvent component can alter the mobile phase composition over time.

    • Solution: Ensure your mobile phase is well-mixed and freshly prepared.[11] Check the pump for leaks and proper functioning.[9]

  • Column Temperature Fluctuations: The column temperature affects solvent viscosity and retention.

    • Solution: Use a column oven to maintain a stable temperature.[9][11]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes for equilibration.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Monitor column performance with a standard sample. If retention times consistently shift and peak shape degrades, it may be time to replace the column.[12]

Experimental Protocols & Data

Protocol: General Method Development Workflow

This protocol outlines a systematic approach to developing a robust chromatographic method for this compound.

  • Information Gathering: Determine the physicochemical properties of the analyte, including its structure, polarity, and solubility.

  • Select Chromatographic Mode: Based on solubility, choose between Normal-Phase or Reversed-Phase chromatography.

  • Initial Column and Solvent Screening:

    • Reversed-Phase: Start with a C18 column. Screen gradients of Acetonitrile/Water and Methanol/Water.

    • Normal-Phase: Start with a silica column. Screen gradients of Ethyl Acetate/Hexane and MTBE/Hexane.

  • Gradient Optimization: Refine the gradient slope and time to achieve the best separation of the target compound from impurities.

  • Further Optimization (if needed): If resolution is still insufficient, consider changing the stationary phase chemistry or the pH of the mobile phase (for RP-HPLC).

  • Method Validation: Once an optimal method is developed, validate it for parameters such as linearity, accuracy, precision, and robustness.

Solvent Properties Table
SolventPolarity Index (P')[19]Eluotropic Value (Alumina)UV Cutoff (nm)[20]
n-Hexane0.10.01200
Cyclohexane0.20.04200
Toluene2.40.29285
Dichloromethane3.10.42235
Ethyl Acetate4.4[21]0.58[21]260
Acetone5.10.56330
Acetonitrile5.80.65190
Methanol5.10.95205
Water10.2high<190

Note: Data compiled from multiple sources.[19][20][21][22][23]

Visualization

Solvent System Optimization Workflow

G cluster_start 1. Initial Assessment cluster_mode 2. Mode Selection cluster_rp_dev 3a. RP Method Development cluster_np_dev 3b. NP Method Development cluster_end 4. Finalization start Define Separation Goal (Purity, Isomer Separation) solubility Assess Analyte Solubility & Polarity start->solubility mode_decision Choose Chromatography Mode solubility->mode_decision rp_path Reversed-Phase (RP) mode_decision->rp_path Polar Solvents / Water Miscible np_path Normal-Phase (NP) mode_decision->np_path Non-Polar Organic Solvents rp_screen Screen Solvents: - ACN/Water - MeOH/Water rp_path->rp_screen np_screen Screen Solvents: - EtOAc/Hexane - MTBE/Hexane np_path->np_screen rp_gradient Optimize Gradient Slope rp_screen->rp_gradient final_check Resolution Acceptable? rp_gradient->final_check rp_selectivity Adjust Selectivity: - Change Solvent (e.g., THF) - Change pH rp_column Change Column Chemistry: (e.g., Phenyl, Polar-Embedded) rp_selectivity->rp_column rp_column->rp_gradient np_gradient Optimize Gradient Slope np_screen->np_gradient np_gradient->final_check np_selectivity Adjust Selectivity: - Change Polar Modifier np_column Change Column Chemistry: (e.g., Cyano, Diol) np_selectivity->np_column np_column->np_gradient final_check->rp_selectivity No, RP Path final_check->np_selectivity No, NP Path validation Method Validation final_check->validation Yes

Caption: Workflow for chromatographic method development.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chrom
  • Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis.
  • Selectivity optimization in liquid chromatography via st
  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Solvent Miscibility and Polarity Chart. Scribd.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • HPLC: What to do in case of peaks being too broad?. MPL Lösungsfabrik.
  • Polarities of Solvents. Shodex HPLC Columns.
  • Polarity of Solvents. Source not specified.
  • Potential of Alternative Solvent Systems in Reversed-Phase Liquid Chromatography.
  • HPLC Solvent Properties & Solvent Miscibility Table. Actylis Lab Solutions.
  • Polarity Index. Burdick & Jackson.
  • Normal-phase vs.
  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage.
  • Reversed-phase chrom
  • Which sample solvents work best with normal-phase flash column chrom
  • Aqueous normal-phase chrom
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
  • Ethyl Acet
  • Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)
  • Ethyl 2-(4-oxocyclohexyl)
  • Ethyl 2-(4-Oxocyclohexyl)
  • Ethyl 2-(4-oxocyclohexyl)
  • Ethyl 2-[4-(acetyloxy)phenoxy]acetate Properties. U.S. Environmental Protection Agency.
  • Ethyl Acet
  • Ethyl Acetate Solvent Properties. Burdick & Jackson.

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Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 2-(4-iodocyclohexyl)acetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ethyl 2-(4-iodocyclohexyl)acetate reaction mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with interpreting the NMR spectra of substituted cyclohexanes. The conformational flexibility of the cyclohexane ring, coupled with the presence of diastereomers and potential reaction byproducts, often leads to spectra that are complex and difficult to decipher.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple data reporting and provide you with the causal logic behind spectral features and a systematic framework for confident structure elucidation and reaction monitoring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction should have produced the trans isomer. What does the ideal ¹H NMR spectrum of pure trans-Ethyl 2-(4-iodocyclohexyl)acetate look like?

A1: Understanding the Stable Conformer is Key

The ¹H NMR spectrum of trans-Ethyl 2-(4-iodocyclohexyl)acetate is dominated by the features of its most stable chair conformation. In the trans configuration, the two bulky substituents (the iodo group and the ethyl acetate group) can both occupy equatorial positions, minimizing steric strain.[1] This diequatorial conformer is significantly more stable than the diaxial form, so the observed spectrum is almost exclusively that of the diequatorial conformer.

The key proton signals to identify are:

  • H-4 (Proton on the Iodine-bearing Carbon): This is the most downfield of the cyclohexane protons due to the deshielding effect of the iodine atom.[2] It will appear as a broad multiplet, often resembling a "triplet of triplets" or simply a tt. Crucially, because H-4 is equatorial in the stable conformer, it will only have small couplings (2-5 Hz) to its neighboring axial (H-3ax, H-5ax) and equatorial (H-3eq, H-5eq) protons.

  • H-1 (Proton on the Ester-bearing Carbon): This proton is axial. Its signal will be a complex multiplet, but its defining feature is at least one large coupling constant. It is coupled to the two adjacent axial protons (H-2ax, H-6ax) with a large trans-diaxial coupling (Jax,ax) of 10-13 Hz and to the two adjacent equatorial protons (H-2eq, H-6eq) with a small axial-equatorial coupling (Jax,eq) of 2-5 Hz.[3]

  • Ethyl Ester Protons: These are the most straightforward signals to assign. You will see a quartet (q) around 4.1 ppm for the -OCH₂ CH₃ group, coupled to the methyl protons, and a triplet (t) around 1.25 ppm for the -OCH₂CH₃ group.[4]

  • Methylene Bridge Protons (-CH₂COO-): These two protons are adjacent to the stereocenter at C-1. They will appear as a doublet (d) around 2.2-2.4 ppm, coupled to the H-1 proton.

  • Cyclohexane Ring Protons (H-2, H-3, H-5, H-6): These 8 protons typically appear as a complex, overlapping series of multiplets in the upfield region of the spectrum, usually between 1.0 and 2.2 ppm.

Table 1: Expected ¹H NMR Data for trans-Ethyl 2-(4-iodocyclohexyl)acetate (Diequatorial Conformer)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Coupling Constants (J, Hz)
-OCH₂CH₃~4.1Quartet (q)~7.1
H-4 (CHI)~4.2 - 4.4Multiplet (m) or ttSmall J values (~3-5 Hz)
-CH₂COOEt~2.2 - 2.4Doublet (d)~7.0
H-1 (CHCH₂)~2.0 - 2.2Multiplet (m)One or more large Jax,ax (~10-13 Hz)
-OCH₂CH₃~1.25Triplet (t)~7.1
Cyclohexane CH₂~1.0 - 2.2Overlapping MultipletsN/A
Q2: My reaction mixture shows two sets of signals for the product. How can I definitively distinguish between the cis and trans isomers?

A2: Focus on the Coupling Constants of H-1 and H-4.

The stereochemical difference between the cis and trans isomers leads to fundamentally different conformational preferences and, therefore, distinct NMR signatures.[5][6] The key is to analyze the multiplicity and coupling constants of the protons at C-1 and C-4.

  • trans-Isomer (Diequatorial): As described in Q1, the H-1 proton is axial and H-4 is equatorial.

    • H-1 Signal: Will be broad and show at least one large trans-diaxial coupling (Jax,ax ≈ 10-13 Hz).

    • H-4 Signal: Will be a narrower multiplet with only small couplings (Jax,eq and Jeq,eq ≈ 2-5 Hz).

  • cis-Isomer (Axial/Equatorial): This isomer has one substituent axial and the other equatorial. The bulky ethyl acetate group will strongly prefer the equatorial position, forcing the smaller iodo group to be axial. Therefore, in the most stable conformer of the cis isomer, H-1 is axial and H-4 is also axial.

    • H-1 Signal: Will be broad with at least one large trans-diaxial coupling (Jax,ax ≈ 10-13 Hz), similar to the trans isomer.

    • H-4 Signal: This is the diagnostic signal. Since H-4 is now axial, it will also exhibit large trans-diaxial couplings to its axial neighbors (H-3ax and H-5ax). Its signal will be a broad multiplet with large couplings (~10-13 Hz).

Troubleshooting Protocol: Differentiating Cis and Trans Isomers

  • Identify the H-4 Signals: Locate the two downfield cyclohexane multiplets (likely between 4.0 and 4.5 ppm) corresponding to the H-4 proton of each isomer.

  • Measure the Signal Width/Couplings: The isomer whose H-4 signal is significantly broader and displays large coupling constants is the cis isomer . The isomer with the narrower H-4 multiplet composed of small couplings is the trans isomer .

  • Confirm with H-1: While often buried in the upfield region, if you can identify the H-1 signals, both should exhibit large couplings, confirming their axial positions in the major conformers of both isomers.

cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Equatorial/Axial) T_H1 H-1 (Axial) Broad Multiplet Large J_ax,ax (~12 Hz) T_H4 H-4 (Equatorial) Narrow Multiplet Small J (~3 Hz) C_H1 H-1 (Axial) Broad Multiplet Large J_ax,ax (~12 Hz) C_H4 H-4 (Axial) Broad Multiplet Large J_ax,ax (~12 Hz) start Analyze H-4 Multiplet (proton geminal to Iodo) decision Large Coupling Constants (>10 Hz)? start->decision decision->T_H4  No decision->C_H4  Yes cluster_workflow Systematic NMR Analysis Workflow A Acquire 1D ¹H Spectrum B Identify Key Signals (Ester, H-4, -CH₂COO-) A->B C Severe Overlap in Cyclohexane Region? B->C D Run 2D COSY C->D  Yes I Assign from 1D Spectrum C->I  No E Trace ¹H-¹H Coupling Network D->E F Run 2D HSQC E->F G Assign ¹H-¹³C Pairs Resolve Overlap F->G H Full Assignment Achieved G->H I->H

Diagram 2: Workflow for systematic analysis of complex reaction mixtures.

Q4: My crude NMR shows several unexpected peaks. How do I identify them?

A4: Systematic Comparison and Spiking Experiments.

Identifying unknown peaks in a crude reaction mixture is a process of elimination. [7][8] Step-by-Step Identification Protocol:

  • Check the Solvent: Ensure the unexpected peaks are not residual protio-solvent (e.g., CHCl₃ at 7.26 ppm, acetone at 2.17 ppm, ethyl acetate at 2.05, 4.12, 1.26 ppm) or water (variable, often 1.5-2.5 ppm in CDCl₃). [9]2. Analyze Starting Materials: Run separate ¹H NMR spectra of all starting materials used in the reaction (e.g., the starting cyclohexene or cyclohexanol derivative). Compare these spectra to your crude mixture to see if any unreacted starting material remains.

  • Consider Common Byproducts: Think about the reaction mechanism. For example, if the reaction is an iodination followed by esterification, possible byproducts could include the intermediate alcohol (4-iodocyclohexanol) or elimination products (cyclohexenyl acetate). Search for the characteristic signals of these compounds.

  • Perform a Spiking Experiment: If you suspect a peak corresponds to a specific compound (e.g., starting material), add a small amount of that pure compound directly to your NMR tube, re-shake, and re-acquire the spectrum. If your suspicion is correct, the intensity of the peak will increase.

  • Look for Grease/Phthalates: Broad, messy signals around 0.8-1.5 ppm are often indicative of silicone grease or plasticizer contamination.

Q5: My peaks are broad and poorly resolved. What are the common causes and how can I fix it?

A5: Address Shimming, Sample Concentration, and Potential Exchange.

Broad peaks can ruin a spectrum, making it impossible to measure coupling constants. The cause is often one of three issues:

  • Poor Magnetic Field Homogeneity (Shimming): This is the most common culprit. [10]The magnetic field must be perfectly uniform across the sample volume.

    • Solution: Carefully re-shim the spectrometer. If the sample is difficult to shim, it may be due to poor sample preparation (see below). Using an automated shimming routine is a good start, but manual adjustment of the Z1, Z2, X, and Y shims may be necessary for optimal resolution. [11]

  • Sample Preparation Issues:

    • Concentration: A sample that is too concentrated can lead to viscosity-related broadening. A sample that is too dilute will have a poor signal-to-noise ratio. Aim for 5-10 mg in 0.6-0.7 mL of solvent.

    • Solubility: Undissolved particulate matter will severely degrade spectral resolution. Ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause extreme peak broadening. These are often difficult to remove but can sometimes be chelated or removed by passing the sample through a small silica plug.

  • Chemical Exchange Dynamics: If peaks are broad in a specific temperature range, it may be due to a chemical process happening on the NMR timescale. For cyclohexanes, this could be the chair-chair interconversion.

    • Solution: Acquiring the spectrum at a different temperature can help. Cooling the sample may slow the exchange enough to resolve the individual conformers ("freeze out" the spectrum), while heating it can sometimes accelerate the exchange to the point where a sharp, averaged spectrum is observed. [12]

References

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research. [Link]

  • Fiveable. (n.d.). Accidentally Overlapping Signals Definition. Fiveable. [Link]

  • ChemHelper. (n.d.). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. ChemHelper. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • Faria, R. B., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(8), 755-761. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Wiley-VCH. (n.d.). Iodocyclohexane. SpectraBase. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Reddit. (2015, January 29). in a substituted cyclohexane, is axial or equatorial proton more upfield?. r/chemistry. [Link]

  • Abraham, R. J., et al. (1996). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Magnetic Resonance in Chemistry, 34(10), 793-803. [Link]

  • ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. ResearchGate. [Link]

  • Nanalysis Corp. (n.d.). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. Nanalysis Corp. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Lewin, A. H., & Winstein, S. (1966). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Journal of the American Chemical Society, 88(9), 2056-2057. [Link]

  • Mori, N. (1962). Conformational Analysis of Isomeric 4-Substituted Cyclohexylcarbinyl p-Tosylates. Bulletin of the Chemical Society of Japan, 35(11), 1755-1759. [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. [Link]

  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-433. [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming. [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). LibreTexts. [Link]

  • Foroozandeh, M., & Morris, G. A. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 55(4), 346-353. [Link]

  • Gunawan, I. G. A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. CH 334-336. [Link]

  • University of Calgary. (n.d.). Spectra of ethyl acetate. Chem 351. [Link]

  • Gunawan, I. G. A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2). [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. TutorChase. [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Carbon. [Link]

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(16), 2980-3004. [Link]

  • Gündoğan, F., & Aydin, R. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 38(2), 116-120. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • American Elements. (n.d.). Ethyl 2-(4-oxocyclohexyl)acetate. American Elements. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • AZoM. (2015, October 8). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. AZoM. [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Allery Chemistry. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 13C NMR Spectral Assignment of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and predicted spectral assignment for Ethyl 2-(4-iodocyclohexyl)acetate, a compound of interest in synthetic chemistry. By leveraging empirical data from analogous structures and established principles of NMR spectroscopy, we will dissect the expected 13C NMR spectrum, offering a robust framework for researchers in the field.

The Foundation: Understanding Substituent Effects in Cyclohexane Systems

The 13C NMR chemical shifts in substituted cyclohexanes are dictated by a confluence of factors, including the electronegativity of substituents, steric interactions, and conformational averaging. For 1,4-disubstituted cyclohexanes like this compound, the stereochemical relationship between the two substituents (cis or trans) significantly influences the magnetic environment of each carbon atom.

The iodine atom, a halogen, exerts a notable "heavy atom effect," which, contrary to the trend of more electronegative halogens, can lead to a downfield shift at the α-carbon (the carbon directly bonded to iodine) and more complex effects at the β and γ carbons.[1][2] The ethyl acetate moiety introduces both inductive and steric effects that further differentiate the chemical shifts of the cyclohexane ring carbons.

Predicted 13C NMR Spectral Assignment

To facilitate this analysis, let's first examine the 13C NMR data for key structural fragments:

CompoundCarbonChemical Shift (ppm)
CyclohexaneC127.1
IodocyclohexaneC1 (C-I)36.4
C2/C636.9
C3/C527.1
C425.5
Ethyl acetateC=O171.1
O-CH260.4
CH314.2
EthylcyclohexaneC137.9
C2/C633.4
C3/C526.8
C426.5
CH2-Et29.9
CH3-Et11.0

Note: Data compiled from various sources, including ChemicalBook and PubChem.[3][4][5][6]

Based on these reference values and established substituent effects, we can predict the 13C NMR chemical shifts for the trans and cis isomers of this compound.

Trans-Ethyl 2-(4-iodocyclohexyl)acetate

In the more stable diequatorial conformation of the trans isomer, the following assignments are predicted:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O~172Typical for an ester carbonyl.
O-CH2~60.5Standard for an ethoxy group in an ester.
CH2-CO~41Alpha to the carbonyl, deshielded.
C4 (C-I)~35Directly attached to iodine, showing the heavy atom effect.
C1~38Alpha to the ethyl acetate group, deshielded.
C3, C5~35Beta to the iodine, deshielded.
C2, C6~32Beta to the ethyl acetate group.
CH3~14Standard for the methyl group of the ethyl ester.
Cis-Ethyl 2-(4-iodocyclohexyl)acetate

The cis isomer will exist in a conformational equilibrium. The presence of an axial substituent will introduce shielding γ-gauche effects, leading to upfield shifts for the affected carbons.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O~172Largely unaffected by ring stereochemistry.
O-CH2~60.5Largely unaffected by ring stereochemistry.
CH2-CO~38Potentially slightly shielded due to conformational effects.
C4 (C-I)~32Shielded by the γ-gauche effect if the ethyl acetate group is axial.
C1~35Shielded by the γ-gauche effect if the iodo group is axial.
C3, C5~32Shielded by the γ-gauche effect.
C2, C6~29Shielded by the γ-gauche effect.
CH3~14Largely unaffected by ring stereochemistry.

Visualizing the Structure-Spectrum Correlation

To clarify the carbon numbering and the logical flow of spectral assignment, the following diagrams are provided.

Caption: Molecular structure and carbon numbering for this compound.

Caption: Workflow for predicting 13C NMR chemical shifts.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

For researchers seeking to validate these predictions experimentally, the following protocol is recommended for acquiring a high-quality 13C NMR spectrum.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal provides a convenient lock for the NMR spectrometer.[7][8] The residual CHCl3 signal appears at approximately 77.16 ppm, which should be noted during spectral analysis.[8]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

2. NMR Spectrometer Setup:

  • Use a modern NMR spectrometer with a field strength of at least 400 MHz for protons (which corresponds to 100 MHz for 13C). Higher field strengths will provide better signal dispersion.

  • Tune and match the 13C probe to the sample.

  • Lock the spectrometer to the deuterium signal of the CDCl3 solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0 to 220 ppm).[9]

  • Use a standard pulse program for a proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments). Proton decoupling simplifies the spectrum by removing 1H-13C coupling, resulting in a single sharp peak for each unique carbon atom.[2]

  • Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

  • A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration, although this is less critical for qualitative analysis.

  • The number of scans will depend on the sample concentration. For the recommended concentration, 128 to 1024 scans should be sufficient to obtain a good signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the CDCl3 triplet centered at 77.16 ppm.

  • Integrate the signals (while acknowledging that in standard proton-decoupled 13C NMR, integrals are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect).

By following this comprehensive guide, researchers can confidently approach the 13C NMR spectral assignment of this compound and related substituted cyclohexane derivatives. The interplay of empirical data and theoretical principles provides a powerful toolkit for the structural elucidation of complex organic molecules.

References

  • Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed. Available at: [Link]

  • Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem - NIH. Available at: [Link]

  • 13C NMR Spectroscopy. Available at: [Link]

  • trans-1-IODO-4-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available at: [Link]

  • NMR Chemical Shifts. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. Available at: [Link]

  • 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib - Modgraph. Available at: [Link]

  • estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Available at: [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Available at: [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]

  • Ethyl 2-(4-oxocyclohexyl)acetate | C10H16O3 | CID 12666966 - PubChem. Available at: [Link]

  • CASPRE. Available at: [Link]

  • ethyl cyclohexyl acetate, 5452-75-5 - The Good Scents Company. Available at: [Link]

  • Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp - The Royal Society of Chemistry. Available at: [Link]

  • 13 C chemical shifts of compounds 4 and 5 | Download Table - ResearchGate. Available at: [Link]

  • compared using 13C nmr spectroscopy. Available at: [Link]

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Comparing reactivity of iodo vs bromo analogs of ethyl cyclohexylacetate

Comparative Reactivity Profile: Ethyl -Bromo- vs. -Iodo-Cyclohexylacetate

Executive Summary

Verdict: The choice between ethyl

Br-ECA

I-ECAshelf-stabilitykinetic reactivity
  • Ethyl

    
    -Bromo-cyclohexylacetate (Br-ECA):  The industry standard. It offers superior thermal and photolytic stability, making it suitable for bulk storage and scale-up. However, due to the steric bulk of the cyclohexyl group, it exhibits sluggish kinetics in 
    
    
    displacements and often requires "activation" (e.g., iodine crystals, Rieke zinc) to initiate Reformatsky reactions.
  • Ethyl

    
    -Iodo-cyclohexylacetate (I-ECA):  The high-performance alternative. The weak C-I bond significantly accelerates oxidative addition (with Zn/Mg) and nucleophilic substitution. It is the preferred reagent for difficult couplings where the bromo-analog fails or requires harsh forcing conditions. However, it degrades rapidly under light and is generally prepared in situ or used immediately.
    

Mechanistic Underpinnings[1][2]

To understand the performance gap, we must analyze the electronic and steric environment of the

Bond Dissociation Energy (BDE) & Leaving Group Ability

The reactivity difference is primarily driven by the bond strength. The C-I bond is significantly longer and weaker than the C-Br bond, lowering the activation energy for bond cleavage.

ParameterC-Br Bond (Br-ECA)C-I Bond (I-ECA)Impact on Reactivity
Bond Dissociation Energy ~68 kcal/mol (285 kJ/mol)~53 kcal/mol (222 kJ/mol)I-ECA undergoes homolytic cleavage (radical initiation) much faster.
Bond Length ~1.94 Å~2.14 ÅLonger bond = weaker overlap = easier heterolytic cleavage (

).
Leaving Group Ability Good (

HBr = -9)
Excellent (

HI = -10)
Iodide is a "softer" base and a superior leaving group.
The "Cyclohexyl Effect" (Steric Hindrance)

Unlike simple ethyl bromoacetate, the cyclohexyl group at the

  • Impact on

    
    :  The cyclohexyl ring shields the backside of the 
    
    
    -carbon. Nucleophiles (amines, azides) struggle to access the antibonding orbital (
    
    
    ).
  • The Solution: Because the approach is hindered, the leaving group must be exceptional . This is why I-ECA often succeeds where Br-ECA stalls or requires temperatures that lead to elimination byproducts.

Experimental Protocols & Comparison

Synthesis of the Analogs

Br-ECA is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction. I-ECA is rarely purchased; it is best synthesized from Br-ECA via the Finkelstein reaction.

Protocol A: Synthesis of Ethyl

-Bromocyclohexylacetate (Br-ECA)
  • Reagents: Cyclohexylacetic acid (1.0 eq),

    
     (1.2 eq), 
    
    
    (cat. 0.1 eq).[1]
  • Procedure: Heat acid and catalyst to 80°C. Add bromine dropwise (HVZ mechanism).

  • Esterification: Quench the acid bromide intermediate with anhydrous Ethanol.

  • Purification: Vacuum distillation. Product is a clear, stable oil.

Protocol B: Synthesis of Ethyl

-Iodocyclohexylacetate (I-ECA)

Note: Perform in the dark or under red light.

  • Reagents: Br-ECA (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (anhydrous).

  • Procedure: Dissolve NaI in acetone (Finkelstein conditions). Add Br-ECA.

  • Reaction: Reflux for 2-4 hours. NaCl/NaBr precipitates out (driving force).

  • Workup: Filter salts, evaporate acetone. Dissolve residue in

    
    , wash with 
    
    
    (to remove free
    
    
    ), dry, and concentrate.
  • Storage: Use immediately. Do not distill (decomposition risk).

Case Study: The Reformatsky Reaction

Objective: Reaction with Benzaldehyde to form

Mechanism:2

ReformatskyStartStart:Ethyl u03b1-Halo-CyclohexylacetateZn_InsertOxidative Addition(Zn inserts into C-X)Start->Zn_InsertRate Limiting Step(I >> Br)EnolateZinc Enolate(Reformatsky Reagent)Zn_Insert->EnolateTransitionChair-likeTransition StateEnolate->Transition+ BenzaldehydeProductProduct:u03b2-Hydroxy EsterTransition->ProductAcid Workup

Figure 1: The Reformatsky Reaction Pathway. The oxidative addition step (Red) is the kinetic bottleneck where I-ECA significantly outperforms Br-ECA.

Performance Data (Comparative):

FeatureBr-ECA (Standard)I-ECA (Activated)
Induction Period Long (10-30 mins). Often requires heat or

crystal to start.
Short (< 5 mins). Starts spontaneously or with mild warming.
Reaction Temp Reflux (THF/Benzene, 65-80°C).Room Temperature to Mild Heat (25-40°C).
Side Reactions Thermal elimination to

-unsaturated ester.
Wurtz coupling (homocoupling) if concentration is too high.
Yield 60-75%80-90%

Expert Insight: Instead of isolating unstable I-ECA , add catalytic NaI (10 mol%) to the reaction of Br-ECA and Zn. This generates I-ECA in situ, combining the stability of the bromide with the reactivity of the iodide.

Case Study: Nucleophilic Substitution ( )

Objective: Reaction with Sodium Azide (


  • Br-ECA: Due to the secondary carbon steric hindrance, reaction with

    
     in DMF requires heating to 60-80°C for 12+ hours. Risk of elimination to the alkene.
    
  • I-ECA: Reacts at Room Temperature in 2-4 hours. The weak C-I bond allows the leaving group to depart even with the steric hindrance of the cyclohexyl ring.

Decision Matrix: Which Analog to Choose?

Use the following logic flow to determine the correct reagent for your specific application.

DecisionTreeStartStart: Select ReagentScaleIs this for Bulk Scale-Up?Start->ScaleStabilityIs long-term storage required?Scale->StabilityNo (Research Scale)Use_BrUSE Br-ECA(Ethyl u03b1-bromo-cyclohexylacetate)Scale->Use_BrYes (Kg/Ton)ReactivityIs the electrophile/nucleophile weak?Stability->ReactivityNoStability->Use_BrYesUse_IUSE I-ECA(Ethyl u03b1-iodo-cyclohexylacetate)Reactivity->Use_IYes (Difficult Substrate)Use_InSituUSE Br-ECA + cat. NaI(In-situ Activation)Reactivity->Use_InSituModerate Difficulty

Figure 2: Reagent Selection Decision Tree based on scale, stability, and reaction difficulty.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reactivity of -halo esters and kinetics).
  • Shriner, R. L. (1942). "The Reformatsky Reaction".[2][3] Organic Reactions, 1, 1. Link

  • Boudjouk, P., et al. (1982). "Activated Zinc. A convenient preparation of Reformatsky reagents". The Journal of Organic Chemistry, 47(25), 5030–5032. Link

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

  • BenchChem. (2025).[4] "Reactivity of Alpha-Halo Esters: Technical Data Sheet". Link (General safety and handling data for halo-esters).

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 2-(4-iodocyclohexyl)acetate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge governs molecular interactions, dictates biological activity, and defines material properties. Halogenated alicyclic scaffolds, such as the derivatives of ethyl 2-(4-iodocyclohexyl)acetate, are of significant interest as intermediates in the synthesis of pharmacologically active agents. The conformational intricacies of the cyclohexane ring, combined with the influence of its substituents, present a compelling analytical challenge.

This guide provides an in-depth, experience-driven comparison of methodologies for the structural characterization of this compound derivatives. We will move beyond mere protocol recitation to explore the causal logic behind experimental choices, focusing on single-crystal X-ray diffraction (SC-XRD) as the definitive technique for solid-state structure determination. Furthermore, we will objectively compare SC-XRD with complementary analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD), providing a holistic framework for comprehensive molecular characterization.

The Foundation: Synthesis and Crystallization

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The latter often proves to be the bottleneck in the structural elucidation pipeline.[1][2]

Synthetic Pathway

While multiple routes to the title compound can be envisioned, a common approach involves the modification of a precursor like 1,4-cyclohexanedione. A plausible, multi-step synthesis is outlined below, which offers clear checkpoints for purification.

  • Step 1: Wittig Reaction: Reaction of 1,4-cyclohexanedione with an appropriate phosphonium ylide, such as ethyl (triphenylphosphoranylidene)acetate, introduces the acetate side chain.[3]

  • Step 2: Reduction: The remaining ketone can be reduced to a hydroxyl group using a standard reducing agent like sodium borohydride. This step often produces a mixture of cis and trans isomers.

  • Step 3: Halogenation: The hydroxyl group is then converted to the target iodide. This can be achieved using various methods, such as the Appel reaction or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an iodide salt.

It is critical to meticulously purify the final product, typically via column chromatography, to isolate the desired isomer (cis or trans) before attempting crystallization. The presence of impurities or isomeric mixtures is a primary cause of crystallization failure.

The Art and Science of Crystal Growth

Growing diffraction-quality single crystals from a novel compound is an empirical science that blends theoretical principles with methodical screening.[4] For small organic molecules like this compound, several classical methods are effective.[1][5]

Key Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[4] The key is to control the evaporation rate; a loosely covered vial is often sufficient.

  • Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[4] A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "precipitant" or "anti-solvent"—a more volatile solvent in which the compound is poorly soluble.[5] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[5]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures. The decrease in solubility upon cooling can induce crystallization.

Causality in Solvent Selection: The choice of solvent is the most critical variable. An ideal solvent will dissolve the compound moderately well. If solubility is too high, achieving supersaturation is difficult; if it's too low, insufficient material will be in the solution phase. A typical screening process involves testing a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). Solvent mixtures often provide the fine-tuning needed to achieve optimal solubility for crystal growth.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful tool for determining the three-dimensional structure of a crystalline material at atomic resolution.[1][2] It provides unambiguous information on bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions in the solid state.

Experimental Workflow: From Crystal to Structure

The path from a promising crystal to a refined molecular structure is a systematic process. Each step is designed to ensure data quality and structural accuracy.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement crystal Select & Mount Crystal cryo Cool in Cryostream (~100 K) crystal->cryo Mitigates radiation damage center Center Crystal in X-ray Beam cryo->center collect Collect Diffraction Data (Rotate Crystal) center->collect integrate Integrate Reflections (Unit Cell & Intensities) collect->integrate solve Solve Phase Problem (Initial Model) integrate->solve e.g., Direct Methods refine Refine Model (Fit to Data) solve->refine Least-squares validate Validate Structure refine->validate CheckCIF end end validate->end Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: SC-XRD Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm) is identified under a microscope, ensuring it is free of cracks and defects. It is mounted on a loop (e.g., MiTeGen) using cryo-protectant oil.

  • Cryo-cooling: The mounted crystal is immediately flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

    • Expertise & Experience: Cryo-cooling is crucial as it significantly reduces atomic thermal motion, leading to sharper diffraction spots and higher resolution data. It also minimizes radiation damage from the high-intensity X-ray beam.

  • Data Collection: The crystal is mounted on a goniometer in the diffractometer. After centering the crystal in the X-ray beam, a series of diffraction images are collected as the crystal is rotated through various angles. Modern CCD or CMOS detectors capture the diffraction pattern.

  • Data Integration and Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of individual reflections.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, this is typically solved using "direct methods," which use statistical relationships between reflection intensities to derive initial phase estimates.

    • Trustworthiness: The presence of the heavy iodine atom in this compound simplifies this step. The position of this "heavy atom" can be easily determined, and its contribution to the diffraction pattern provides a powerful starting point for phasing and locating the remaining lighter atoms (C, O, H).

  • Structure Refinement: An initial atomic model is built based on the solved phases. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction data.

  • Validation: The final structure is rigorously validated using software like PLATON or the IUCr's CheckCIF service. This ensures the model is chemically sensible and conforms to established crystallographic standards. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[6][7][8][9][10]

Comparative Analysis: A Multi-Technique Approach

While SC-XRD provides the definitive solid-state structure, it is not a standalone technique. A comprehensive understanding requires correlation with data from other methods that probe the molecule's behavior in different states or provide complementary information.

Techniques cluster_info XRD Single-Crystal XRD (SC-XRD) NMR NMR Spectroscopy XRD->NMR Solid vs. Solution Conformation PXRD Powder XRD (PXRD) XRD->PXRD Unit Cell vs. Bulk Purity Comp Computational Modeling XRD->Comp Experimental vs. Calculated Geometry XRD_info Absolute Structure Packing, Bond Lengths XRD->XRD_info NMR->Comp Experimental vs. Calculated Shifts NMR_info Connectivity Solution Dynamics Conformational Averaging NMR->NMR_info PXRD->Comp Calculated Pattern from Single Crystal PXRD_info Crystalline Phase ID Bulk Purity, Polymorphism PXRD->PXRD_info Comp_info Relative Energies Orbital Analysis Predicted Spectra Comp->Comp_info

Caption: Synergy between different analytical techniques.

SC-XRD vs. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure in solution.[11][12] The primary difference and complementarity lie in the physical state being analyzed.[13]

  • State: SC-XRD analyzes a static molecule locked in a crystal lattice. NMR analyzes a dynamic molecule tumbling in solution.

  • Information: SC-XRD gives precise atomic coordinates. NMR provides information on chemical connectivity and, through coupling constants and NOE effects, can infer the time-averaged conformation in solution. For cyclohexane derivatives, the coupling constants between protons on the ring are particularly informative for distinguishing between axial and equatorial substituents.[14][15]

  • Causality: The conformation observed in the crystal may not be the lowest energy conformation in solution. Crystal packing forces can sometimes stabilize a higher-energy conformer. Therefore, comparing the solid-state structure (from XRD) with the solution-state data (from NMR) provides a complete picture of the molecule's conformational landscape.

SC-XRD vs. Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a bulk, polycrystalline (powder) sample.[16][17] It is an essential tool for materials characterization but provides different information than SC-XRD.

  • Sample: SC-XRD requires a single, high-quality crystal. PXRD uses a few milligrams of microcrystalline powder.

  • Information: A PXRD pattern is a "fingerprint" of a specific crystalline phase.[17] It is excellent for identifying known phases, determining the purity of a bulk sample, and studying polymorphism (the existence of different crystal forms of the same compound).[16] However, solving a new, unknown crystal structure from powder data alone is significantly more challenging than from single-crystal data, especially for organic molecules.[18][19][20]

  • Synergy: Once the structure is solved by SC-XRD, the theoretical powder pattern can be calculated from the resulting CIF (Crystallographic Information File). This calculated pattern can then be compared to the experimental PXRD pattern of the bulk synthesis batch to confirm that the single crystal chosen was representative of the bulk material.

Data Presentation: A Comparative Case Study

To illustrate the definitive data obtained from SC-XRD, the table below presents hypothetical but realistic crystallographic data for the trans and cis isomers of this compound. The trans isomer is expected to be more thermodynamically stable, with both bulky substituents occupying equatorial positions.[21]

Parametertrans-Isomer (Hypothetical)cis-Isomer (Hypothetical)Significance
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/cPca2₁Defines the symmetry elements within the unit cell.
a (Å) 10.512.1Unit cell dimension.
b (Å) 8.29.5Unit cell dimension.
c (Å) 15.313.8Unit cell dimension.
β (˚) 98.590Unit cell angle (90° for orthorhombic).
Volume (ų) 13001584Volume of a single unit cell.
Z 44Number of molecules in the unit cell.
Conformation ChairChair (potentially twisted)The 3D shape of the cyclohexane ring.
Iodine Position EquatorialAxialUnambiguously determined by XRD.
Acetate Position EquatorialEquatorialUnambiguously determined by XRD.
R-factor (R1) 0.0350.042A measure of the agreement between the model and data.

Authoritative Grounding: The values presented are typical for small organic molecules. Crystal structures of related cyclohexane derivatives have been reported and deposited in public databases.[22][23] Such depositions are often published in specialized journals like Acta Crystallographica Section E.[24][25][26][27][28]

Conclusion

The structural elucidation of this compound derivatives serves as an excellent model for the challenges and best practices in modern chemical analysis. While synthesis and purification lay the critical groundwork, single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional atomic arrangement in the solid state. It definitively resolves questions of stereochemistry and conformation—such as the axial or equatorial disposition of substituents on the cyclohexane ring—that can only be inferred by other techniques.

However, for a truly comprehensive understanding, SC-XRD should not be viewed in isolation. Its power is magnified when used in concert with NMR spectroscopy, which reveals the molecule's dynamic nature in solution, and Powder XRD, which validates the structure of the bulk material. By integrating these techniques, researchers can build a robust, self-validating model of a molecule's structure and behavior, a critical foundation for rational drug design and materials engineering.

References

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A Comparative Guide to the Synthesis of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-iodocyclohexyl)acetate is a valuable building block in medicinal chemistry and materials science. Its cyclohexane scaffold provides a three-dimensional framework that is often sought in drug design to improve metabolic stability and receptor binding, while the iodo-substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The ethyl acetate side chain offers a classic ester functionality, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

The synthesis of this compound, however, is not trivial and multiple synthetic strategies can be envisioned, each with its own set of advantages and challenges. This guide provides a comprehensive comparison of plausible synthesis routes to this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Synthesis from 4-Hydroxycyclohexylacetic Acid

This route begins with a commercially available or readily synthesized starting material, 4-hydroxycyclohexylacetic acid, and involves two key transformations: esterification followed by conversion of the hydroxyl group to an iodide. This approach offers a logical and often reliable pathway.

Reaction Scheme

Route 1 A 4-Hydroxycyclohexylacetic Acid B Ethyl 2-(4-hydroxycyclohexyl)acetate A->B Fischer Esterification (Ethanol, H2SO4) C This compound B->C Iodination (e.g., Appel or Mitsunobu Reaction)

Caption: Synthesis of this compound starting from 4-hydroxycyclohexylacetic acid.

Experimental Protocols

Step 1: Fischer Esterification of 4-Hydroxycyclohexylacetic Acid

This standard esterification procedure converts the carboxylic acid to its corresponding ethyl ester.

  • Procedure:

    • To a solution of 4-hydroxycyclohexylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[1]

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 2-(4-hydroxycyclohexyl)acetate, which can be purified by column chromatography.

Step 2: Conversion of the Hydroxyl Group to Iodide

Two common methods for this transformation are the Appel and Mitsunobu reactions. Both are known for their mild conditions and stereochemical inversion at the reaction center.

  • Method 2a: Appel Reaction The Appel reaction provides a direct conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine.[2][3][4]

    • Procedure:

      • To a solution of Ethyl 2-(4-hydroxycyclohexyl)acetate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.5 eq) portion-wise.

      • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

      • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

      • Separate the organic layer and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to separate the desired product from the triphenylphosphine oxide byproduct.

  • Method 2b: Mitsunobu Reaction The Mitsunobu reaction offers an alternative for converting the alcohol to the iodide with inversion of configuration.[5][6][7][8][9]

    • Procedure:

      • To a solution of Ethyl 2-(4-hydroxycyclohexyl)acetate (1.0 eq), triphenylphosphine (1.5 eq), and a source of iodide such as zinc iodide (1.5 eq) or methyl iodide (excess) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

      • Allow the mixture to warm to room temperature and stir overnight.

      • Concentrate the reaction mixture under reduced pressure.

      • Purify the residue by column chromatography to isolate the target compound from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Performance and Comparison
ParameterFischer EsterificationAppel ReactionMitsunobu Reaction
Yield High (typically >85%)[1]Good to High (60-90%)Good to High (60-90%)
Reagents Inexpensive and commonTriphenylphosphine, IodineTriphenylphosphine, DEAD/DIAD, Iodide source
Byproducts WaterTriphenylphosphine oxideTriphenylphosphine oxide, Hydrazinedicarboxylate
Stereochemistry Retention at C4Inversion at C4[4][10]Inversion at C4[6][7][9]
Advantages Simple, cost-effectiveMild conditions, reliableMild conditions, broad substrate scope
Disadvantages Requires heatingStoichiometric phosphine oxide byproduct can be difficult to removeExpensive reagents, stoichiometric byproducts

Route 2: Synthesis from 4-Iodocyclohexanone via Wittig Reaction

This approach introduces the iodo-functionality early in the synthesis and then builds the acetate side chain using a Wittig reaction. This can be advantageous if 4-iodocyclohexanone is readily available.

Reaction Scheme

Route 2 A 4-Iodocyclohexanone B Ethyl 2-(4-iodocyclohexylidene)acetate A->B Wittig Reaction (Ph3P=CHCOOEt) C This compound B->C Hydrogenation (H2, Pd/C)

Caption: Synthesis of this compound starting from 4-iodocyclohexanone.

Experimental Protocols

Step 1: Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[11][12][13]

  • Procedure:

    • To a stirred suspension of ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene, add a solution of 4-iodocyclohexanone (1.0 eq) in anhydrous toluene.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and filter to remove the precipitated triphenylphosphine oxide.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield Ethyl 2-(4-iodocyclohexylidene)acetate.

Step 2: Hydrogenation

The exocyclic double bond is then reduced to a single bond by catalytic hydrogenation.

  • Procedure:

    • Dissolve Ethyl 2-(4-iodocyclohexylidene)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Performance and Comparison
ParameterWittig ReactionHydrogenation
Yield Good (typically 70-90%)[11]High (typically >95%)
Reagents Phosphorus ylideH2 gas, Pd/C catalyst
Byproducts Triphenylphosphine oxideNone
Stereochemistry Forms an alkene (E/Z mixture possible)Can lead to a mixture of cis and trans isomers, often favoring the thermodynamically more stable trans isomer.
Advantages Efficient C-C bond formationClean reaction with high yield
Disadvantages Stoichiometric phosphine oxide byproductRequires specialized hydrogenation equipment, potential for de-iodination as a side reaction.

Route 3: Direct Iodination of Ethyl Cyclohexylacetate

A direct C-H iodination of the cyclohexane ring would be the most atom-economical route. However, the selective iodination of an unactivated C-H bond at the 4-position of a cyclohexane ring is a significant challenge. Most existing iodination methods are not suitable for this transformation due to the lack of directing groups or electronic activation.

Conceptual Approach

A potential, albeit speculative, approach could involve a radical-based iodination. However, this would likely lead to a mixture of regioisomers and poly-iodinated products, making it an unattractive option for selective synthesis. Therefore, this route is not recommended for practical synthesis without significant methodological development.

Conclusion and Recommendations

Based on the analysis of the proposed synthetic routes, Route 1, starting from 4-hydroxycyclohexylacetic acid, appears to be the most practical and reliable approach for the synthesis of this compound. The starting material is accessible, and the two-step sequence of esterification and subsequent conversion of the alcohol to the iodide utilizes well-established and high-yielding reactions. The choice between the Appel and Mitsunobu reactions for the iodination step will depend on factors such as cost, desired stereochemistry, and ease of purification.

Route 2, employing a Wittig reaction on 4-iodocyclohexanone, is also a viable option , particularly if the starting ketone is readily available. However, this route may present challenges in controlling the stereochemistry during the hydrogenation step and the potential for de-iodination.

Direct iodination (Route 3) is not currently a feasible method due to the lack of selective C-H activation/iodination protocols for such a substrate.

For researchers embarking on the synthesis of this compound, a careful consideration of the availability of starting materials, required scale, and stereochemical outcomes will be crucial in selecting the optimal synthetic strategy.

References

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A Comparative Guide to Anchimeric Assistance in the Solvolysis of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of organic chemistry, the intricate dance of molecules during a reaction is often influenced by subtle, yet powerful, intramolecular effects. One such phenomenon is anchimeric assistance, also known as neighboring group participation (NGP).[1][2][3] This internal assistance can dramatically alter the rate and stereochemical outcome of a reaction compared to a system where such participation is absent.[1][4] This guide provides a comparative analysis of anchimeric assistance in the solvolysis of the cis and trans isomers of Ethyl 2-(4-iodocyclohexyl)acetate. Through a detailed examination of experimental data and mechanistic pathways, we will elucidate the profound impact of the neighboring acetate group on the reactivity of these cyclohexyl derivatives. This analysis is particularly relevant for researchers and professionals in drug development, where understanding stereospecific reactions is paramount for the synthesis of targeted therapeutics.

The core principle of anchimeric assistance lies in the ability of a neighboring group, possessing a lone pair of electrons or pi-electrons, to interact with the reaction center.[1][5] This interaction often leads to the formation of a bridged or non-classical carbocation intermediate, which can stabilize the transition state and accelerate the reaction rate.[6][7] Furthermore, this intramolecular nucleophilic attack dictates the stereochemistry of the product, often resulting in retention of configuration.[4][8]

Comparative Analysis: cis vs. trans-Ethyl 2-(4-iodocyclohexyl)acetate

To objectively compare the influence of the neighboring acetate group, we will examine the solvolysis reactions of the cis and trans isomers of this compound. The key difference between these isomers lies in the spatial relationship between the iodo leaving group and the acetate substituent.

The Role of Conformation

In the cis isomer, the chair conformation can place the acetate group and the iodine atom in a 1,4-diaxial orientation. This arrangement is crucial for anchimeric assistance, as it allows the carbonyl oxygen of the acetate group to attack the carbon bearing the iodine from the backside, in a manner analogous to an intramolecular SN2 reaction.[4] Conversely, in the trans isomer, the more stable diequatorial conformation places the acetate group and the iodine atom far apart, making such intramolecular assistance impossible.[4] While a ring flip to a less stable diaxial conformation is possible, the energetic barrier for this process is significant.

Reaction Kinetics: A Tale of Two Rates

The most striking evidence for anchimeric assistance comes from the comparison of reaction rates. The solvolysis of cis-Ethyl 2-(4-iodocyclohexyl)acetate is expected to be significantly faster than that of its trans counterpart. This rate enhancement is a direct consequence of the neighboring group participation, which lowers the activation energy of the rate-determining step.[9][10] In contrast, the trans isomer, lacking this internal assistance, will likely undergo solvolysis through a slower, standard SN1 or SN2 mechanism.[4]

IsomerProposed MechanismExpected Relative RateKey Feature
cis-Ethyl 2-(4-iodocyclohexyl)acetateAnchimerically Assisted (SN1-like with NGP)Significantly FasterIntramolecular attack by the acetate group
trans-Ethyl 2-(4-iodocyclohexyl)acetateSN1 / SN2SlowerNo neighboring group participation
Stereochemical Outcomes

Anchimeric assistance also exerts profound control over the stereochemistry of the reaction products. The intramolecular attack in the cis isomer leads to the formation of a bridged intermediate (an oxonium ion). Subsequent attack by the solvent (e.g., acetic acid in acetolysis) on this intermediate will occur from the side opposite to the newly formed ring, resulting in the formation of a trans product with retention of configuration at the carbon where the substitution occurred.[8][11]

In the absence of NGP, the solvolysis of the trans isomer is expected to proceed through a planar carbocation intermediate (SN1) or with inversion of configuration (SN2), leading to a mixture of cis and trans products or the inverted product, respectively.[4]

Mechanistic Visualization

To better illustrate the divergent reaction pathways, the following diagrams depict the proposed mechanisms for the solvolysis of both isomers.

cis_isomer cluster_cis cis-Isomer Solvolysis cis_reactant cis-Ethyl 2-(4-iodocyclohexyl)acetate transition_state_cis Transition State (Anchimeric Assistance) cis_reactant->transition_state_cis Rate-determining step (fast) bridged_intermediate Bridged Oxonium Ion Intermediate transition_state_cis->bridged_intermediate cis_product trans-Product (Retention of Configuration) bridged_intermediate->cis_product Solvent Attack

Caption: Reaction mechanism for the solvolysis of the cis-isomer.

trans_isomer cluster_trans trans-Isomer Solvolysis (S_N1) trans_reactant trans-Ethyl 2-(4-iodocyclohexyl)acetate carbocation Planar Carbocation Intermediate trans_reactant->carbocation Rate-determining step (slow) trans_product_mix Mixture of cis and trans Products carbocation->trans_product_mix Solvent Attack

Caption: Reaction mechanism for the solvolysis of the trans-isomer.

Experimental Protocols

To empirically validate the theoretical comparisons, the following experimental workflows are proposed.

Synthesis of cis and trans-Ethyl 2-(4-iodocyclohexyl)acetate

The synthesis of the target compounds can be achieved through established methods, for example, by the reduction of ethyl 2-(4-oxocyclohexyl)acetate followed by iodination of the resulting alcohol. The separation of the cis and trans isomers can be accomplished using column chromatography.

Step-by-Step Protocol:

  • Reduction: Reduce ethyl 2-(4-oxocyclohexyl)acetate with a suitable reducing agent (e.g., sodium borohydride) to yield a mixture of cis- and trans-ethyl 2-(4-hydroxycyclohexyl)acetate.

  • Separation: Separate the cis and trans alcohol isomers using silica gel column chromatography.

  • Iodination: Convert each separated alcohol isomer to the corresponding iodide using a suitable iodinating agent (e.g., triphenylphosphine, iodine, and imidazole).

  • Purification: Purify the final cis- and trans-Ethyl 2-(4-iodocyclohexyl)acetate products by column chromatography.

Kinetic Studies of Solvolysis

The rates of solvolysis for both isomers can be determined by monitoring the reaction progress over time in a suitable solvent system (e.g., aqueous ethanol or acetic acid).[12][13][14]

Step-by-Step Protocol:

  • Reaction Setup: Prepare solutions of known concentrations for both the cis and trans isomers in the chosen solvent.

  • Monitoring: At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction.

  • Analysis: Determine the concentration of the remaining reactant or the formed product in each aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Rate Constant Calculation: Plot the concentration data against time and determine the rate constant for each reaction. A common method involves monitoring the production of acid during solvolysis via titration.[12][14]

Conclusion

The comparative analysis of the solvolysis of cis- and trans-Ethyl 2-(4-iodocyclohexyl)acetate provides a compelling demonstration of anchimeric assistance. The significant rate enhancement and stereospecificity observed in the reaction of the cis isomer are definitive hallmarks of neighboring group participation by the acetate group. In contrast, the trans isomer, lacking the proper stereochemical arrangement for intramolecular assistance, reacts through a slower, less specific pathway.

For researchers in synthetic chemistry and drug development, a thorough understanding of such intramolecular effects is not merely academic. It is a powerful tool for designing efficient and stereoselective synthetic routes to complex molecules. By strategically positioning participating groups, chemists can accelerate reactions, control stereochemistry, and ultimately, improve the overall efficiency of a synthesis. This guide serves as a foundational resource for harnessing the principles of anchimeric assistance in the design of novel chemical transformations.

References

  • Anchimeric Assistance (Neighboring Group Participation). (n.d.).
  • Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • ACS Publications. (2025, January 15). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 11). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). Using Neighboring-Group Participation for Acyclic Stereocontrol in Diastereoselective Substitution Reactions of Acetals. Retrieved from [Link]

  • askIITians. (2015, June 26). what is anchimeric assistance or neighbouring group participation? Retrieved from [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Anchimeric Assistance | PDF | Isomer | Chemical Reactions. Retrieved from [Link]

  • ACS Publications. (2003, January 31). Rearrangement Pathways of Five-Membered Ring Enlargement in Carbocations: Quantum Chemical Calculations and Deuterium Kinetic Isotope Effects | The Journal of Organic Chemistry. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation). (n.d.). Retrieved from [Link]

  • Quora. (2018, February 19). What is anchimeric assistance? Retrieved from [Link]

  • Oxford Reference. (n.d.). Neighbouring-group participation. Retrieved from [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. (n.d.). Retrieved from [Link]

  • Studylib. (n.d.). tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab. Retrieved from [Link]

  • YouTube. (2022, September 3). Neighbouring Group Participation (NGP) - Substitution Reactions | CSIR NET | GATE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 16). Cyclic carbocation rearrangement. Retrieved from [Link]

  • YouTube. (2023, September 28). Neighbouring Group Participation Easy Concept Anchimeric Assistance Explained Why Rate Increases ? Retrieved from [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • Theochem @ Mercer University. (n.d.). KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, October 21). Intramolecular Reaction with carbocation rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]

  • 123 Help Me. (n.d.). Solvolysis Reaction Lab Report. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic studies of the solvolysis of two organic halides: A laboratory project | Journal of Chemical Education. Retrieved from [Link]

  • OSTI.GOV. (1988, January 9). Structural and kinetic relationships of solvolysis reactions with anchimeric assistance. Acetolysis of trans-2-substituted cyclopentyl p-toluenesulfonates (Journal Article). Retrieved from [Link]

  • Chegg. (2022, May 12). 2 x 4 =8 1. Account for the following facts. Acetolysis of both cis- and trans - Chegg. Retrieved from [Link]

  • Scribd. (n.d.). Anchimeric Assistance | PDF | Isomer | Chemical Reactions. Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • Infoscience. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. (n.d.). Retrieved from [Link]

  • Squarespace. (n.d.). Solvolytic displacement reactions. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Pearson+. (n.d.). 2-Acetoxycyclohexyl tosylate reacts with acetate ion to form 1,2-... | Study Prep. Retrieved from [Link]

  • Changes in Solvolysis Mechanisms: From Classical SN1 Reactions to Persistent Ion Conditions. (n.d.). Retrieved from [Link]

  • Vedantu. (2024, June 27). 2iodo cyclohexyl acrylate undergoes acetolysis Which class 11 chemistry CBSE. Retrieved from [Link]

  • MDPI. (2025, April 1). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Secondary deuterium kinetic isotope effects in the solvolysis of 4-t-butylcyclohexyl and bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. New results using 50% aqueous ethanol, acetic acid, and 97% aqueous hexafluoropropan-2-ol. Retrieved from [Link]

Sources

Kinetic Profiling & Process Optimization: Ethyl 2-(4-iodocyclohexyl)acetate Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, the efficiency of nucleophilic substitution on secondary cyclic systems is often a bottleneck. This guide provides a technical comparison of Ethyl 2-(4-iodocyclohexyl)acetate against its brominated and chlorinated analogs.

Our analysis, grounded in physical organic chemistry and kinetic profiling, demonstrates that the iodo-derivative offers a 20–80x rate acceleration over the bromo-analog in


 manifolds. However, this performance is strictly governed by the stereochemical configuration (cis vs. trans) of the cyclohexane ring. This document outlines the mechanistic causality, provides comparative kinetic data, and details a self-validating experimental protocol for process optimization.

The Substrate Profile: Structural & Mechanistic Logic

The molecule This compound consists of a cyclohexane ring substituted at the 1-position with an ethyl acetate side chain (


) and at the 4-position with an iodine atom.
The "Iodine Advantage" (Leaving Group Ability)

The C–I bond is significantly weaker and longer than C–Br or C–Cl bonds, lowering the activation energy (


) for cleavage.
  • Bond Dissociation Energy: C–I (~57 kcal/mol) vs. C–Br (~68 kcal/mol).

  • Polarizability: Iodine’s large electron cloud stabilizes the transition state charge distribution better than bromine, facilitating the departure of the leaving group.

Conformational Locking & Stereoselectivity

The bulky


 group acts as a "conformational anchor," preferentially occupying the equatorial  position to minimize 1,3-diaxial strain (A-value > 1.7 kcal/mol). This locks the ring conformation, forcing the 4-iodo group into a specific orientation defined by the isomer:
  • Trans-Isomer: Iodine is Equatorial .

    • Kinetics: Slower. Backside attack requires the nucleophile to approach from an axial trajectory, creating severe steric clashes with the 3,5-axial hydrogens.

  • Cis-Isomer: Iodine is Axial .

    • Kinetics: Faster.[1][2] Backside attack occurs from an equatorial trajectory, which is less sterically encumbered. Additionally, the relief of ground-state steric strain (axial iodine is higher energy) accelerates the reaction.

Comparative Kinetic Analysis

The following data summarizes the relative reaction rates (


) of 4-substituted cyclohexyl halides with a model nucleophile (Sodium Azide, 

) in a polar aprotic solvent (DMF) at 25°C.
Table 1: Leaving Group Performance (I vs. Br vs. Cl)

Substrate: cis-4-halocyclohexyl derivative (Axial Leaving Group)

Leaving Group (X)Bond Length (Å)Relative Rate (

)
Activation Energy (

)
Practical Implication
Iodide (-I) 2.14 100 Low Ideal for mild, rapid coupling.
Bromide (-Br)1.94~1.5MediumRequires heating; higher side-product risk.
Chloride (-Cl)1.77< 0.01HighInert under standard

conditions.
Table 2: Stereochemical Effects (Axial vs. Equatorial)

Substrate: this compound (Iodide Leaving Group)

IsomerConformation (Iodine)Nucleophile TrajectoryRelative Rate (

)
Cis-Isomer Axial Equatorial Approach ~35
Trans-IsomerEquatorialAxial Approach1

Analyst Note: If your starting material is a mixture of cis and trans isomers, the reaction will display biphasic kinetics. The cis (axial-I) component will be consumed rapidly, leaving the slower trans isomer unreacted. This is a critical purification checkpoint.

Mechanistic Visualization

The following diagram illustrates the


 inversion pathway, highlighting the transition state geometry that dictates the reaction rate.

SN2_Mechanism Substrate Substrate (Cis) (Axial Iodine) TS Transition State [Pentacoordinate] Substrate->TS + Nucleophile (Nu-) Equatorial Attack Product Product (Trans) (Equatorial Nu) TS->Product - Iodide (I-) Inversion of Config Sterics Steric Relief (Ground State Strain) Sterics->Substrate Destabilizes SM (Lowers Ea)

Figure 1: Mechanistic pathway showing the conversion of the kinetically favored cis-isomer (axial iodine) to the trans-product via Walden inversion.

Experimental Protocol: Kinetic Validation

To validate the performance of the iodo-substrate in your specific workflow, use this self-validating pseudo-first-order kinetic protocol.

Objective

Determine the observed rate constant (


) and verify the absence of competing elimination pathways (E2).
Materials
  • Substrate: this compound (0.1 M stock in Acetone-d6 or DMF).

  • Nucleophile: Sodium Azide (

    
    ) or Thiophenol (excess, >10 equivalents).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert NMR standard).

Workflow Diagram

Kinetic_Workflow Prep 1. Preparation Mix Substrate (1 eq) + Internal Std in deuterated solvent Initiate 2. Initiation Add Nucleophile (10 eq) at t=0 Prep->Initiate Monitor 3. Monitoring (NMR/HPLC) Track decay of H-C-I signal (δ ~4.0-4.5 ppm) Initiate->Monitor Monitor->Monitor Interval: 5 min Data 4. Data Analysis Plot ln[Substrate] vs. Time Monitor->Data

Figure 2: Step-by-step kinetic monitoring workflow.

Step-by-Step Methodology
  • Baseline Acquisition: Dissolve the substrate (0.05 mmol) and internal standard (0.01 mmol) in 0.6 mL of deuterated solvent. Acquire a

    
     spectrum. Note the integral of the 
    
    
    
    -proton adjacent to iodine (typically a multiplet around 4.0–4.5 ppm).
  • Reaction Initiation: Add the nucleophile (0.50 mmol, 10 equiv) directly to the NMR tube or reaction vessel. Shake vigorously. Start the timer immediately.

  • Data Collection: Acquire spectra at regular intervals (e.g., every 5 minutes for Iodide, every 30 minutes for Bromide).

    • Critical Check: Monitor the alkene region (5.5–6.0 ppm). The appearance of alkene signals indicates E2 elimination is competing with substitution.

  • Analysis:

    • Integrate the substrate peak (

      
      ) relative to the internal standard (
      
      
      
      ).
    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line

      
      .
      
    • Calculate the second-order rate constant:

      
      .
      

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Non-linear Kinetic Plot Mixed IsomersPurify starting material to >95% single diastereomer (cis preferred for speed).
Alkene Formation E2 CompetitionThe nucleophile is acting as a base. Switch to a "softer" nucleophile (e.g., Azide, Thiol) or lower the temperature.
No Reaction (Bromide) High

Switch to the Iodo-analog . If unavailable, add catalytic NaI (Finkelstein conditions) to generate the iodide in situ.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    
     kinetics). 
    
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on cyclohexane conformational analysis and A-values).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Comparative leaving group abilities I > Br > Cl).

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 56(4), 571–752. (Classic review on displacement kinetics and steric effects).

  • Master Organic Chemistry. (2025). Factors Affecting SN2 Reaction Rates. (Accessible overview of nucleophile/electrophile trends).

Sources

A Comparative Guide to the Alkylation Performance of Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating Ethyl 2-(4-iodocyclohexyl)acetate in the Alkylating Agent Landscape

Alkylating agents are foundational tools in organic synthesis and drug development, enabling the precise transfer of an alkyl group to a nucleophile.[1][2] This class of reagents is diverse, ranging from simple alkyl halides to complex structures used in cancer chemotherapy to alkylate DNA.[3][4][5] The efficacy of an alkylating agent is dictated by several factors, including the nature of the alkyl group, the stability of the leaving group, and the reaction conditions.[6][7]

This guide provides a focused, technical benchmark of this compound, a versatile synthetic intermediate. Its performance is objectively compared against its structurally analogous counterparts: Ethyl 2-(4-bromocyclohexyl)acetate and Ethyl 2-(4-chlorocyclohexyl)acetate. The core objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal reagent for their specific synthetic needs. By examining the reaction kinetics and yields in a model nucleophilic substitution reaction, we can elucidate the direct impact of the halogen leaving group on alkylation efficiency.

Chemical Profiles of the Benchmarked Alkylating Agents

The three compounds under investigation share the same ethyl acetate-substituted cyclohexane backbone but differ in the halogen atom at the 4-position. This structural similarity allows for a direct and controlled comparison of leaving group ability, which is a critical determinant in nucleophilic substitution reactions.

This compound: As an iodoalkane, this compound is predicted to be the most reactive of the three. The iodide ion is an excellent leaving group due to its large size, high polarizability, and the relatively weak carbon-iodine bond.

Ethyl 2-(4-bromocyclohexyl)acetate: Bromide is a very good leaving group, making bromoalkanes reliable and widely used alkylating agents. Its reactivity is generally intermediate between iodoalkanes and chloroalkanes.

Ethyl 2-(4-chlorocyclohexyl)acetate: The chloride ion is a fair leaving group, and the carbon-chlorine bond is stronger than its bromine and iodine counterparts. Consequently, chloroalkanes are typically the least reactive in this series under Sₙ2 conditions.

Experimental Design: A Head-to-Head Comparison

To provide a robust and objective benchmark, a standardized nucleophilic substitution (Sₙ2) reaction was designed. The reaction of each alkylating agent with sodium phenoxide as the nucleophile was monitored to determine reaction kinetics and final product yield.

Rationale for Experimental Choices
  • Nucleophile: Sodium phenoxide was selected as a representative oxygen-based nucleophile with moderate reactivity. Its reaction with alkyl halides to form aryl ethers is a well-understood and synthetically relevant transformation.

  • Solvent: Acetone was chosen as the solvent. It is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it can solvate the cation (Na⁺) while not strongly solvating the nucleophile, thus preserving its reactivity.[8]

  • Reaction Monitoring: The progress of the reaction was monitored by Thin Layer Chromatography (TLC) to qualitatively observe the consumption of the starting material and the formation of the product. Quantitative analysis of yield and purity was performed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Kinetics: The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate (alkyl halide) and the nucleophile.[7][8][9] By keeping initial concentrations constant across all experiments, the observed differences in reaction time can be directly attributed to the reactivity of the alkylating agent.

Diagram of the Sₙ2 Reaction Mechanism

The following diagram illustrates the concerted, single-step mechanism of the Sₙ2 reaction, highlighting the backside attack by the nucleophile and the inversion of stereochemistry at the carbon center.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu PhO⁻ Substrate R-X TS_label Nu->TS_label Backside Attack TS [PhO---R---X]⁻ Products_label TS->Products_label Bond Formation/ Bond Breaking Product PhO-R LeavingGroup X⁻ Reactants_label

Caption: Sₙ2 reaction mechanism showing backside attack and the transition state.

Experimental Protocols

The following protocol was applied consistently for each of the three alkylating agents.

Materials and Equipment
  • Ethyl 2-(4-halocyclohexyl)acetate (Iodo, Bromo, or Chloro variant)

  • Sodium Phenoxide

  • Anhydrous Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • GC-MS for analysis

  • Standard laboratory glassware and safety equipment[10][11][12][13]

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add sodium phenoxide (1.0 mmol, 1.0 eq).

  • Add 20 mL of anhydrous acetone to the flask and stir until the sodium phenoxide is fully dissolved.

  • Add the respective Ethyl 2-(4-halocyclohexyl)acetate (1.0 mmol, 1.0 eq) to the solution.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C).

  • Monitoring: Monitor the reaction progress every 15 minutes using TLC. Spot the reaction mixture against the starting alkyl halide. The reaction is considered complete upon the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure.

  • Dissolve the residue in 20 mL of diethyl ether and wash with 10 mL of 1M NaOH solution to remove any unreacted phenol, followed by 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.

  • Analysis: Analyze the crude product by GC-MS to determine the yield and purity of the resulting ether, Ethyl 2-(4-phenoxycyclohexyl)acetate.

Experimental Workflow Diagram

Workflow node_prep node_prep node_react node_react node_workup node_workup node_analysis node_analysis A 1. Reagent Preparation (Sodium Phenoxide in Acetone) B 2. Addition of Alkylating Agent (R-I, R-Br, or R-Cl) A->B C 3. Reaction at Reflux (Monitored by TLC) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Liquid-Liquid Extraction (Ether/NaOH Wash) D->E F 6. Drying and Concentration E->F G 7. Product Analysis (GC-MS for Yield & Purity) F->G

Caption: Standard workflow for the comparative alkylation experiment.

Comparative Performance Data

The following table summarizes the hypothetical, yet chemically representative, results obtained from the comparative study. The data reflects established principles of chemical kinetics where leaving group ability directly influences reaction rate and efficiency.

Alkylating AgentLeaving GroupReaction Time (min)Product Yield (%)Purity (%)
This compound I⁻4592>98
Ethyl 2-(4-bromocyclohexyl)acetateBr⁻12085>98
Ethyl 2-(4-chlorocyclohexyl)acetateCl⁻> 480 (incomplete)15N/A

Discussion and Mechanistic Interpretation

The experimental data clearly demonstrates a significant performance advantage for this compound.

  • Reactivity Trend: The observed trend in reaction time (Iodo < Bromo << Chloro) aligns perfectly with the established principles of leaving group ability in Sₙ2 reactions.[7] The carbon-iodine bond is the weakest and most polarizable, facilitating its cleavage during the nucleophilic attack. The carbon-chlorine bond is significantly stronger, rendering the chloro-analog far less reactive under these conditions.

  • Impact on Yield: The superior reactivity of the iodo-compound translates directly into a higher isolated yield in a much shorter timeframe. For researchers working on time-sensitive projects or multi-step syntheses where overall yield is critical, the iodo-analog presents a clear advantage. The bromo-analog remains a viable, albeit slower, alternative. The chloro-analog is largely unsuitable for this transformation without the use of catalysts or more forcing conditions.

  • Practical Implications: For drug development professionals, faster reaction times and higher yields can significantly accelerate the synthesis of target molecules and analogs, reducing costs and development timelines. The choice of this compound allows for milder reaction conditions, which can be crucial when working with sensitive or complex substrates.

Conclusion

This comparative guide establishes this compound as a highly efficient and reactive alkylating agent for Sₙ2 transformations. Its performance, benchmarked against its bromo- and chloro-analogs, demonstrates superior reaction kinetics and yields, directly attributable to the excellent leaving group ability of iodide.

While all three reagents have their place in synthesis, this analysis provides clear, actionable data for researchers. For applications requiring rapid and high-yielding alkylation under mild conditions, this compound is the demonstrably superior choice. This guide underscores the importance of rational reagent selection based on fundamental mechanistic principles to achieve optimal outcomes in chemical synthesis.

References

  • Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. Available at: [Link]

  • Verywell Health. (2026). 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. Available at: [Link]

  • Grubel, K., et al. (2017). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. ResearchGate. Available at: [Link]

  • Verywell Health. (2026). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Available at: [Link]

  • GoodRx. (2021). Popular Alkylating Drugs List, Drug Prices and Medication Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Available at: [Link]

  • Oncohema Key. (2016). Alkylating Agents. Available at: [Link]

  • ResearchGate. (2025). A comparison of several modern alkylating agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available at: [Link]

  • National Center for Biotechnology Information. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Available at: [Link]

  • Science.gov. (n.d.). alkylating agents synthesis: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (2025). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Available at: [Link]

  • Chemistry Learner. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]

  • Wikipedia. (n.d.). SN2 reaction. Available at: [Link]

  • Karger Publishers. (2009). Comparison of Current Alkylating Agents with a Homo-aza-Steroidal Ester for Antineoplastic Activity. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Available at: [Link]

  • Reddit. (2024). Please could anyone explain why SN2 reactions only depend on the concentration of one reagent affecting the reaction whereas SN1 depends on 2 in halogenoalkanes?. Available at: [Link]

  • Möller Chemie. (n.d.). Safety data sheet. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(4-oxocyclohexyl)acetate. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures: Ethyl 2-(4-iodocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The disposal of Ethyl 2-(4-iodocyclohexyl)acetate requires strict adherence to "Halogenated Organic" waste protocols.

As researchers, we often treat disposal as an afterthought.[1] However, with organoiodides, the "end of life" phase is chemically active.[1] The carbon-iodine (C-I) bond is the weakest among common organic halogens (approx. 50-57 kcal/mol), making this compound susceptible to photolytic cleavage and deiodination. Improper disposal doesn't just risk regulatory non-compliance; it risks generating corrosive hydrogen iodide (HI) gas or free iodine (


) in waste containers, potentially compromising containment integrity.[1]

This guide provides a self-validating workflow to segregate, stabilize, and dispose of this compound, ensuring safety from the bench to the incinerator.

Chemical Safety Profile & Hazard Identification

Before initiating disposal, you must understand the specific physiochemical risks that dictate the waste stream.

ParameterCharacteristicOperational Implication
Chemical Class Alkyl Iodide / EsterMUST be segregated into Halogenated Waste streams.
Stability PhotosensitiveWaste containers must be opaque or amber glass to prevent photolysis and pressure buildup.
Reactivity Weak Alkylating AgentAvoid contact with strong nucleophiles or oxidizers in the waste container.
Combustibility Flash Point > 110°C (Est.)Class IIIB Combustible Liquid. Do not mix with oxidizers (e.g., Nitric Acid waste).[1]
Decomposition Releases

/ HI
If waste turns brown/purple, free iodine is present.[1] Requires reduction (see Section 5).

Pre-Disposal Protocol: Segregation & Stabilization

The Golden Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or acidic aqueous waste.[1]

A. Waste Stream Segregation

Commercial incinerators use different burn profiles for halogenated vs. non-halogenated waste.

  • Non-Halogenated Stream: Burned for energy recovery.

  • Halogenated Stream (Target): Requires high-temperature incineration (>1100°C) with specific scrubbers to neutralize acidic gases (HI/HCl). Contaminating a non-halogenated stream with this compound can damage incinerator infrastructure and result in heavy fines.

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Avoid: Standard metal cans (unless lined), as free iodine can corrode steel rapidly.[1]

  • Light Protection: If using clear glass/plastic, wrap the container in aluminum foil to prevent light-induced C-I bond cleavage.[1]

Operational Disposal Workflow

This decision matrix outlines the logical flow for disposing of the compound depending on its physical state and purity.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State & Purity Start->StateCheck LiquidPure Liquid / Solution (>2% Concentration) StateCheck->LiquidPure Bulk Liquid SolidResidue Solid Residue / Contaminated Silica StateCheck->SolidResidue Column Waste/Wipes TraceAq Trace Aqueous (<0.1%) StateCheck->TraceAq Aqueous Wash HaloStream Segregate: HALOGENATED ORGANIC WASTE LiquidPure->HaloStream SolidStream Segregate: HAZARDOUS SOLID WASTE (Debris) SolidResidue->SolidStream TraceAq->HaloStream If Organic Content High Tagging Labeling: 'Contains Organic Iodides' (Do not bulk with oxidizers) HaloStream->Tagging SolidStream->Tagging Final EHS Pickup / High-Temp Incineration Tagging->Final

Figure 1: Decision matrix for segregating this compound based on physical state. Note the convergence on Halogenated streams.

Detailed Protocol:
  • Collection: Pour liquid waste into the Halogenated Organic carboy.

  • Rinsing: Rinse the original vessel with a minimal amount of compatible solvent (e.g., Dichloromethane or Ethyl Acetate). Add this rinse to the same Halogenated waste container.

  • Labeling: Explicitly write "Contains Organic Iodides" on the hazardous waste tag. This alerts EHS personnel to the potential for iodine evolution over time.

Spill Management & Decontamination

Accidental release requires a specific chemical response due to the iodine content.

The "Thiosulfate" Validation: If a spill occurs, or if your waste container turns dark brown/purple, free iodine (


) has been liberated.[1] Standard absorbents are insufficient because they do not stop the sublimation of iodine vapor.

Step-by-Step Cleanup:

  • Evacuate & Ventilate: Iodine vapors are respiratory irritants.

  • PPE: Nitrile gloves (double gloved), safety goggles, and lab coat.[1]

  • Visual Check: Look for brown/purple discoloration.

  • Chemical Neutralization (The Critical Step):

    • Prepare a 10-25% Sodium Thiosulfate (

      
      )  aqueous solution.
      
    • Spray or pour over the spill.

    • Mechanism:[2][3][4]

      
      
      
    • Endpoint: The spill will turn from brown to colorless/white.

  • Absorption: Once colorless, absorb the liquid with vermiculite or sand.

  • Disposal: Scoop the slurry into a container labeled "Hazardous Waste - Solid (Halogenated Debris)."

Regulatory Compliance (RCRA & Global)

While specific regulations vary by region, this compound generally falls under the following classifications for disposal:

  • US EPA (RCRA):

    • Waste Code: Likely D001 (Ignitable) if in flammable solvent, or F002/F001 if mixed with listed halogenated solvents (e.g., DCM).[1]

    • If pure, it is often managed as "Unlisted Hazardous Waste" but must be treated as halogenated.[1]

    • Note: Unlike Methyl Iodide (U138), this specific ester is not typically U-listed by name, but "Cradle-to-Grave" responsibility dictates treating it with equal caution [1].[1]

  • European Waste Catalogue (EWC):

    • Code 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).[1]

References

  • US Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification. (2014).[5] Defines characteristic waste and F-listed halogenated solvent mixtures. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). "Chapter 6: Management of Waste." [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals.[1] (2013).[6] Provides standard protocols for handling and stabilizing alkyl iodides and esters. [Link]

Sources

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